Alkyne-crgd
Description
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Properties
Molecular Formula |
C33H47N9O9 |
|---|---|
Molecular Weight |
713.8 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-11-[3-(diaminomethylideneamino)propyl]-8-[4-(hex-5-ynoylamino)butyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C33H47N9O9/c1-2-3-4-10-26(44)36-15-6-5-8-23-30(49)40-22(9-7-16-37-33(34)35)29(48)38-19-27(45)39-25(18-28(46)47)32(51)42-24(31(50)41-23)17-20-11-13-21(43)14-12-20/h1,11-14,22-25,43H,3-10,15-19H2,(H,36,44)(H,38,48)(H,39,45)(H,40,49)(H,41,50)(H,42,51)(H,46,47)(H4,34,35,37)/t22-,23-,24+,25-/m0/s1 |
InChI Key |
HWGZAFMOVGJTMT-JBXUNAHCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture and Utility of Alkyne-cRGD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alkyne-cRGD is a pivotal research tool in the fields of chemical biology and targeted therapeutics. As an integrin ligand featuring a terminal alkyne group, it serves as a versatile building block for the development of sophisticated bioconjugates, imaging agents, and targeted drug delivery systems. This guide provides an in-depth look at the structure of this compound, its synthesis, and its interaction with cellular signaling pathways.
Core Structure and Chemical Properties
This compound is a synthetic cyclic pentapeptide. The cyclic structure confers conformational rigidity, which is crucial for high-affinity and selective binding to its primary biological targets, the integrins. The peptide sequence is based on the canonical Arginine-Glycine-Aspartic acid (RGD) motif, a well-established recognition sequence for many integrins.
The core structure consists of the amino acid sequence Arg-Gly-Asp-D-Tyr-Lys, which is cyclized via a lactam bridge. A key modification is the attachment of a hexynamide group to the epsilon-amino group of the lysine (B10760008) residue, which introduces the terminal alkyne functionality. This alkyne serves as a "handle" for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2]
| Property | Value | Source |
| Chemical Formula | C₃₃H₄₇N₉O₉ | [3] |
| Molecular Weight | 713.79 g/mol | [3] |
| IUPAC Name | 2-((2S,5R,8S,11S)-11-(3-guanidinopropyl)-8-(4-(hex-5-ynamido)butyl)-5-(4-hydroxybenzyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl)acetic acid | [3] |
| CAS Number | 2665674-77-9 | [3] |
Below is a diagram representing the chemical structure of this compound.
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-Lys(Mtt)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Hex-5-ynoic acid
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Methodology:
-
Resin Swelling: The Rink Amide resin is swollen in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin. Each cycle involves:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using a coupling reagent and base.
-
Washing with DMF.
-
-
Selective Deprotection: The Mtt protecting group on the lysine side chain is selectively removed using a mild acid (e.g., 1% TFA in DCM).
-
Alkyne Moiety Introduction: Hex-5-ynoic acid is coupled to the deprotected lysine side chain using standard coupling conditions.
-
Cyclization: The linear peptide is cyclized on-resin. This is a common strategy that improves cyclization efficiency.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Ligand (e.g., THPTA)
-
Buffer (e.g., PBS or water/DMF mixture)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the THPTA ligand in water.
-
Dissolve this compound and the azide-functionalized molecule in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the azide-functionalized molecule.
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: The reaction mixture is incubated at room temperature, protected from light. Reaction progress can be monitored by LC-MS.
-
Purification: The resulting triazole-linked conjugate is purified, typically by RP-HPLC.
Biological Activity and Signaling
This compound primarily targets αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[4] The RGD motif mimics the natural binding site of extracellular matrix proteins like vitronectin.
Quantitative Binding Affinity Data
The binding affinity of cRGD-based ligands to integrins can be quantified using various assays, such as competitive ELISA and cell-based binding assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the potency of these ligands.
| Ligand | Integrin Target | Assay | IC₅₀ (nM) | Source |
| FPTA-RGD2 (a cRGD dimer) | αvβ3 | Competitive displacement with ¹²⁵I-echistatin on U87MG cells | 144 ± 6.5 | [4] |
| RGD2 (a cRGD dimer) | αvβ3 | Competitive displacement with ¹²⁵I-echistatin on U87MG cells | 79.2 ± 4.2 | [4] |
| (GT)₁₅-RGD/SWCNT | αIIbβ3 | Platelet aggregation | 29 | [5] |
| (C)₂₀-RGD/SWCNT | αIIbβ3 | Platelet aggregation | 309 | [5] |
Note: The binding affinities can vary depending on the specific modifications to the cRGD core and the experimental conditions.
Downstream Signaling Pathway
Upon binding of this compound to αvβ3 integrin, a cascade of intracellular signaling events is initiated. This "outside-in" signaling plays a crucial role in cell survival, proliferation, and migration. A key early event is the clustering of integrins and the recruitment of signaling molecules to form focal adhesions.
The binding of an RGD ligand to αvβ3 integrin can lead to the activation of Focal Adhesion Kinase (FAK). Activated FAK can then trigger multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival by inhibiting apoptosis. Furthermore, this signaling can lead to the activation of the NF-κB transcription factor, promoting the expression of pro-inflammatory and survival genes.
Conclusion
This compound is a well-defined molecular entity with significant potential in biomedical research and drug development. Its defined structure, coupled with the versatility of the alkyne handle for click chemistry, allows for the precise construction of targeted molecular probes and therapeutic agents. A thorough understanding of its interaction with integrins and the subsequent cellular signaling is paramount for the rational design of novel and effective targeted strategies.
References
- 1. Activated αvβ3 Integrin Regulates αvβ5 Integrin–Mediated Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α5β1 integrin trafficking and Rac activation are regulated by APPL1 in a Rab5-dependent manner to inhibit cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of alpha v beta3 and alpha v beta5 integrins by RGD mimetics induces anoikis and not integrin-mediated death in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkyne-cRGD: A Technical Guide to its Mechanism of Action in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide Arg-Gly-Asp (cRGD) has emerged as a pivotal targeting moiety in the development of precision therapeutics, primarily for cancer. Its efficacy stems from its high affinity and selectivity for αvβ3 and αvβ5 integrins, which are overexpressed on the surface of various tumor cells and angiogenic endothelial cells. The incorporation of an alkyne group into the cRGD scaffold (alkyne-cRGD) provides a versatile handle for the attachment of therapeutic payloads, imaging agents, and nanoparticles via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its synthesis and integrin binding to its downstream signaling effects, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Synthesis of this compound Conjugates
The synthesis of this compound conjugates is a multi-step process that combines solid-phase peptide synthesis (SPPS) with subsequent bioconjugation via click chemistry.
Solid-Phase Peptide Synthesis (SPPS) of this compound
A representative protocol for the manual synthesis of a linear peptide containing an alkyne functionality, which can then be cyclized to form this compound, is as follows:
Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence (e.g., Gly, Arg(Pbf)).
-
Alkyne Moiety Incorporation: To introduce the alkyne group, an amino acid modified with an alkyne-containing side chain (e.g., Fmoc-L-propargylglycine) is used in the coupling step.
-
Cyclization: After assembling the linear peptide, on-resin or off-resin cyclization is performed to generate the cyclic cRGD structure.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne handle on the cRGD peptide allows for its efficient conjugation to azide-modified molecules of interest (e.g., cytotoxic drugs, fluorescent dyes, nanoparticles).
Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the this compound peptide and the azide-functionalized molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically done by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). The addition of a copper-chelating ligand (e.g., THPTA or TBTA) can improve reaction efficiency and reduce copper-mediated side reactions.
-
Reaction Initiation: Add the copper(I) catalyst solution to the mixture of the alkyne and azide (B81097) reactants.
-
Reaction Conditions: Allow the reaction to proceed at room temperature with stirring. The reaction is typically complete within 1-4 hours.
-
Purification: Purify the resulting cRGD conjugate using an appropriate method, such as size-exclusion chromatography or RP-HPLC, to remove unreacted starting materials and the copper catalyst.
-
Characterization: Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry, UV-Vis spectroscopy, or NMR.
Integrin Binding and Cellular Uptake
The primary mechanism of action of this compound conjugates begins with their specific binding to integrins on the cell surface, leading to internalization.
Integrin Binding Affinity
The binding affinity of cRGD-based molecules to integrins is a critical determinant of their targeting efficacy. This is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd).
| Ligand | Integrin | Cell Line | Assay Method | IC₅₀ (nM) | Kd (nM) | Reference |
| DOTA-tetramer | αvβ3 | U87MG | Competitive Binding | 10 ± 2 | - | |
| DOTA-3PEG₄-dimer | αvβ3 | U87MG | Competitive Binding | 62 ± 6 | - | |
| NOTA-2PEG₄-dimer | αvβ3 | U87MG | Competitive Binding | 54 ± 2 | - | |
| HYNIC-2PEG₄-dimer | αvβ3 | U87MG | Competitive Binding | 52 ± 7 | - | |
| FITC-PEG₄-cRGD₂ | αvβ3 | HUVEC | Flow Cytometry | - | 38.27 | |
| ⁶⁴Cu-NOTA-PEG₄-cRGD₂ | αvβ3 | HUVEC | Gamma Counting | - | 33.85 | |
| Alkyn-nCOF-cRGD@Dox | - | MCF-7 | Cytotoxicity Assay | 280 ± 90 | - | |
| Alkyn-nCOF-cRGD@Dox | - | MDA-MB-231 | Cytotoxicity Assay | 280 ± 90 | - |
Table 1: Binding affinities and cytotoxic concentrations of various cRGD conjugates.
Cellular Uptake
Following binding to integrins, cRGD-conjugated nanoparticles and molecules are internalized by cells, primarily through receptor-mediated endocytosis. The efficiency of cellular uptake can be quantified using techniques like flow cytometry and fluorescence microscopy.
| Nanoparticle/Conjugate | cRGD Density | Cell Line | Incubation Time (h) | Uptake (% of cells) | Fold Increase vs. Control | Reference |
| cRGD-NPs | High | HUVEC | 1 | ~100 | - | |
| cRGD-NPs | Low | HUVEC | 1 | ~30 | - | |
| cRGD-NPs | High | HUVEC | 3 | ~100 | - | |
| cRGD-NPs | Low | HUVEC | 3 | ~70 | - | |
| cRGD-decorated CCPM | 5 mol% | 4T1 | 24 | - | ~1.2 (MFI) | |
| cRGD-targeted PEG-PLGA NP | - | U87MG | 24 | - | ~3 | |
| cRGD-targeted PEG-PLGA NP | - | Ln229 | 24 | - | ~3 |
Table 2: Cellular uptake of cRGD-functionalized nanoparticles.
Experimental Protocols
Competitive Binding Assay
This assay determines the binding affinity of a ligand by measuring its ability to compete with a known labeled ligand for binding to a receptor.
Protocol: Competitive Integrin Binding Assay
-
Plate Coating: Coat 96-well microtiter plates with a purified integrin receptor (e.g., αvβ3) overnight at 4°C.
-
Blocking: Block non-specific binding sites by incubating the plates with a blocking solution (e.g., 1% bovine serum albumin in buffer) for 1 hour at room temperature.
-
Competition: Add a constant concentration of a labeled ligand (e.g., biotinylated fibronectin or a radiolabeled cRGD peptide) and varying concentrations of the unlabeled test compound (this compound conjugate) to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 2-3 hours) at room temperature to allow for competitive binding.
-
Washing: Wash the plates to remove unbound ligands.
-
Detection:
-
For biotinylated ligands, add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate to generate a colorimetric or chemiluminescent signal.
-
For radiolabeled ligands, measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Plot the signal as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Alkyne-cRGD Binding Affinity for Integrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides, with a focus on alkyne-functionalized derivatives, for various integrin subtypes. Due to a lack of publicly available, specific quantitative binding data for the molecule "alkyne-cRGD," this guide summarizes data from closely related and representative cRGD compounds to provide a comprehensive understanding of their interaction with integrins.
Quantitative Binding Affinity Data
The binding affinity of cRGD peptides to integrins is a critical parameter in the development of targeted therapeutics and diagnostics. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of various cRGD derivatives for different integrin subtypes, as determined by several experimental methodologies.
| Compound | Integrin Subtype | Binding Affinity (IC50/Kd) | Experimental Method |
| c(RGDfK) | αvβ3 | 2.6 nM (IC50) | Competitive ELISA[1] |
| Monovalent cRGD with aliphatic spacer | αvβ3 | 3.4 nM (IC50) | Competitive ELISA[1] |
| Monovalent cRGD with longer aliphatic spacer | αvβ3 | 13.6 nM (IC50) | Competitive ELISA[1] |
| Monovalent cRGD with PEG spacer | αvβ3 | 8.4 - 16.5 nM (IC50) | Competitive ELISA[1] |
| Monovalent cRGD with polyproline spacer | αvβ3 | 2.1 - 2.5 nM (IC50) | Competitive ELISA[1] |
| Dimeric cRGD (fluorescein-labeled) | αvβ3 | 38.27 nM (Kd) | Cellular Binding Assay (HUVEC cells)[2] |
| Dimeric cRGD (64Cu-labeled) | αvβ3 | 33.85 nM (Kd) | Cellular Binding Assay (HUVEC cells)[2] |
| Dimeric cRGD | αvβ3 | 5.1 nM (IC50) | Competitive Binding Assay (HUVEC cells)[2] |
| Bicyclic RGD peptide (bcRGD) | αvβ3 | Comparable to c(RGDfK) | Not specified |
| Bicyclic RGD peptide (C T3 HPQc T3 RGDc T3) | αvβ3 | 30 nM (IC50) | Not specified[3] |
| Macrocyclic RGD peptide (1-K) | αvβ3 | 3.5 µM (IC50) | Cell-based competition inhibition assay (HEK-293 cells)[4] |
| Macrocyclic RGD peptide (2-c) | αvβ3 | 0.91 µM (IC50) | Cell-based competition inhibition assay (HEK-293 cells)[4] |
| Macrocyclic RGD peptide (1-K) | αvβ5 | 50 µM (IC50) | Cell-based competition inhibition assay (HT-29 cells)[4] |
Experimental Protocols
The determination of binding affinity for cRGD peptides involves various sophisticated experimental techniques. Below are detailed methodologies for commonly employed assays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to compete with a natural ligand for binding to a specific integrin.
Methodology:
-
Coating: 96-well plates are coated with an extracellular matrix protein that is a natural ligand for the target integrin (e.g., vitronectin for αvβ3).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent.
-
Competition: A fixed concentration of the purified integrin is pre-incubated with varying concentrations of the cRGD peptide. This mixture is then added to the coated and blocked wells.
-
Incubation: The plate is incubated to allow the integrin to bind to the immobilized ligand. The cRGD peptide in solution will compete with the immobilized ligand for integrin binding.
-
Washing: The plate is washed to remove unbound integrin and cRGD peptide.
-
Detection: A primary antibody specific to the integrin is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Data Analysis: The absorbance is read using a plate reader. The IC50 value is calculated as the concentration of the cRGD peptide that inhibits 50% of the integrin binding to the immobilized ligand.[1]
Competitive ELISA Workflow for IC50 Determination.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data such as association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.
Methodology:
-
Immobilization: The purified integrin receptor is immobilized on a sensor chip surface.
-
Equilibration: A running buffer is flowed over the sensor surface to establish a stable baseline.
-
Association: A solution containing the cRGD peptide at a specific concentration is injected and flows over the sensor surface. The binding of the peptide to the immobilized integrin causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Dissociation: The cRGD peptide solution is replaced with the running buffer, and the dissociation of the peptide from the integrin is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove all bound peptide from the sensor surface, preparing it for the next cycle.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the ka, kd, and Kd values.[2]
References
- 1. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of Alkyne-cRGD
An In-depth Technical Guide to the Discovery and Synthesis of Alkyne-cRGD
Introduction
Alkyne-functionalized cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly known as this compound, is a synthetic cyclic pentapeptide that has emerged as a critical chemical tool for researchers in drug development and chemical biology. It is an integrin ligand specifically designed for targeted delivery and the development of degraders, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The core of its utility lies in the Arg-Gly-Asp (RGD) sequence, a well-established binding motif for a subset of integrin receptors, particularly αvβ3, which are transmembrane proteins crucial for cell adhesion and signaling.[3][4] These integrins are often overexpressed in pathological conditions, such as on the surface of tumor cells and angiogenic endothelial cells, making them attractive targets for therapeutic intervention.[5]
The defining feature of this compound is the incorporation of a terminal alkyne group, which serves as a chemical "handle." This handle enables the covalent attachment of various molecular entities—such as therapeutic agents, imaging probes, or complex organic scaffolds—via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][6][7] This guide provides a comprehensive overview of the synthesis, properties, and application of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Biological Properties
This compound is characterized by its specific chemical structure and biological function. Its properties are summarized below.
| Property | Value | Reference |
| Product Name | This compound | |
| CAS Number | 2665674-77-9 | [8] |
| Molecular Formula | C₃₃H₄₇N₉O₉ | [8] |
| Molecular Weight | 713.78 g/mol | [8] |
| Peptide Sequence | cyclo(Arg-Gly-Asp-D-Phe-Lys) | |
| Modification | The ε-amino group of Lysine (B10760008) is functionalized with a 1-oxo-5-hexyn-1-yl group. | |
| Purity | ≥95% (as determined by HPLC) | [1] |
| Solubility | Soluble in water up to 2 mg/mL. | |
| Storage Conditions | Store at -20°C for long-term stability. | [8] |
| Biological Target | Integrins, particularly αvβ3. | [3][5] |
| Primary Application | Ligand for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. | [1][2][6] |
Discovery and Synthesis
The development of this compound is rooted in the extensive research on RGD-containing peptides as integrin antagonists. The cyclic pentapeptide c(RGDfK) was identified as a potent and selective ligand for the αvβ3 integrin.[9][10] The "discovery" of this compound involved the logical extension of this scaffold by incorporating a bioorthogonal handle—the alkyne—to facilitate modular conjugation without compromising its binding affinity. This modification leverages the lysine residue's side chain as a non-essential site for functionalization.[9]
The synthesis is a multi-step process typically performed using Solid-Phase Peptide Synthesis (SPPS).[9][10]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is based on established methods for solid-phase peptide synthesis and subsequent modification.[9][10][11]
-
Linear Peptide Synthesis : The linear peptide sequence (e.g., Arg(Pbf)-Gly-Asp(tBu)-D-Phe-Lys(Mtt)) is assembled on a 2-chlorotrityl chloride resin using standard Fmoc/tBu chemistry. Each amino acid is coupled sequentially using activating agents like HBTU or TBTU in the presence of a base such as DIPEA.[10]
-
On-Resin Cyclization : After assembling the linear sequence, the terminal Fmoc protecting group is removed. The peptide is then cyclized head-to-tail while still attached to the resin. This is achieved using coupling reagents like HATU under high-dilution conditions to favor intramolecular reaction.[11]
-
Lysine Modification : The Mtt (4-methyltrityl) protecting group on the lysine side chain is selectively removed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), leaving other protecting groups intact. Subsequently, 5-hexynoic acid is coupled to the deprotected ε-amino group of lysine using standard peptide coupling reagents.
-
Cleavage and Deprotection : The functionalized cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups (e.g., Pbf, tBu) are removed simultaneously using a strong acid cocktail, typically containing 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification : The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified to a high degree (≥95%) using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is typically lyophilized and stored at -20°C.
Mechanism of Action and Applications
Integrin Targeting and Signaling
The RGD motif within this compound mimics the binding site of extracellular matrix proteins like fibronectin and vitronectin.[4] It selectively binds to the αvβ3 integrin receptor on the cell surface. This binding can trigger downstream signaling cascades, often initiated by the clustering of integrins and the activation of Focal Adhesion Kinase (FAK).[12] This signaling is pivotal in processes like cell migration, proliferation, and survival, which are hallmarks of angiogenesis and tumor metastasis.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound Supplier | CAS 2665674-77-9 | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Alkyne-cRGD for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Alkyne-functionalized cyclic Arginine-Glycine-Aspartic acid (Alkyne-cRGD) peptides in the field of targeted protein degradation (TPD). It details the underlying mechanisms, synthesis, and evaluation of cRGD-conjugated degraders, offering a technical resource for professionals in drug discovery and development.
Introduction to Targeted Protein Degradation and the Role of cRGD
Targeted protein degradation has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the elimination of disease-causing proteins.[1] Technologies like Proteolysis Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[][3] PROTACs are heterobifunctional molecules, featuring a ligand for the POI and a recruiter for an E3 ubiquitin ligase, joined by a chemical linker.[4][5] This design induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
A significant challenge in developing PROTACs and other degraders is achieving tissue and cell-type specificity to maximize therapeutic efficacy while minimizing off-target toxicity.[6] One promising strategy involves conjugating the degrader to a targeting moiety that recognizes a specific cell-surface receptor overexpressed on diseased cells.[6][7]
The cyclic RGD peptide (cRGD) is an ideal candidate for this purpose. It is a well-established ligand for several integrin subtypes, particularly αvβ3, which are frequently overexpressed in tumor cells and angiogenic vasculature.[7][8] By functionalizing cRGD with an alkyne group, it can be readily conjugated to azide-modified degrader molecules via a highly efficient and bioorthogonal "click chemistry" reaction.[][9][10] This approach enables the targeted delivery of the therapeutic payload directly to cancer cells, enhancing its potency and safety profile.
Mechanisms of Action
This compound serves as a homing device, directing the degrader molecule to cells expressing high levels of its target integrins. Once localized, the degrader can act via two primary pathways, depending on whether the protein of interest is intracellular or located on the cell surface.
Proteasome-Mediated Degradation of Intracellular Proteins
For intracellular targets, the cRGD-PROTAC conjugate first binds to integrins on the cell surface, facilitating its internalization. Once inside the cell, the PROTAC component is released or exposed, allowing it to engage its intracellular protein target and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[11][12] This forms the critical ternary complex that triggers the ubiquitination cascade and subsequent degradation of the target protein by the 26S proteasome.[4]
Integrin-Facilitated Lysosomal Degradation (IFLD)
A novel strategy has been developed for extracellular and membrane-associated proteins, termed integrin-facilitated lysosomal degradation (IFLD).[13] In this approach, a bifunctional molecule is created by linking a ligand for a target surface protein to a cRGD peptide.[13][14] The resulting molecule, for example "BMS-L1-RGD," can simultaneously bind to the target protein (e.g., PD-L1) and an integrin on the cell surface.[14] This co-localization induces the internalization of the entire complex via endocytosis, trafficking it to the lysosome for degradation, thereby clearing the target protein from the cell surface.[13][14]
Synthesis and Conjugation via Click Chemistry
The modular nature of cRGD-degraders is enabled by click chemistry, a class of reactions that are rapid, high-yielding, and biocompatible.[] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common method used for this purpose.[][15] The process involves synthesizing an azide-functionalized degrader and an alkyne-functionalized cRGD peptide separately, followed by their conjugation.
The general workflow is as follows:
-
Synthesis of Azide-PROTAC : A PROTAC molecule is synthesized with a linker containing a terminal azide (B81097) (-N₃) group.
-
Synthesis of this compound : The cyclic RGD peptide is synthesized or modified to include a terminal alkyne (C≡CH) handle.[16]
-
CuAAC Reaction : The two components are reacted in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form a stable triazole linkage.[9][14]
Quantitative Data Presentation
The evaluation of cRGD-degraders involves quantifying their binding, degradation efficiency, and cellular effects. Data should be presented clearly to allow for direct comparison between different compounds and controls. The tables below illustrate how key quantitative metrics are typically summarized.
Table 1: Representative Binding Affinities Binding affinity assays, such as fluorescence polarization (FP) or HTRF, are used to determine the potency with which the components interact.[12][17]
| Compound | Target Integrin (Kd, nM) | Target Protein (Kd, nM) | E3 Ligase (Kd, nM) |
| cRGD-PROTAC-1 | 15 | 50 | 120 |
| Non-targeted PROTAC | N/A | 48 | 115 |
| cRGD Peptide | 12 | N/A | N/A |
Table 2: In Vitro Degradation Efficacy Western blotting or mass spectrometry is used to quantify the reduction in target protein levels after treatment.[4][18] DC₅₀ represents the concentration required to degrade 50% of the protein, while Dₘₐₓ is the maximum degradation achieved.[4]
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| cRGD-PROTAC-1 | 25 | >95 |
| Non-targeted PROTAC | 450 | 85 |
| Epinastine-cRGD (Control) | >10,000 | <10 |
Table 3: Cellular Viability and Selectivity Cell viability assays (e.g., CellTiter-Glo) measure the cytotoxic effects of the compounds.[19] Comparing activity in integrin-high vs. integrin-low cell lines demonstrates targeting selectivity.
| Compound | IC₅₀ (nM) in MDA-MB-231 (αvβ3-High) | IC₅₀ (nM) in MCF-7 (αvβ3-Low) | Selectivity Index |
| cRGD-PROTAC-1 | 40 | 850 | 21.3 |
| Non-targeted PROTAC | 600 | 720 | 1.2 |
Key Experimental Protocols
Detailed and consistent protocols are essential for the reliable evaluation of cRGD-degraders.
Western Blot for Protein Degradation Assessment
This protocol allows for the direct quantification of target protein reduction.[1][4]
-
Cell Culture and Treatment : Plate cells (e.g., 1x10⁶ cells/well in a 6-well plate) and allow them to adhere for 24 hours. Treat cells with serial dilutions of the cRGD-degrader, non-targeted degrader, and vehicle control (e.g., DMSO) for the desired duration (e.g., 18-24 hours).
-
Cell Lysis : Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][20] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][4]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash three times with TBST.
-
Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).
-
-
Detection and Analysis : Apply a chemiluminescent substrate and capture the signal using an imaging system.[4] Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[1]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to measure viability.[21][22]
-
Cell Seeding : Seed cells in a white, opaque-walled 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL). Allow cells to attach for 24 hours.[19]
-
Compound Treatment : Prepare serial dilutions of the test compounds. Add the compounds to the wells and include a vehicle control.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[19]
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.[19] Plot the data to determine IC₅₀ values.
HTRF Assay for Ternary Complex Formation
Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay used to confirm that the degrader induces the formation of the POI-degrader-E3 ligase complex.[23][24]
-
Reagents :
-
Tagged POI (e.g., His-tagged).
-
Tagged E3 Ligase (e.g., biotinylated).
-
HTRF donor fluorophore conjugate (e.g., anti-His-Tb).
-
HTRF acceptor fluorophore conjugate (e.g., Streptavidin-d2).
-
-
Assay Procedure :
-
In a low-volume 384-well plate, add the tagged POI, tagged E3 ligase, and serial dilutions of the cRGD-degrader.
-
Incubate for a set period (e.g., 30-60 minutes) to allow for complex formation.
-
Add the HTRF antibody-fluorophore conjugates.
-
Incubate for another period (e.g., 60 minutes) in the dark.
-
-
Data Acquisition : Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[25]
-
Analysis : Calculate the HTRF ratio (Acceptor signal / Donor signal). An increase in the ratio indicates the proximity of the POI and E3 ligase, confirming ternary complex formation.
Conclusion and Future Directions
The conjugation of this compound to protein degraders represents a powerful and versatile strategy for enhancing their therapeutic potential. By targeting integrins overexpressed on cancer cells, this approach can significantly improve the delivery, potency, and safety of TPD-based therapies. The IFLD mechanism further expands the druggable target space to include membrane-bound and extracellular proteins, which are inaccessible to traditional PROTACs.
Future work in this area will likely focus on optimizing linker chemistry to control drug release and stability, exploring other targeting moieties for different cancer types, and applying this strategy to diseases beyond oncology, such as fibrosis and autoimmune disorders where integrins also play a critical role. The continued development of these targeted systems holds immense promise for the future of precision medicine.
References
- 1. benchchem.com [benchchem.com]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-techne.com [bio-techne.com]
- 17. escholarship.org [escholarship.org]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. promega.com [promega.com]
- 22. fishersci.com [fishersci.com]
- 23. revvity.com [revvity.com]
- 24. biocompare.com [biocompare.com]
- 25. labonline.com.au [labonline.com.au]
The Alkyne Group in cRGD Peptides: A Technical Guide to a Powerful Bioorthogonal Handle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent and selective ligands for integrins, a family of cell adhesion receptors implicated in a myriad of physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation. The introduction of an alkyne group into the cRGD peptide scaffold has revolutionized their application, providing a bioorthogonal handle for "click chemistry." This in-depth technical guide details the role of the alkyne group in the synthesis, modification, and application of cRGD peptides. It provides a comprehensive overview of experimental protocols, quantitative binding data, and the downstream signaling implications, serving as a vital resource for researchers in the fields of chemical biology, drug delivery, and molecular imaging.
Introduction: The Significance of the Alkyne Moiety in cRGD Peptides
The RGD tripeptide sequence is a fundamental recognition motif for several integrins, including αvβ3, αvβ5, and α5β1.[1][2] Cyclization of RGD-containing peptides enhances their binding affinity and selectivity by constraining their conformation to better fit the integrin binding pocket.[3] The incorporation of an alkyne group, a terminal triple bond, into the cRGD structure does not typically interfere with its binding to integrins but provides a powerful tool for chemical modification.[4]
The primary role of the alkyne group is to serve as a reactive partner in the Nobel Prize-winning "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[5] The alkyne on the cRGD peptide reacts with an azide-functionalized molecule to form a stable triazole linkage.[7] This allows for the covalent attachment of a wide array of functionalities, including:
-
Fluorescent dyes for cellular imaging and tracking.
-
Radiolabels (e.g., ¹⁸F) for Positron Emission Tomography (PET) imaging of tumors.[8][9]
-
Drug delivery vehicles such as nanoparticles, liposomes, and polymers for targeted cancer therapy.[10]
-
Photosensitizers for photodynamic therapy.
-
Multivalent scaffolds to enhance binding avidity.[11]
This guide will delve into the practical aspects of utilizing alkyne-functionalized cRGD peptides, from their synthesis to their application in cutting-edge research.
Synthesis and Characterization of Alkyne-cRGD Peptides
The synthesis of this compound peptides is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for creating peptides in a stepwise manner on a solid resin support.[12][13]
Experimental Protocol: Solid-Phase Synthesis of Alkyne-c(RGDfK)
This protocol describes the manual synthesis of a cRGD peptide with an alkyne handle on the lysine (B10760008) side chain using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Alloc)-OH)
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
5-Hexynoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Alloc)-OH and DIPEA and agitate for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the lysine. Wash the resin with DMF and DCM.
-
Amino Acid Coupling: Sequentially couple Fmoc-D-Phe-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH using HATU and DIPEA as coupling reagents in DMF. Monitor the completion of each coupling reaction using a Kaiser test.
-
Alloc Deprotection: Remove the Alloc protecting group from the lysine side chain using Pd(PPh₃)₄ and phenylsilane (B129415) in DCM.
-
Alkyne Functionalization: Couple 5-hexynoic acid to the deprotected lysine side chain using HATU and DIPEA in DMF.
-
On-Resin Cyclization: After removing the N-terminal Fmoc group from arginine, perform on-resin cyclization using HATU and DIPEA in DMF.[14]
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The structure can be further confirmed by ¹H NMR spectroscopy.[15]
Below is a DOT script for visualizing the solid-phase peptide synthesis workflow.
Conjugation of this compound Peptides via Click Chemistry
The alkyne group on the cRGD peptide allows for its conjugation to azide-containing molecules through CuAAC.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an this compound peptide to an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
This compound peptide
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve the azide (B81097) molecule)
Procedure:
-
Prepare Stock Solutions:
-
This compound peptide in PBS.
-
Azide-functionalized molecule in DMSO or PBS.
-
CuSO₄·5H₂O in water.
-
Sodium ascorbate in water (prepare fresh).
-
THPTA in water (if using).
-
-
Reaction Setup: In a microcentrifuge tube, combine the this compound peptide and the azide-functionalized molecule (typically in a 1:1.2 molar ratio).
-
Add Copper Catalyst: If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution. Add the copper sulfate solution (or the copper/ligand complex) to the peptide-azide mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be in excess (e.g., 5 mM).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the cRGD conjugate using RP-HPLC to remove unreacted starting materials and the copper catalyst.
-
Characterization: Confirm the formation of the conjugate by mass spectrometry and analytical RP-HPLC.
Below is a DOT script visualizing the CuAAC workflow.
Quantitative Analysis of Integrin Binding Affinity
The introduction of an alkyne group and the subsequent triazole linkage can potentially affect the binding affinity of the cRGD peptide for its target integrins. Therefore, it is crucial to quantify this interaction, typically by determining the half-maximal inhibitory concentration (IC₅₀) through a competitive binding assay.
Experimental Protocol: Competitive ELISA for Integrin Binding
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC₅₀ of an this compound peptide for a specific integrin.
Materials:
-
96-well ELISA plates
-
Purified integrin (e.g., αvβ3)
-
Extracellular matrix protein (e.g., vitronectin)
-
Biotinylated cRGD peptide (as the competitor)
-
Streptavidin-horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound peptide and other test compounds
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Competition: Add serial dilutions of the this compound peptide (or other test compounds) to the wells, followed by a fixed concentration of the purified integrin. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a fixed concentration of biotinylated cRGD peptide. Incubate for 1 hour.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add TMB substrate. Allow the color to develop.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Binding Affinity Data
The following table summarizes representative IC₅₀ values for various cRGD peptides, including alkyne-modified and conjugated versions, for different integrin subtypes. It is important to note that IC₅₀ values can vary depending on the specific assay conditions and cell lines used.[11]
| Peptide/Conjugate | Integrin Subtype | IC₅₀ (nM) | Reference |
| c(RGDyK) | αvβ3 | ~80 | [4][8] |
| FPTA-RGD2 (¹⁸F-alkyne conjugated) | αvβ3 | ~144 | [4][8] |
| DOTA-P-RGD | αvβ3 | 44.3 ± 3.5 | |
| DOTA-P-RGD₂ (dimer) | αvβ3 | 5.0 ± 1.0 | |
| DOTA-2P-RGD₄ (tetramer) | αvβ3 | 0.5 ± 0.1 | |
| Alkyn-nCOF-cRGD@Dox | αvβ3 (MDA-MB-231 cells) | 0.28 ± 0.09 µM | [8] |
| c(RGDfK) | αvβ3 | 2.6 | [16] |
| Aliphatic spacer-cRGD (monovalent) | αvβ3 | 3.4 - 13.6 | [16] |
| PEG spacer-cRGD (monovalent) | αvβ3 | 8.4 - 16.5 | [16] |
| Polyproline spacer-cRGD (monovalent) | αvβ3 | 2.1 - 2.5 | [16] |
The Role of the Triazole Ring and Structural Considerations
While the primary function of the alkyne group is to facilitate conjugation, the resulting 1,4-disubstituted 1,2,3-triazole ring formed via CuAAC is not merely a passive linker. The triazole ring is a stable, planar, and aromatic heterocycle that can mimic the geometry of a trans-peptide bond.[7][17] This property can be exploited in peptide design to create more rigid and proteolytically stable analogs.[2][5]
Structural studies, such as NMR and X-ray crystallography, have shown that incorporating a triazole into a cyclic peptide can help to stabilize specific conformations, which may in turn influence its biological activity.[1][2] In the context of cRGD peptides, the introduction of the triazole linker has been shown to have a minimal to moderate effect on the binding affinity for integrins, suggesting that the overall conformation of the critical RGD motif is not significantly perturbed.[4]
Integrin-Mediated Signaling Pathways
The binding of cRGD peptides to integrins triggers a cascade of intracellular signaling events, collectively known as outside-in signaling.[18] A key player in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to the cytoplasmic tail of the integrin β-subunit upon ligand binding.[19][20]
Upon activation, FAK undergoes autophosphorylation, creating a docking site for other signaling proteins, including Src family kinases.[19] The FAK/Src complex then phosphorylates a number of downstream targets, leading to the activation of several signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways.[11][21] These pathways regulate a wide range of cellular processes, including:
-
Cell proliferation and survival [10]
-
Cell migration and invasion [19]
-
Cytoskeletal organization
-
Gene expression [11]
Below is a DOT script for a simplified diagram of the integrin-FAK signaling pathway.
Applications in In Vivo Imaging
The ability to conjugate this compound peptides to imaging agents has made them invaluable tools for the non-invasive visualization of integrin expression in vivo, particularly in the context of cancer.
Experimental Protocol: In Vivo Optical Imaging of Tumors
This protocol provides a general workflow for in vivo near-infrared (NIR) fluorescence imaging of tumors using a cRGD-dye conjugate.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of U87MG glioblastoma cells)
-
cRGD-NIR dye conjugate (e.g., cRGD-Cy7)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe.
-
Probe Administration: Inject the cRGD-NIR dye conjugate intravenously (e.g., via the tail vein).
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Image Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest using region of interest (ROI) analysis software. Calculate tumor-to-background ratios to assess targeting efficacy.
-
Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
Conclusion
The incorporation of an alkyne group into cRGD peptides has been a transformative development, enabling their versatile and efficient modification through click chemistry. This has led to significant advancements in the fields of targeted drug delivery, molecular imaging, and fundamental cell biology. The ability to attach a wide range of functional moieties to the cRGD scaffold with high specificity and under biocompatible conditions has solidified the position of this compound peptides as indispensable tools for researchers and drug development professionals. As our understanding of integrin biology continues to grow, so too will the innovative applications of these powerful molecular probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. solid phase peptide synthesis [biosyn.com]
- 13. bachem.com [bachem.com]
- 14. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molbiolcell.org [molbiolcell.org]
- 21. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Integrin Targeting with cRGD Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques involved in targeting integrins using cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides. It covers the fundamental biology of integrin-RGD interactions, the design and synthesis of cRGD peptides, and their application in targeted drug delivery and molecular imaging. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are included to facilitate understanding and practical implementation in a research and development setting.
Introduction to Integrin Targeting with cRGD Peptides
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion.[1] Composed of α and β subunits, they play crucial roles in various physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis.[1][2] The αvβ3 integrin subtype is of particular interest as it is minimally expressed on quiescent endothelial cells and most normal organs but is significantly upregulated on activated endothelial cells in growing tumors and on the surface of various cancer cells.[3][4][5] This differential expression profile makes αvβ3 an attractive target for anticancer therapies.
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a key recognition motif for several integrins, including αvβ3.[6][7] While linear RGD peptides exhibit binding affinity to integrins, their flexibility leads to poor receptor subtype selectivity and susceptibility to proteolytic degradation.[8] Cyclization of the RGD sequence within a pentapeptide, often flanked by other amino acids, introduces conformational constraints that enhance binding affinity and selectivity for specific integrin subtypes.[3][6] These cyclic RGD (cRGD) peptides have become invaluable tools for the targeted delivery of therapeutic agents and imaging probes to sites of angiogenesis and tumor growth.[5][9]
Molecular Interactions and Peptide Design
The interaction between cRGD peptides and the αvβ3 integrin is a well-characterized example of ligand-receptor binding. The arginine and aspartic acid residues of the cRGD motif form critical electrostatic interactions with the integrin binding pocket. The conformation of the peptide backbone, dictated by the cyclization and the flanking amino acids, is crucial for optimal receptor engagement.
Structure-Activity Relationships
Structure-activity relationship studies have shown that the amino acid composition and stereochemistry within the cyclic peptide have a significant impact on binding affinity and selectivity. For instance, the inclusion of a D-amino acid, such as D-phenylalanine, at the position following the RGD sequence can enhance binding affinity for αvβ3.[8]
Multimerization and Linkers
To further enhance targeting avidity, multimeric cRGD peptides, such as dimers and tetramers, have been developed.[5][10] By presenting multiple binding motifs, these constructs can engage with multiple integrin receptors simultaneously, leading to increased localized concentration and prolonged retention at the target site. The length and composition of the linker used to connect the cRGD monomers can also influence the overall binding affinity.[5]
Quantitative Data on cRGD Peptide Binding Affinities
The binding affinity of cRGD peptides and their conjugates to integrins is a critical parameter for their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize the binding affinities of various monomeric and multimeric cRGD peptides for αvβ3 integrin, as determined by competitive binding assays.
Table 1: Binding Affinities of Monomeric cRGD Peptides and Conjugates for αvβ3 Integrin
| Compound | Assay Method | Cell Line/Receptor | IC50 (nM) | Kd (nM) | Reference |
| c(RGDfK) | Competitive Displacement | U87MG cells | 38.5 ± 4.5 | ||
| Cilengitide [c(RGDfV)] | Competitive ELISA | Purified αvβ3 | - | - | |
| 68Ga-NODAGA-RGD | Competitive Displacement | M21 melanoma cells | 336 | [10] | |
| 18F-Galacto-RGD | Competitive Displacement | M21 melanoma cells | 319 | [10] | |
| FPTA-RGD2 | Competitive Displacement | U87MG cells | 144 ± 6.5 | [11] | |
| Compound 2-c | Cell-based Competition | HEK-293 cells | 910 | [3] | |
| Compound 2-c | Cell-based Competition | SKOV-3 cells | 2450 | [3] |
Table 2: Binding Affinities of Multimeric cRGD Peptides and Conjugates for αvβ3 Integrin
| Compound | Assay Method | Cell Line/Receptor | IC50 (nM) | Kd (nM) | Reference |
| HYNIC-RGD2 | Competitive Displacement | U87MG cells | 112 ± 21 | [12] | |
| DOTA-RGD2 | Competitive Displacement | U87MG cells | 8.0 ± 2.8 | [12] | |
| HYNIC-RGD4 | Competitive Displacement | U87MG cells | 7 ± 2 | [12] | |
| DOTA-RGD4 | Competitive Displacement | U87MG cells | 1.3 ± 0.3 | [12] | |
| HYNIC-3G-RGD2 | Competitive Displacement | U87MG cells | 61 ± 2 | [12] | |
| DOTA-3G-RGD2 | Competitive Displacement | U87MG cells | 1.1 ± 0.2 | [12] | |
| HYNIC-3P-RGD2 | Competitive Displacement | U87MG cells | 60 ± 4 | [12] | |
| DOTA-3P-RGD2 | Competitive Displacement | U87MG cells | 1.3 ± 0.3 | [12] | |
| 68Ga-TRAP(RGD)3 | Competitive Displacement | M21 melanoma cells | 44 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of cRGD peptides.
Solid-Phase Synthesis of cRGD Peptides
This protocol describes a general method for the manual solid-phase synthesis of a cyclic RGD peptide, such as c(RGDfK).[1][7][13][14]
Materials:
-
Wang resin or 2-chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagents: HBTU/HOBt or HATU
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cyclization reagent: HBTU or HATU
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and DIPEA in DMF. The reaction progress can be monitored by a Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids using the same coupling and deprotection steps.
-
Side Chain Deprotection and Cleavage from Resin: After the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Cyclization: Dissolve the linear peptide in a large volume of DMF containing a cyclization reagent and DIPEA. Stir the reaction for several hours until cyclization is complete, as monitored by HPLC.
-
Purification: Purify the cyclic peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Integrin Binding Affinity Assay (Competitive ELISA)
This protocol describes a competitive ELISA to determine the IC50 value of a cRGD peptide.[8][15][16][17]
Materials:
-
96-well ELISA plates
-
Purified αvβ3 integrin
-
Biotinylated vitronectin (or another RGD-binding ECM protein)
-
Unlabeled cRGD peptide (competitor)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of the unlabeled cRGD peptide to the wells, followed by a fixed concentration of biotinylated vitronectin. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add TMB substrate. Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Plot the absorbance versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This protocol is used to assess the ability of cRGD peptides to mediate cell adhesion.[6][18]
Materials:
-
96-well tissue culture plates
-
cRGD peptide solution
-
Control peptide solution (e.g., cRGE)
-
Cell line expressing the target integrin (e.g., U87MG or M21)
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Crystal violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Microscope and plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the cRGD peptide or control peptide solution overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with blocking buffer for 1 hour at 37°C.
-
Cell Seeding: Seed a known number of cells into each well in serum-free medium.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with crystal violet solution.
-
Quantification: Solubilize the stain with solubilization buffer and measure the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells. Alternatively, adherent cells can be visualized and counted under a microscope.
In Vivo Tumor Targeting and Biodistribution Study
This protocol outlines a typical procedure for evaluating the tumor-targeting ability of a radiolabeled cRGD conjugate in a mouse xenograft model.[19][20][21][22][23][24]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts)
-
Radiolabeled cRGD conjugate (e.g., 177Lu-DOTA-cRGD)
-
Anesthesia
-
Gamma counter or imaging system (SPECT/PET)
-
Dissection tools
-
Scintillation vials and counter
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of tumor cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiolabeling: Radiolabel the cRGD conjugate with a suitable radionuclide following an established protocol.[2][4][25]
-
Injection: Inject a known amount of the radiolabeled cRGD conjugate intravenously into the tail vein of the tumor-bearing mice.
-
In Vivo Imaging (Optional): At various time points post-injection, anesthetize the mice and perform SPECT or PET imaging to visualize the biodistribution of the radiotracer.
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice and dissect the major organs and the tumor.
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of the tumor uptake and clearance from other organs.
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate important concepts in integrin targeting with cRGD peptides.
Integrin Signaling Pathway
Experimental Workflow for cRGD Peptide Evaluation
Targeted Drug Delivery Mechanism
Conclusion
cRGD peptides represent a powerful and versatile platform for the targeted delivery of therapeutics and imaging agents to sites of integrin αvβ3 upregulation, particularly in the context of cancer. Their high binding affinity, selectivity, and amenability to chemical modification make them ideal targeting ligands. This guide has provided a comprehensive overview of the key concepts, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to effectively utilize cRGD peptides in their work. The continued development and application of cRGD-based strategies hold great promise for advancing the fields of targeted cancer therapy and molecular imaging.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling of A Cyclic RGD (cyclo Arg-Gly-Asp-d-Tyr-Lys) Peptide Using Sodium Hypochlorite As An Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. minds.wisconsin.edu [minds.wisconsin.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. researchgate.net [researchgate.net]
- 25. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-cRGD: A Versatile Tool for Advancing Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic pentapeptide Arg-Gly-Asp (cRGD) is a well-established and potent ligand for several integrin receptors, particularly αvβ3, αvβ5, and α5β1, which are often overexpressed in tumor neovasculature and on the surface of various cancer cells.[1][2] This specific recognition has positioned cRGD as a valuable targeting moiety for the development of diagnostic and therapeutic agents. The introduction of a terminal alkyne group to the cRGD scaffold, creating Alkyne-cRGD, has significantly expanded its utility within the realm of chemical biology. The alkyne handle serves as a versatile anchor for bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This allows for the efficient and specific conjugation of this compound to a wide array of molecules, including fluorophores for imaging, cytotoxic drugs for targeted delivery, and functionalized nanoparticles. This guide provides a comprehensive overview of this compound, including its binding affinities, detailed experimental protocols for its application, and a depiction of the key signaling pathways it influences.
Quantitative Data: Binding Affinity of cRGD Derivatives
The binding affinity of cRGD peptides to integrins is a critical parameter for their application in targeted therapies and imaging. While specific binding data for a molecule solely designated "this compound" is not extensively reported, the affinities of closely related cRGD derivatives provide valuable insights. The following tables summarize key quantitative data from the literature.
| Ligand | Integrin Subtype | IC50 (nM) | Cell Line | Measurement Method |
| c(RGDyK) | αvβ3 | 79.2 ± 4.2 | U87MG | Competitive displacement with 125I-echistatin |
| FPTA-RGD2 | αvβ3 | 144 ± 6.5 | U87MG | Competitive displacement with 125I-echistatin |
| NOTA-PEG4-cRGD2 (dimeric) | αvβ3 | 5.1 | HUVEC | Homologous inhibition |
| Linear Peptides (general range) | αvβ3 | 12 - 89 | Not specified | ELISA-like solid phase binding assay |
| Cyclic Peptides (general range) | αvβ3 | 1.5 - 6 | Not specified | ELISA-like solid phase binding assay |
Table 1: IC50 values of various cRGD derivatives for αvβ3 integrin.[5][6][7]
| Ligand | Integrin Subtype | Kd (nM) | Measurement Method |
| Dimeric cRGD-fluorescein probe | αvβ3 | 38.27 | Hill-type function fit |
| Dimeric cRGD-64Cu probe | αvβ3 | 33.85 | Hill-type function fit |
| HighcRGD-usGNP | αvβ3 | 0.0292 ± 0.0032 | Not specified |
| LowcRGD-usGNP | αvβ3 | 3.2 ± 0.4 | Not specified |
Table 2: Dissociation constants (Kd) of dimeric cRGD probes and cRGD-functionalized nanoparticles for αvβ3 integrin.[7][8]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, water)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).[9]
-
Prepare a stock solution of the THPTA ligand (e.g., 50 mM in water).[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in the desired molar ratio (typically a slight excess of the azide (B81097) is used).
-
Add the degassed buffer to the reaction mixture.
-
In a separate tube, premix the CuSO₄ solution with the THPTA ligand solution. A typical ratio is 1:5 (CuSO₄:ligand).[9]
-
-
Catalysis:
-
Add the premixed CuSO₄/ligand solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as HPLC to remove unreacted starting materials and the copper catalyst.
-
Protocol for Live-Cell Imaging with this compound Conjugates
This protocol outlines the steps for labeling and imaging live cells using a fluorescently-tagged this compound conjugate.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescently-labeled this compound conjugate (prepared using Protocol 1)
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
-
Labeling:
-
Prepare a working solution of the fluorescent this compound conjugate in complete cell culture medium at the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and replace it with the labeling solution.
-
Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound conjugate.[11]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Immediately image the cells using a confocal microscope. Use the lowest possible laser power to minimize phototoxicity and photobleaching.[11] Acquire images in the appropriate channels for the chosen fluorophore.
-
Protocol for Immunofluorescence Staining of Integrins Following this compound Treatment
This protocol allows for the visualization of integrin localization after treatment with this compound.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Primary antibody against the integrin of interest (e.g., anti-αvβ3)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time in complete culture medium.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[12]
-
-
Permeabilization (for intracellular targets):
-
If the primary antibody targets an intracellular epitope, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[13]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[12]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[13]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.
Caption: Integrin-mediated signaling upon this compound binding.
Caption: Experimental workflow for this compound applications.
Conclusion
This compound is a powerful and versatile tool in chemical biology, enabling the targeted delivery of various molecular payloads to integrin-expressing cells. Its utility is underpinned by the efficiency and specificity of the CuAAC reaction, which allows for straightforward conjugation to a wide range of functional molecules. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound for applications in cell imaging, drug delivery, and the broader study of integrin biology. The continued development of novel bioorthogonal chemistries and a deeper understanding of integrin signaling will undoubtedly further expand the applications of this compound in both basic research and translational medicine.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. arigobio.com [arigobio.com]
Preliminary Studies on Alkyne-cRGD in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of preliminary in-vitro studies involving Alkyne-cRGD, a versatile molecule for targeting integrin-expressing cells. This compound is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif, which is a well-established ligand for several integrins, particularly αvβ3, αvβ5, and α5β1. The incorporation of an alkyne group facilitates "click chemistry," allowing for the straightforward conjugation of this compound to various moieties such as fluorescent dyes, drug molecules, or nanoparticles for targeted delivery and imaging applications.[1][2] This document outlines the core methodologies for assessing the biological activity of this compound in cell culture, including its binding affinity to integrins, and its effects on cell adhesion, viability, apoptosis, and migration.
Data Presentation: Quantitative Analysis of cRGD Analogs
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data from studies on closely related cRGD analogs. This information provides a valuable benchmark for designing and interpreting experiments with this compound.
Table 1: Integrin Binding Affinity of cRGD Analogs
| Compound | Integrin Subtype | Cell Line | Assay Method | Binding Affinity (IC50/Kd) | Reference |
| Dimeric-cRGD-FITC | αVβ3 | HUVEC | Cellular Binding Assay | Kd = 38.27 nM | [3] |
| Dimeric-cRGD-64Cu | αVβ3 | HUVEC | Cellular Binding Assay | Kd = 33.85 nM | [3] |
| FPTA-RGD2 | αvβ3 | U87MG | Competitive Displacement | IC50 = 144 ± 6.5 nM | [4] |
| E[c(RGDyK)]2 (RGD2) | αvβ3 | U87MG | Competitive Displacement | IC50 = 79.2 ± 4.2 nM | [4] |
| HighcRGD-usGNP | αVβ3 | Immobilized | Biosensor | Kd = 29.2 ± 3.2 pM | [5] |
| LowcRGD-usGNP | αVβ3 | Immobilized | Biosensor | Kd = 3.2 ± 0.4 nM | [5] |
Table 2: Cytotoxicity of cRGD Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay Method | Cytotoxicity (IC50) | Reference |
| Gold(I) Complex 1 | HCT-116 | Not Specified | >50 µM | [1] |
| Gold(I) Complex 2 | HCT-116 | Not Specified | >50 µM | [1] |
| Hybrid Compound 1 | HTB-26 (Breast Cancer) | Crystal Violet | 10-50 µM | [2] |
| Hybrid Compound 2 | PC-3 (Prostate Cancer) | Crystal Violet | 10-50 µM | [2] |
| Hybrid Compound 2 | HepG2 (Liver Cancer) | Crystal Violet | 10-50 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the in-vitro effects of this compound.
Cell Adhesion Assay
This protocol quantifies the ability of this compound to mediate cell adhesion to a substrate.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein (e.g., Fibronectin, Vitronectin)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Calcein-AM or Crystal Violet stain
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with sterile PBS.
-
-
Cell Preparation:
-
Culture integrin-expressing cells (e.g., U87MG, HUVEC) to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash cells with serum-free media and resuspend in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
-
Adhesion Experiment:
-
Pre-incubate the cell suspension with varying concentrations of this compound (or a negative control peptide) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
For Calcein-AM staining:
-
Add 100 µL of 2 µM Calcein-AM in PBS to each well and incubate for 30 minutes at 37°C.
-
Measure fluorescence at an excitation of 485 nm and an emission of 520 nm using a plate reader.
-
-
For Crystal Violet staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 10% acetic acid and measure absorbance at 570 nm.
-
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of DMSO or a solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Migration (Wound Healing/Scratch) Assay
This assay evaluates the effect of this compound on the directional migration of a cell monolayer.
Materials:
-
6-well or 12-well tissue culture plates
-
200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and grow them to 100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing this compound or a control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure over time to quantify cell migration.
Mandatory Visualizations
Integrin Signaling Pathway
Binding of this compound to integrins on the cell surface triggers a cascade of intracellular signaling events that regulate cell behavior. This process, known as outside-in signaling, is initiated by the clustering of integrins and the recruitment of various signaling and adaptor proteins to the cell membrane. A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[3][6] Activated FAK serves as a scaffold for other proteins, including Src family kinases, leading to the activation of downstream pathways such as the PI3K/AKT and MEK/ERK pathways. These pathways ultimately control cellular processes like adhesion, migration, proliferation, and survival.[7][8][9][10][11]
Caption: this compound induced integrin signaling pathway.
Experimental Workflow: Cell Adhesion Assay
The following diagram illustrates the key steps involved in performing a cell adhesion assay to evaluate the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of ERK1/2 and PI3K/AKT signaling pathways in mitochondria-mediated apoptosis in testes of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Alkyne-cRGD Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of alkyne-functionalized cyclic Arginyl-Glycyl-Aspartic acid (alkyne-cRGD) in click chemistry. These protocols are intended for researchers in drug development, targeted drug delivery, and cell adhesion studies. The cyclic RGD peptide is a well-established ligand that specifically targets integrins, particularly αvβ3, which are overexpressed in various cancer cells and angiogenic vasculature[1][2][3]. The integration of an alkyne group allows for its facile and specific conjugation to azide-modified molecules and materials via "click" chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity[4][5][6].
Introduction to this compound Click Chemistry
Click chemistry offers a robust and versatile method for bioconjugation. The two primary types of click chemistry reactions utilized with this compound are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction utilizes a copper(I) catalyst to efficiently and regiospecifically ligate terminal alkynes and azides, forming a stable 1,2,3-triazole linkage[4][7][][9]. It is characterized by high yields and rapid reaction rates[4][5]. However, the potential cytotoxicity of the copper catalyst can be a concern for certain in vivo applications[4][10].
-
SPAAC: This is a copper-free click reaction that relies on the high ring strain of a cyclooctyne (B158145) to react with an azide[10][11][][13][14][15]. The absence of a cytotoxic metal catalyst makes SPAAC particularly suitable for applications in living systems[4][10][].
The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the biological system, and the desired reaction kinetics[16].
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound click chemistry and its biological activity.
| Parameter | Value | Conditions | Reference |
| CuAAC Reaction | |||
| Peptide Conjugation Efficiency | 54.2 wt% | Conjugation of cRGD-PEG-N3 to Alkyne-functionalized nanostructured covalent organic frameworks (nCOFs) via copper-mediated click chemistry. | [1][2] |
| Radiolabeling Yield (¹⁸F-alkyne) | 65.0 ± 1.9% (non-decay corrected) | Nucleophilic fluorination of a toluenesulfonic alkyne. | [17] |
| Radiolabeling Yield (¹⁸F-FPTA-RGD2) | 52.0 ± 8.3% (non-decay corrected) | Reaction of ¹⁸F-alkyne with an RGD azide (B81097), completed within 45 minutes including HPLC purification. | [17] |
| Biological Activity | |||
| IC₅₀ of E[c(RGDyK)]₂ | 79.2 ± 4.2 nM | Competitive displacement of ¹²⁵I-echistatin from U87MG glioblastoma cells. | [17] |
| IC₅₀ of FPTA-RGD2 | 144 ± 6.5 nM | Competitive displacement of ¹²⁵I-echistatin from U87MG glioblastoma cells. | [17] |
| Tumor Uptake of ¹⁸F-FPTA-RGD2 | 2.1 ± 0.4 %ID/g at 1 h post-injection | Subcutaneous U87MG glioblastoma xenograft model in mice. | [17] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general method for conjugating an this compound peptide to an azide-functionalized molecule or nanoparticle.
Materials:
-
This compound
-
Azide-functionalized molecule/nanoparticle
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)[7][18]
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO, DMF, or water, compatible with reactants)[6]
Procedure:
-
Reactant Preparation:
-
Dissolve this compound and the azide-functionalized molecule in a suitable solvent. The final concentration of each reactant should typically be in the range of 1-10 mM.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
If using a ligand, prepare a stock solution of TBTA (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and azide-functionalized molecule solutions.
-
If using a ligand, add TBTA to the reaction mixture. A typical ratio is 1:5 copper to ligand[19].
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to the mixture to a final concentration of 1-5 mM (typically 5-fold excess to CuSO₄)[18][19].
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times may vary depending on the specific reactants and concentrations[20].
-
-
Purification:
-
Purify the cRGD-conjugated product using an appropriate method such as dialysis, size exclusion chromatography, or HPLC to remove the copper catalyst, excess reagents, and byproducts. The addition of chelating agents like EDTA can aid in the removal of copper[4].
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol provides a method for the copper-free conjugation of an azide-cRGD to a strained alkyne-functionalized molecule. Note that for this reaction, the azide is on the cRGD peptide and the alkyne is a strained cyclooctyne derivative on the molecule to be conjugated.
Materials:
-
Azide-cRGD
-
Strained alkyne (e.g., DBCO, DIBO, BCN) functionalized molecule/nanoparticle[11][13][16]
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-cRGD and the strained alkyne-functionalized molecule in a biocompatible buffer.
-
-
Reaction Setup:
-
Combine the azide-cRGD and strained alkyne solutions in a reaction vessel. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
-
Incubation:
-
Purification:
-
Purify the cRGD-conjugated product using a suitable method such as dialysis, size exclusion chromatography, or HPLC to remove any unreacted starting materials.
-
Protocol 3: Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with cRGD-functionalized substrates, providing an indication of integrin-mediated cell binding.
Materials:
-
cRGD-functionalized surface (e.g., tissue culture plate coated with cRGD-conjugated protein or polymer)
-
Control surface (e.g., coated with a non-binding peptide or uncoated)
-
Cell line known to express αvβ3 integrins (e.g., U87MG glioblastoma cells, REF52 fibroblasts)[17][21]
-
Cell culture medium
-
Calcein-AM or other fluorescent cell stain
-
PBS
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend them in serum-free medium at a known concentration.
-
-
Adhesion:
-
Seed the fluorescently labeled cells onto the cRGD-functionalized and control surfaces in a multi-well plate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. The number and stringency of washes should be optimized for the specific cell type and substrate.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a plate reader. The intensity is proportional to the number of adherent cells.
-
-
Analysis:
-
Calculate the percentage of adherent cells for each surface by comparing the fluorescence of the washed wells to the fluorescence of wells with the initial number of seeded cells (before washing).
-
Visualizations
cRGD-Integrin Signaling Pathway
Integrin binding to the cRGD ligand initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK). This leads to the recruitment and activation of other kinases, such as Src, and the subsequent activation of downstream pathways like the MAPK/ERK pathway, which are crucial for cell proliferation, migration, and survival[22][23][24].
Caption: cRGD-Integrin mediated signaling cascade.
Experimental Workflow: cRGD Conjugation and Cell Adhesion Assay
The following diagram illustrates the overall workflow from the conjugation of this compound to a nanoparticle via click chemistry to the subsequent use of the functionalized nanoparticle in a cell adhesion assay.
Caption: Workflow for cRGD conjugation and cell adhesion analysis.
References
- 1. cRGD-Peptide Modified Covalent Organic Frameworks for Precision Chemotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cRGD functionalised nanocarriers for targeted delivery of bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands [mdpi.com]
- 6. interchim.fr [interchim.fr]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Molecules to Alkyne-cRGD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of various molecules to Alkyne-cRGD, a crucial tool for targeted drug delivery, in vivo imaging, and proteomics. The primary focus is on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," due to its high efficiency and specificity.[1][2][3] Alternative methods are also discussed for specific applications.
Introduction to this compound
Cyclic RGD peptides, such as c(RGDfK), are synthetic ligands that exhibit high affinity and selectivity for integrin receptors, particularly αvβ3 and αvβ5.[4][5] These integrins are overexpressed on the surface of various cancer cells and angiogenic endothelial cells, making them attractive targets for therapeutic and diagnostic agents.[4] this compound is a derivative of the cyclic RGD peptide that has been functionalized with a terminal alkyne group. This alkyne handle allows for the covalent attachment of a wide range of molecules containing a complementary azide (B81097) group through the highly efficient and bioorthogonal click chemistry reaction.[1]
Key Conjugation Strategies
The primary and most recommended method for conjugating molecules to this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, depending on the nature of the molecule to be conjugated and the experimental constraints, other methods can be employed to introduce the necessary reactive groups.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method involves the reaction between the terminal alkyne of this compound and an azide-functionalized molecule in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[6]
Workflow for CuAAC Conjugation
Caption: General workflow for CuAAC conjugation of a molecule to this compound.
Experimental Protocol: CuAAC Conjugation of an Azide-Modified Molecule to this compound
This protocol is a general guideline and may require optimization for specific molecules.
Materials:
-
This compound
-
Azide-modified molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, water, or a mixture)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, if applicable)
-
Purification system (e.g., RP-HPLC, size-exclusion chromatography)
-
Analytical instruments (e.g., Mass Spectrometer, NMR)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water). This compound is soluble in water up to 2 mg/mL.
-
Prepare a stock solution of the azide-modified molecule (e.g., 10-20 mM in a compatible solvent).
-
Freshly prepare a stock solution of copper(II) sulfate (e.g., 50 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-modified molecule. The molar ratio of the azide molecule to this compound can range from 1.1:1 to 5:1 to ensure complete consumption of the this compound.
-
Add the this compound solution to the reaction vessel.
-
Add the reaction buffer or solvent to achieve the desired final concentration.
-
-
Catalyst Addition:
-
Add the copper(II) sulfate solution to the reaction mixture. A final concentration of 1-5 mM is typically sufficient.
-
Immediately add the sodium ascorbate solution. The concentration of sodium ascorbate should be 2-5 times that of the copper(II) sulfate.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 to 24 hours. Reaction progress can be monitored by LC-MS or HPLC. For many reactions, significant product formation is observed within 1-4 hours.[2]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials, catalyst, and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using mass spectrometry (to verify the molecular weight) and NMR (if applicable for structural confirmation).
-
Quantitative Data for CuAAC Conjugation
| Parameter | Typical Value/Range | Reference |
| Yield | 50-95% | [7] |
| Reaction Time | 1-24 hours | [2] |
| Temperature | Room Temperature | [2] |
| Molar Ratio (Azide:Alkyne) | 1.1:1 to 5:1 | [2] |
| Purity (post-purification) | >95% |
Alternative Conjugation Strategies: Introducing the Reactive Handles
If the molecule of interest does not possess an azide group, it must first be functionalized. Common methods to introduce an azide or alkyne group include the use of NHS esters or maleimides.
a) NHS Ester Chemistry for Amines
N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., lysine (B10760008) residues in proteins or synthetic amine linkers) to form stable amide bonds.[8][9] Azide- or alkyne-containing NHS esters are commercially available and can be used to introduce the necessary reactive handle for subsequent click chemistry.
Experimental Protocol: Azide Functionalization of a Protein using Azido-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.
-
NHS Ester Preparation: Dissolve the Azido-NHS ester in a water-miscible organic solvent like DMSO or DMF.
-
Conjugation: Add the Azido-NHS ester solution to the protein solution at a molar excess (typically 10-20 fold).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove excess, unreacted NHS ester by dialysis or size-exclusion chromatography.
-
Click Chemistry: The resulting azide-functionalized protein can then be conjugated to this compound using the CuAAC protocol described above.
b) Maleimide Chemistry for Thiols
Maleimides react specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues, to form stable thioether bonds.[][11] Azide- or alkyne-maleimides can be used to functionalize thiol-containing molecules.
Experimental Protocol: Alkyne Functionalization of a Thiol-Containing Molecule
-
Molecule Preparation: Dissolve the thiol-containing molecule in a buffer at pH 6.5-7.5. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Maleimide Preparation: Dissolve the Alkyne-Maleimide in DMSO or DMF.
-
Conjugation: Add the Alkyne-Maleimide solution to the thiol-containing molecule solution at a 10-20 fold molar excess.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification: Purify the alkyne-functionalized molecule to remove unreacted maleimide.
-
Click Chemistry: The resulting alkyne-functionalized molecule can be reacted with an azide-cRGD analog (if available) or the original molecule can be functionalized with an azide to react with this compound.
Signaling Pathway of cRGD
The biological activity of cRGD conjugates stems from their ability to bind to integrin receptors on the cell surface.[4] This binding can trigger a cascade of downstream signaling events that influence cell behavior.
Caption: Simplified signaling pathway initiated by cRGD binding to integrin receptors.
Binding of cRGD to integrins like αvβ3 can lead to the recruitment and activation of focal adhesion kinase (FAK).[12] Activated FAK can then initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which involves extracellular signal-regulated kinase (ERK).[12] These pathways play crucial roles in regulating cell adhesion, migration, proliferation, and survival.[4][12] By conjugating cytotoxic drugs or imaging agents to cRGD, these molecules can be targeted to cells overexpressing the relevant integrins.
Conclusion
The conjugation of molecules to this compound is a powerful strategy for the development of targeted therapeutics and diagnostics. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction offers a robust and efficient method for achieving this conjugation. By following the detailed protocols and considering the alternative functionalization strategies presented, researchers can successfully synthesize and utilize cRGD conjugates for a wide range of applications in drug development and biomedical research.
References
- 1. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of cRGD Peptide to Chlorophyll-a Based Photosensitizer (HPPH) Alters its Pharmacokinetics with Enhanced Tumor-Imaging and Photosensitizing (PDT) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of click-click chemistry to the synthesis of new multivalent RGD conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyne Modifier I, NHS ester [PEG1 alkyne NHS ester] | AAT Bioquest [aatbio.com]
- 11. nbinno.com [nbinno.com]
- 12. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne-cRGD for Targeted Therapeutics and Imaging
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently linking molecules.[1][2][3][4][5][6][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation.[5][8] The reaction's regioselectivity results in the exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[4][5]
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are potent ligands for integrin receptors, particularly αvβ3.[9][10][11] These integrins are overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis, making them a prime target for cancer therapy and diagnostics.[10][12][13][14][15] By utilizing an alkyne-functionalized cRGD peptide (Alkyne-cRGD), researchers can employ CuAAC to attach a diverse array of molecules, such as cytotoxic drugs, imaging agents (radionuclides, fluorescent dyes), or nanoparticles, for targeted delivery.[1][3][15][16][17] This targeted approach aims to increase the local concentration of therapeutic or diagnostic agents at the tumor site, thereby enhancing efficacy and minimizing systemic toxicity.[16][17]
The triazole ring formed during the CuAAC reaction is chemically stable and can act as a suitable surrogate for an amide bond, potentially increasing the bioavailability of the conjugated peptide.[5] The versatility of this conjugation strategy has led to the development of multivalent RGD constructs which have demonstrated significantly enhanced binding avidity to integrin receptors compared to their monomeric counterparts.[12][13]
Experimental Protocols
Protocol 1: General CuAAC for Conjugating an Azide-Modified Molecule to this compound
This protocol provides a general method for the copper-catalyzed click reaction. Optimal conditions, particularly reagent concentrations, may need to be determined empirically for specific applications.
Materials and Reagents:
-
Azide-functionalized molecule of interest (e.g., drug, dye, linker)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270) (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
-
Solvents: Deionized water, Dimethylformamide (DMF), or a mixture of DMSO/tBuOH and water[21][22]
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4[21]
-
Purification column (e.g., Sephadex G-25 or HPLC system)[21]
Stock Solution Preparation:
-
This compound: Prepare a 1-10 mM stock solution in a suitable solvent (e.g., water or DMSO).
-
Azide-Molecule: Prepare a 10-100 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.[22]
-
Sodium Ascorbate (NaAsc): Prepare a 100-300 mM stock solution in deionized water. This solution should be made fresh on the day of use as it is prone to oxidation.[22][23]
-
THPTA Ligand: Prepare a 100-200 mM stock solution in deionized water.[22]
Reaction Procedure:
-
In a microcentrifuge tube, add the this compound solution to your desired final concentration (e.g., 25-100 µM) in the chosen reaction buffer (e.g., PBS).
-
Add the azide-functionalized molecule. A slight molar excess (1.5-5 equivalents) relative to the this compound is often used.
-
Add the THPTA ligand solution. A common ligand-to-copper ratio is 5:1 to protect biomolecules and accelerate the reaction.[24]
-
Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 250 µM.[24] Vortex briefly to mix. Note: For improved reliability, pre-complex the CuSO₄ and THPTA ligand for several minutes before adding to the reaction mixture.[22]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[24] Vortex the tube gently.
-
Allow the reaction to proceed for 1-5 hours at room temperature.[21][25] Protect the reaction from light if using fluorescent molecules. For complex conjugations, the reaction can be left overnight.
Purification of the Conjugate:
-
Following the incubation period, the cRGD-conjugate can be purified from excess reagents and byproducts.
-
For larger conjugates (e.g., nanoparticle-based), a Sephadex G-25 column can be used to separate the product from small molecules.[21]
-
For smaller molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for achieving high purity.[21]
Characterization:
-
Confirm the successful conjugation and purity of the final product using Mass Spectrometry (to verify the molecular weight) and/or NMR spectroscopy.[21]
Quantitative Data
Table 1: Representative CuAAC Reaction Conditions and Yields for cRGD Conjugation
| Reactants | Copper Source / Concentration | Ligand | Solvent | Time / Temp | Yield | Reference |
| Alkyne-KGRGDS + Azide-PEG-Nanoparticles | CuSO₄ (0.6 µmol/mL) | None specified | Water | 1-5 h / RT | Not specified | [21] |
| Azido cyclo-RGDfK + DOTA-alkyne dendrimer | Not specified | None specified | Not specified | Microwave-assisted | Not specified | [1] |
| Azidolysine/Propargylglycine Peptide | CuI (1.5 equiv.) | Piperidine (20%) | DMF | Not specified | 87.4% | [26] |
| Azide-peptide + Alkyne-peptide | Copper wire | None | DMF | 5 h / 50°C | 100% | [5] |
| Azide-peptide + Alkyne-peptide | CuSO₄ + NaAsc | None specified | Not specified | RT | >95% | [5] |
| Oxime ligation + Azide-Alkyne Cycloaddition | Copper powder | None specified | Aqueous buffer | Not specified | 64% | [9] |
Table 2: Biological Activity of cRGD Conjugates
| Compound | Target | Assay | Result (IC₅₀ or Fold Increase) | Significance | Reference | |---|---|---|---|---|---|---| | Multimeric cRGD on PAMAM | αvβ3 Integrin | In vitro binding (immobilized integrin) | Up to 131-fold increase vs. monomer | Multivalency dramatically increases avidity. |[12][13] | | Multimeric cRGD on PAMAM | U87MG cells | In vitro binding | Up to 124-fold increase vs. monomer | Enhanced binding to integrin-expressing cells. |[12][13] | | cRGD-BioShuttle-TMZ | MCF-7 cells | Cell viability (IC₅₀) | 12 µM | 8.3-fold more potent than the free drug. |[17] | | Temozolomide (TMZ) - Free Drug | MCF-7 cells | Cell viability (IC₅₀) | 100 µM | Baseline for comparison. |[17] |
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Targeted drug delivery via a cRGD-conjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Application of click-click chemistry to the synthesis of new multivalent RGD conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. Multimerization of cRGD Peptides by Click Chemistry: Synthetic Strategies, Chemical Limitations, and Influence on Biological Properties | Semantic Scholar [semanticscholar.org]
- 13. Multimerization of cRGD peptides by click chemistry: synthetic strategies, chemical limitations, and influence on biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conjugation of cRGD Peptide to Chlorophyll-a Based Photosensitizer (HPPH) Alters its Pharmacokinetics with Enhanced Tumor-Imaging and Photosensitizing (PDT) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A cyclic-RGD-BioShuttle functionalized with TMZ by DARinv "Click Chemistry" targeted to αvβ3 integrin for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. bio-techne.com [bio-techne.com]
- 20. This compound (CAS 2665674-77-9): R&D Systems [rndsystems.com]
- 21. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 22. broadpharm.com [broadpharm.com]
- 23. interchim.fr [interchim.fr]
- 24. jenabioscience.com [jenabioscience.com]
- 25. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Alkyne-cRGD in Targeted Drug Delivery Systems
Introduction
The cyclic peptide c(RGDfK), commonly referred to as cRGD, is a well-characterized ligand that exhibits high affinity and selectivity for αvβ3 and αvβ5 integrins. These integrins are significantly overexpressed on the surface of various cancer cells and angiogenic endothelial cells, making them prime targets for anti-cancer therapies.[1][2][3][4] The incorporation of an alkyne group into the cRGD peptide (Alkyne-cRGD) provides a versatile chemical handle for its conjugation to drug delivery systems via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This approach enables the precise, covalent attachment of the targeting ligand to a wide array of nanocarriers, enhancing the delivery of therapeutic payloads to the tumor site while minimizing off-target effects.[7][8]
Principle of Application
The core principle involves the functionalization of a drug-loaded nanocarrier (e.g., liposomes, polymeric nanoparticles, gold nanoparticles, covalent organic frameworks) with this compound. The alkyne moiety on the cRGD peptide reacts with an azide (B81097) group previously installed on the nanocarrier's surface.[9][10] Once administered, these cRGD-decorated nanoparticles circulate in the bloodstream and preferentially accumulate at the tumor site through both passive (Enhanced Permeability and Retention - EPR effect) and active targeting. The active targeting is mediated by the high-affinity binding of the cRGD ligand to the αvβ3 integrins on tumor cells, leading to receptor-mediated endocytosis of the nanoparticle.[7][9][11] Following internalization, the nanocarrier releases its cytotoxic or therapeutic payload inside the cancer cell, leading to enhanced therapeutic efficacy and a wider therapeutic window.[8][12]
Key Applications and Quantitative Data
This compound functionalization has been successfully applied to a variety of drug delivery platforms for cancer therapy and imaging.
-
Targeted Chemotherapy: Enhancing the delivery of potent but toxic chemotherapeutic agents like doxorubicin, paclitaxel, and mertansine (B1676302) directly to tumor cells, thereby reducing systemic toxicity.[7][9][13]
-
Gene Delivery: Facilitating the targeted delivery of genetic materials such as siRNA to tumor vasculature, enabling the silencing of key pro-angiogenic genes like VEGFR2.[14][15]
-
Enhanced Cellular Uptake: Significantly increasing the internalization of nanoparticles into integrin-expressing cancer cells compared to non-targeted counterparts.[8][16]
The quantitative data below summarizes the performance of various this compound-based drug delivery systems.
Table 1: Binding Affinity of cRGD-Functionalized Nanoparticles to αvβ3 Integrin
| Nanoparticle System | cRGD Density | Dissociation Constant (Kd) | Reference |
| Ultrasmall Gold Nanoparticles (usGNP) | High Loading | 29.2 ± 3.2 pM | [7][12] |
| Ultrasmall Gold Nanoparticles (usGNP) | Low Loading | 3.2 ± 0.4 nM | [7][12] |
| Dimeric cRGD Probe | N/A | ~35 nM | [17] |
Table 2: Drug Loading and Cellular Uptake Efficiency
| Nanoparticle System | Drug | Drug Loading Efficiency | Cell Line | Cellular Uptake Increase (vs. Non-targeted) | Reference |
| Alkyne-nCOF-cRGD | Doxorubicin | 42 ± 3 wt% | Triple-Negative Breast Cancer | Significantly Improved | [9] |
| cRGD-Gem-HSA-NPs | Gemcitabine | 11 ± 4.2% | BxPC-3 (Pancreatic Cancer) | 3-fold | [16] |
| cRGD-C6-HSA-NPs | Coumarin-6 | N/A | BxPC-3 (Pancreatic Cancer) | >3-fold (94.1% vs 30.2%) | [16] |
Table 3: In Vitro Drug Release
| Nanoparticle System | Drug | Condition | Cumulative Release | Reference |
| Alkyn-nCOF-cRGD@Dox | Doxorubicin | pH 7.4 (Physiological) | < 15% over 24h | [9] |
| Alkyn-nCOF-cRGD@Dox | Doxorubicin | pH 5.4 (Endosomal/Lysosomal) | Significantly Increased | [9] |
| cRGD-CPT NPs | Camptothecin | 10 mM GSH (Intracellular) | > 70% over 58h | [18] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Azide-Functionalized Nanoparticles via CuAAC Click Chemistry
This protocol describes a general method for conjugating an this compound peptide to azide-modified nanoparticles (NPs).
Materials:
-
Azide-functionalized nanoparticles (Azide-NPs)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in water)[10]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[10]
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.4)
-
Purification system (e.g., dialysis tubing with appropriate MWCO, centrifugal filters, or size exclusion chromatography)
Procedure:
-
Nanoparticle Suspension: Suspend the Azide-NPs in the reaction buffer to a known concentration (e.g., 1-10 mg/mL). Ensure the NPs are fully hydrated and dispersed, using sonication if necessary.[10]
-
Reagent Addition: a. To the stirred Azide-NP suspension, add the this compound solution. The molar ratio of this compound to available azide sites on the NPs should be optimized, but a 1.5 to 5-fold molar excess of the peptide is a common starting point. b. Add the sodium ascorbate solution to the mixture (e.g., 5-10 molar equivalents relative to CuSO₄).[9] c. Initiate the reaction by adding the CuSO₄ solution (e.g., 1-2 molar equivalents relative to this compound).[9][10]
-
Reaction Incubation: Allow the reaction to proceed at room temperature with gentle stirring. Protect the reaction from light if using fluorescently tagged components. Reaction times can vary from 1 hour to overnight.[9][19]
-
Purification: After the reaction is complete, purify the cRGD-functionalized NPs from unreacted peptide, copper catalyst, and other reagents. a. Dialysis: Dialyze the reaction mixture against a large volume of water or buffer for 48-72 hours, with frequent buffer changes.[9][10] b. Centrifugal Filtration: Use centrifugal filter units with a molecular weight cut-off that retains the NPs while allowing small molecules to pass through. Wash the NPs multiple times with buffer.[7]
-
Characterization: Confirm successful conjugation using methods such as FTIR, XPS, or by quantifying the peptide on the surface.[9] Resuspend the final cRGD-NPs in a suitable buffer for storage (e.g., at 4°C).
Protocol 2: In Vitro Cellular Uptake Assay
This protocol is designed to quantify and visualize the targeted uptake of cRGD-functionalized nanoparticles into integrin-expressing cells.
Materials:
-
αvβ3-positive cell line (e.g., HUVEC, U87MG, M21, BxPC-3) and an αvβ3-negative control cell line if available.[16][20]
-
Complete cell culture medium.
-
Fluorescently labeled cRGD-NPs and non-targeted control NPs.
-
Free cRGD peptide (for competition assay).[7]
-
DAPI solution for nuclear staining.
-
Fluorescence microscope or flow cytometer.
-
96-well or 6-well plates suitable for cell culture and imaging/analysis.
Procedure:
-
Cell Seeding: Seed the αvβ3-positive cells in appropriate culture plates and allow them to adhere and grow overnight to reach 50-70% confluency.[7]
-
Competition Assay (Optional but Recommended): To confirm receptor-mediated uptake, pre-incubate a subset of cells with a high concentration of free cRGD peptide (e.g., 500 µM) for 1 hour prior to adding the nanoparticles. This will block the αvβ3 integrin receptors.[7]
-
Nanoparticle Incubation: a. Prepare solutions of fluorescently labeled cRGD-NPs and control NPs in serum-free or low-serum medium at the desired concentration. b. Remove the culture medium from the cells and wash once with PBS. c. Add the nanoparticle solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C.[7]
-
Washing and Fixation: a. After incubation, remove the nanoparticle-containing medium and wash the cells thoroughly with cold PBS (3-4 times) to remove any non-internalized particles. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Imaging (for Microscopy): a. Wash the fixed cells with PBS. b. Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100). c. Stain the cell nuclei with DAPI for 5-10 minutes. d. Wash again with PBS and mount the coverslips for imaging with a fluorescence microscope.
-
Quantitative Analysis (for Flow Cytometry): a. After the washing step (4a), detach the cells using trypsin. b. Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). c. Analyze the cell population for fluorescence intensity using a flow cytometer. Compare the mean fluorescence intensity between cells treated with targeted NPs, non-targeted NPs, and the competition group.[16]
Visualizations: Pathways and Workflows
Caption: Workflow for the synthesis of cRGD-targeted drug delivery nanoparticles.
Caption: Mechanism of action for cRGD-targeted drug delivery to a tumor cell.
Caption: Signaling pathway showing cRGD-NP inhibition of angiogenesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cRGD functionalised nanocarriers for targeted delivery of bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional cRGD-Conjugated Polymer Prodrug for Targeted Drug Delivery to Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Profiling target engagement and cellular uptake of cRGD-decorated clinical-stage core-crosslinked polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cRGD-Functionalized Silk Fibroin Nanoparticles: A Strategy for Cancer Treatment with a Potent Unselective Naphthalene Diimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptide-Based Nanoparticles for αvβ3 Integrin-Targeted DNA Delivery to Cancer and Uterine Leiomyoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor-targeted in vivo gene silencing via systemic delivery of cRGD-conjugated siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced tumor targeting of cRGD peptide-conjugated albumin nanoparticles in the BxPC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 20. Comparison of in vitro and in vivo properties of [99mTc]cRGD peptides labeled using different novel Tc-cores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging Alkyne-cRGD for Targeted Nanoparticle Systems
An detailed overview of the application and protocols for functionalizing nanoparticles with Alkyne-cRGD, designed for researchers, scientists, and professionals in drug development.
The functionalization of nanoparticles with cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides is a premier strategy for active targeting in drug delivery and molecular imaging. The cRGD motif exhibits high affinity and selectivity for αvβ3 and αvβ5 integrins, which are cell adhesion receptors overexpressed on various cancer cells and angiogenic endothelial cells but are expressed at low levels in mature endothelial and most normal tissues.[1][2] This differential expression makes integrins an ideal target for directing therapeutic and diagnostic agents to sites of disease, such as tumors and areas of neovascularization.[1][3][4]
Utilizing an alkyne-modified cRGD peptide allows for its covalent attachment to azide-functionalized nanoparticles via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[5][6] This method is favored for its high yield, specificity, and compatibility with aqueous environments, enabling the creation of stable, targeted nanocarriers.[6] These cRGD-functionalized nanoparticles have demonstrated enhanced cellular uptake, increased cytotoxicity of encapsulated drugs against target cells, and improved accumulation in tumor tissues in preclinical models.[4][7][8][9]
Key Applications:
-
Targeted Cancer Therapy: Delivering cytotoxic agents directly to tumor cells that overexpress αvβ3 integrins, thereby increasing therapeutic efficacy and reducing off-target side effects.[5][7][10]
-
Anti-Angiogenic Treatment: Targeting angiogenic endothelial cells in the tumor neovasculature to disrupt the blood supply essential for tumor growth and metastasis.[4][11]
-
Molecular Imaging: Conjugating imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles for the non-invasive visualization and diagnosis of integrin-positive tumors.[3][12]
-
Vascular Diseases: Targeting activated platelets and other cells involved in atherosclerosis and thrombosis.[13]
Quantitative Data Summary
The following tables summarize characterization and performance data for cRGD-functionalized nanoparticles from various studies.
Table 1: Physicochemical Properties of cRGD-Functionalized Nanoparticles
| Nanoparticle Type | Base Material | Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Drug/Payload | Reference |
| cRGD-NPs | PLGA | ~300-330 | Slightly Negative | ~0.2 | Cy5 | [11][14] |
| usGNP-cRGD (High) | Gold | ~4 | N/A | N/A | Mertansine | [7][10] |
| SFNs-cRGD | Silk Fibroin | < 100 | Negative | N/A | NDI-1 | [5] |
| cRGD-CPT NPs | Polymer Prodrug | N/A | N/A | N/A | Camptothecin (CPT) | [8] |
| PTX-PD-RGD-NPs | PLGA-Polydopamine | 137.6 ± 2.9 | N/A | < 0.3 | Paclitaxel (PTX) | [15] |
| cRGD-Gem-HSA-NPs | Human Serum Albumin | 160 ± 23 | N/A | N/A | Gemcitabine | [16] |
Table 2: Efficacy and Cellular Interaction of cRGD-Functionalized Nanoparticles
| Nanoparticle System | Cell Line | Ligand Density | Cellular Uptake Enhancement | Cytotoxicity (IC50) | Reference |
| cRGD-NPs | HUVECs | High | 6.5-fold higher than low density (under flow) | N/A | [14] |
| cRGD-CPT NPs | HepG2 | N/A | Significantly enhanced vs. non-targeted | 4.35 mg/L (vs. 5.94 mg/L for non-targeted) | [8] |
| cRGD-CCPM | 4T1 | 1-5 mol% | MFI of 424-435 (vs. 357 for control) | N/A | [17] |
| cRGD-PEG-PLGA NPs | U87MG & Ln229 | N/A | ~3-fold increase vs. non-targeted at 24h | N/A | [18] |
| usGNP-cRGD (High) | αVβ3-expressing | High | Increased cellular uptake | Increased cytotoxicity | [7][10] |
| PTX-PD-RGD-NPs | 4T1 | N/A | Significantly better than unmodified NPs | Lower IC50 than unmodified NPs | [15] |
Experimental Protocols
Protocol 1: Functionalization of Azide-Nanoparticles with this compound via Click Chemistry
This protocol describes the general procedure for conjugating an alkyne-bearing cRGD peptide to azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (e.g., PEG-N3-PLGA NPs)
-
This compound peptide
-
Copper (II) Sulfate (CuSO₄)
-
Sodium L-Ascorbate
-
Solvents: Deionized water, DMSO or DMF for dissolving peptide
-
Phosphate (B84403) Buffer (e.g., 10 mM, pH 7.4)
-
Purification system: Dialysis tubing (3-5 kDa MWCO) or centrifugal filters (e.g., 10 kDa Amicon)
Procedure:
-
Nanoparticle Suspension: Suspend the azide-functionalized nanoparticles in a phosphate buffer to ensure complete hydration.[5] The concentration will depend on the nanoparticle type.
-
Reagent Preparation:
-
Click Reaction:
-
To the stirred nanoparticle suspension, add the this compound solution. The molar ratio of peptide to nanoparticle will determine the final ligand density and should be optimized.[6]
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the sodium L-ascorbate solution. Sodium ascorbate (B8700270) reduces Cu(II) to the catalytic Cu(I) species in situ.[5][6]
-
-
Incubation: Allow the reaction to proceed for 3 to 72 hours at room temperature, protected from light.[5][6] The optimal reaction time should be determined experimentally.
-
Purification:
-
Purify the cRGD-functionalized nanoparticles to remove unreacted peptide, copper catalyst, and other reagents.
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against distilled water for 48-72 hours, with frequent water changes.[5]
-
Centrifugation: Alternatively, use centrifugal filters to wash the nanoparticles. Resuspend the nanoparticle pellet in fresh buffer and centrifuge multiple times.[14]
-
-
Storage: Resuspend the final purified nanoparticles in an appropriate buffer and store at 4°C. For long-term storage, lyophilization may be performed.
Protocol 2: Characterization of cRGD-Functionalized Nanoparticles
1. Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension in deionized water or PBS.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.[16] Successful functionalization may lead to a slight increase in particle size.
2. Quantification of cRGD Conjugation (HPLC):
-
Separate the nanoparticles from the reaction supernatant by centrifugation.[14]
-
Quantify the amount of unreacted cRGD peptide remaining in the supernatant using Reverse-Phase HPLC with a C18 column and UV detection (e.g., at 214 nm).[14]
-
The conjugation efficiency is calculated as: (Total cRGD - Unreacted cRGD) / Total cRGD * 100%.[14]
3. Morphology (Transmission Electron Microscopy - TEM):
-
Place a drop of the nanoparticle suspension onto a copper grid.
-
Allow the grid to dry at room temperature.
-
Image the nanoparticles using a TEM to observe their morphology (e.g., size, shape, and aggregation state).[16]
Protocol 3: In Vitro Cellular Uptake Assay
This protocol assesses the targeting efficiency of cRGD-functionalized nanoparticles.
Materials:
-
cRGD-functionalized nanoparticles (labeled with a fluorescent dye, e.g., Cy5 or Coumarin-6).
-
Non-targeted (cysteine- or cRAD-conjugated) nanoparticles as a control.[10][14]
-
Integrin αvβ3-positive cell line (e.g., U87MG, HUVEC, 4T1) and a low-expressing control line.[14][17][18]
-
Cell culture medium and plates.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well plates or plates with coverslips for microscopy) and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing the fluorescently labeled targeted and non-targeted nanoparticles at various concentrations. Incubate for a set period (e.g., 1, 3, or 24 hours) at 37°C.[14][17]
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Qualitative Analysis (Fluorescence Microscopy):
-
Fix the cells (if on coverslips) with paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope. Compare the fluorescence intensity between cells treated with targeted and non-targeted nanoparticles.[18]
-
-
Quantitative Analysis (Flow Cytometry):
Visualizations
Caption: cRGD-Integrin mediated endocytosis pathway.
Caption: Workflow for this compound nanoparticle functionalization.
Caption: Workflow for nanoparticle characterization and evaluation.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cRGD-functionalized nanoparticles for combination therapy of anti-endothelium dependent vessels and anti-vasculogenic mimicry to inhibit the proliferation of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cRGD-Functionalized Silk Fibroin Nanoparticles: A Strategy for Cancer Treatment with a Potent Unselective Naphthalene Diimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioinspired RGD-Functionalized Gold Nanoparticles for Integrin-Driven Interaction with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Endothelial Cell Targeting by cRGD-Functionalized Polymeric Nanoparticles under Static and Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of in vivo targeting ability between cRGD and collagen-targeting peptide conjugated nano-carriers for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Platelet Targeting By Cyclic RGD-modified Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro/In Vivo Preparation and Evaluation of cRGDyK Peptide-Modified Polydopamine-Bridged Paclitaxel-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Profiling target engagement and cellular uptake of cRGD-decorated clinical-stage core-crosslinked polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Alkyne-cRGD in PROTAC Development
Topic: Alkyne-cRGD in the Development of PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This event-driven, catalytic mechanism allows for the elimination of proteins, including those previously considered "undruggable."[1][4]
A key challenge in PROTAC development is achieving tissue or cell-type selectivity to enhance therapeutic efficacy and minimize off-target effects. One promising strategy is to conjugate the PROTAC to a moiety that targets a specific cell-surface receptor. The cyclic peptide cRGD (cyclic Arginine-Glycine-Aspartate) is a well-established ligand that binds with high affinity to integrins, particularly αvβ3, which are often overexpressed on the surface of cancer cells and activated endothelial cells during angiogenesis.[5][6]
This compound is a derivative of this peptide that incorporates a terminal alkyne group.[7] This "click handle" enables its straightforward and efficient conjugation to other molecules, such as PROTACs, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8] By incorporating this compound, a PROTAC can be directed to integrin-expressing cells, thereby concentrating its therapeutic action and enhancing its selectivity.
These notes provide a detailed framework for the synthesis and evaluation of an integrin-targeting PROTAC utilizing this compound. We present a hypothetical PROTAC, AC-PROTAC-BRD4 , designed to selectively target the degradation of the bromodomain-containing protein 4 (BRD4) in integrin-positive cancer cells.
Application of AC-PROTAC-BRD4
AC-PROTAC-BRD4 is a research-grade PROTAC designed for the targeted degradation of BRD4 in cells expressing high levels of αvβ3 integrin, such as the U87 glioblastoma cell line. It is composed of three key modules:
-
This compound: The integrin-targeting moiety for selective cell entry.
-
JQ1: A potent inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, serving as the warhead for BRD4.
-
Pomalidomide: A ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
The components are joined via a PEG linker, with the this compound unit attached through a stable triazole ring formed during click chemistry. This design allows for the investigation of targeted cancer therapy by leveraging integrin expression as a selectivity filter.
Data Presentation: Characterization of AC-PROTAC-BRD4
The following tables summarize representative quantitative data for the characterization of the hypothetical AC-PROTAC-BRD4.
Table 1: Binding Affinities Binding affinities are determined using Fluorescence Polarization (FP) competitive binding assays. The affinity of the PROTAC for its individual targets is crucial for the formation of a stable and effective ternary complex.
| Component | Target Protein | Binding Affinity (Kd) | Assay Method |
| JQ1 moiety of AC-PROTAC-BRD4 | BRD4 (BD1) | 50 nM | FP Competition Assay |
| Pomalidomide moiety of AC-PROTAC-BRD4 | DDB1/CRBN | 2.5 µM | FP Competition Assay |
| This compound | αvβ3 Integrin | 35 nM | Receptor Binding Assay |
Table 2: In-Cell Degradation and Viability Degradation potency (DC₅₀) is the concentration of PROTAC required to degrade 50% of the target protein after a defined period (e.g., 24 hours), as measured by Western blot.[9] Cytotoxicity (IC₅₀) is the concentration required to inhibit 50% of cell proliferation, measured by a cell viability assay.
| Cell Line | αvβ3 Integrin Expression | BRD4 Degradation (DC₅₀) | Cell Viability (IC₅₀, 72h) |
| U87 MG (Glioblastoma) | High | 25 nM | 45 nM |
| HEK293 (Embryonic Kidney) | Low | > 1000 nM | > 2000 nM |
Experimental Protocols
Protocol 1: Synthesis of AC-PROTAC-BRD4 via Click Chemistry
This protocol describes the final conjugation step for generating AC-PROTAC-BRD4 from two precursor molecules: This compound and an azide-functionalized precursor, JQ1-Linker-Pomalidomide-Azide . This modular approach is a hallmark of modern PROTAC synthesis.[8][10]
Materials:
-
This compound (Tocris, Cat. No. 8042 or equivalent)
-
JQ1-Linker-Pomalidomide-Azide (custom synthesis)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve JQ1-Linker-Pomalidomide-Azide (1.0 eq) in DMSO to a final concentration of 10 mM.
-
Add this compound (1.1 eq) to the solution.
-
In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in deionized water.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Freshly prepare a solution of sodium ascorbate (1.0 eq) in deionized water and add it to the reaction mixture to initiate the reaction.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction by adding 1 mL of water.
-
Purify the crude product using preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Lyophilize the pure fractions to yield AC-PROTAC-BRD4 as a white solid.
-
Confirm the identity and purity (>95%) of the final product by LC-MS and ¹H NMR.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the measurement of BRD4 protein levels in cells following treatment with AC-PROTAC-BRD4 to determine the DC₅₀ value.[11][12]
Materials:
-
U87 MG and HEK293 cells
-
AC-PROTAC-BRD4 stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed U87 MG and HEK293 cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of AC-PROTAC-BRD4 in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100, 500, 1000 nM). Include a DMSO vehicle control.
-
Replace the medium in each well with the PROTAC-containing medium and incubate for 24 hours.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize BRD4 band intensity to the corresponding GAPDH loading control. Plot the normalized BRD4 levels against the log of AC-PROTAC-BRD4 concentration and fit a dose-response curve to determine the DC₅₀ value.
Protocol 3: Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure the cytotoxic effect of AC-PROTAC-BRD4 and determine the IC₅₀ value.[13][14]
Materials:
-
U87 MG and HEK293 cells
-
AC-PROTAC-BRD4 stock solution (10 mM in DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed U87 MG and HEK293 cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL). Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of AC-PROTAC-BRD4 in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the log of AC-PROTAC-BRD4 concentration and fit a dose-response curve to calculate the IC₅₀ value.
Visualizations
Caption: Signaling pathway of targeted degradation by AC-PROTAC-BRD4.
Caption: Experimental workflow for synthesis and evaluation of AC-PROTAC-BRD4.
Caption: Logical relationship of the components within AC-PROTAC-BRD4.
References
- 1. PROTACs and Molecular Glues [astrazeneca.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Proteolysis Targeting Chimeras (PROTACs): A Perspective on Integral Membrane Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Supplier | CAS 2665674-77-9 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Application Notes and Protocols for Alkyne-cRGD in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic arginine-glycine-aspartic acid (cRGD) peptide is a well-established ligand that specifically targets the αvβ3 integrin, a cell surface receptor overexpressed in various pathological conditions, including tumor angiogenesis and inflammation.[1][2] The incorporation of an alkyne handle into the cRGD structure (Alkyne-cRGD) provides a versatile platform for bioorthogonal conjugation, enabling the attachment of various imaging agents through "click chemistry."[3] This powerful strategy allows for the development of highly specific probes for non-invasive in vivo imaging applications, such as Positron Emission Tomography (PET) and fluorescence imaging, facilitating cancer diagnosis, monitoring of anti-angiogenic therapies, and targeted drug delivery.
These application notes provide an overview of the use of this compound for in vivo imaging, including quantitative data from preclinical studies and detailed experimental protocols for both PET and fluorescence imaging modalities.
Mechanism of Action: Targeting the αvβ3 Integrin Signaling Pathway
This compound-based imaging probes function by binding to the αvβ3 integrin on the surface of target cells, such as angiogenic endothelial cells and certain tumor cells. This interaction can be visualized and quantified using various imaging techniques. The binding of cRGD to αvβ3 integrin not only allows for targeted imaging but also engages with the natural signaling cascade of the receptor. Downstream signaling from αvβ3 integrin activation involves a complex network of pathways that regulate cell adhesion, migration, proliferation, and survival. Key mediators in this pathway include Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Caption: Integrin αvβ3 signaling cascade upon binding of an this compound probe.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies using cRGD-based probes for in vivo imaging. These values highlight the binding affinities and tumor-targeting efficacy of different cRGD constructs.
Table 1: In Vitro Binding Affinities of cRGD-Based Probes
| Compound | Cell Line | IC50 (nM) | Reference |
| [¹⁸F]FP-PRGD₂ | U87MG | 40.6 ± 4.6 | [4] |
| [¹⁸F]Alfatide I | U87MG | 82.7 | [4] |
| [¹⁸F]Alfatide II | U87MG | 119.2 | [4] |
| Cy5.5-RGD (monomer) | U87MG | 27.5 ± 1.2 | [5] |
| Cy5.5-RGD (dimer) | U87MG | 12.1 ± 1.3 | [5] |
| Cy5.5-RGD (tetramer) | U87MG | 1.2 ± 0.1 | [5] |
| NODAGA-E[c(RGDyK)]₂ | U87MG | 60.1 ± 7.6 | [4] |
| DOTA-E{E[c(RGDyK)]₂}₂ | U87MG | 16.1 ± 3.1 | [4] |
Table 2: In Vivo Tumor Uptake of cRGD-Based Imaging Probes
| Imaging Probe | Animal Model | Tumor Uptake (%ID/g at 1h p.i.) | Imaging Modality | Reference |
| ¹⁸F-FPTA-RGD₂ | U87MG Xenograft | 2.1 ± 0.4 | PET | [6] |
| ¹⁸F-FRGD₂ | U87MG Xenograft | ~5.0 | PET | [4] |
| ⁶⁸Ga-NOTA-PRGD₂ | U87MG Xenograft | ~4.5 | PET | [7] |
| ⁶⁴Cu-NOTA-PEG₄-cRGD₂ | A549 Xenograft | 2.68 ± 0.23 (at 60 min) | PET | [4] |
| Cy5.5-cRGD (monomer) | U87MG Xenograft | ~3.5 (Tumor/Muscle ratio) | Fluorescence | [5] |
| Cy5.5-cRGD (dimer) | U87MG Xenograft | ~5.0 (Tumor/Muscle ratio) | Fluorescence | [5] |
| Cy5.5-cRGD (tetramer) | U87MG Xenograft | ~7.0 (Tumor/Muscle ratio) | Fluorescence | [5] |
| QD800-RGD | U87MG Xenograft | 10.7 ± 1.5 | Fluorescence | [8] |
%ID/g: Percentage of Injected Dose per gram of tissue. p.i.: post-injection.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁸F for PET Imaging via Click Chemistry
This protocol describes the synthesis of an ¹⁸F-labeled cRGD peptide using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: General workflow for radiosynthesis and PET imaging with an 18F-cRGD probe.
Materials:
-
Alkyne-functionalized cRGD peptide
-
Azide-functionalized precursor for ¹⁸F labeling (e.g., azido-NHS ester)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2. (K222)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Acetonitrile (ACN), Dimethylformamide (DMF), Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation of Azido-cRGD: React the this compound peptide with an azide-functionalized NHS ester in a suitable solvent like DMF with a mild base (e.g., DIPEA) to form the azido-cRGD conjugate. Purify by HPLC.
-
¹⁸F-Fluoride Activation: Azeotropically dry the cyclotron-produced [¹⁸F]fluoride with K222 and K₂CO₃ in acetonitrile.
-
Synthesis of ¹⁸F-alkyne precursor: React the activated [¹⁸F]fluoride with a suitable tosylated or brominated alkyne precursor. Purify the resulting ¹⁸F-alkyne using an SPE cartridge or semi-preparative HPLC.[6]
-
Click Reaction: To the purified ¹⁸F-alkyne, add the azido-cRGD conjugate, CuSO₄, and sodium ascorbate in a mixture of water and a co-solvent (e.g., t-BuOH or DMF). Heat the reaction mixture (e.g., at 40-60°C) for 10-20 minutes.[6]
-
Purification of ¹⁸F-labeled cRGD: Purify the final ¹⁸F-labeled cRGD probe using semi-preparative HPLC.
-
Formulation: Reformulate the purified product in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) for injection.
In Vivo PET/CT Imaging Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous U87MG xenografts in athymic nude mice).
-
Probe Administration: Anesthetize the mice and intravenously inject the ¹⁸F-labeled cRGD probe (typically 2-4 MBq) via the tail vein.[6]
-
Imaging: Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, and 120 minutes).[6] A CT scan is typically acquired for anatomical co-registration.
-
Data Analysis: Reconstruct the PET images and perform region of interest (ROI) analysis on the tumor and other organs to determine the tracer uptake, usually expressed as the percentage of injected dose per gram of tissue (%ID/g).[6] For blocking experiments, co-inject a large excess of non-radiolabeled cRGD peptide to confirm the specificity of the tracer.
Protocol 2: In Vivo Fluorescence Imaging with Fluorophore-Conjugated cRGD
This protocol outlines the procedure for preparing a fluorescently labeled cRGD probe and its use for in vivo optical imaging.
Caption: General workflow for the synthesis and use of a fluorescent cRGD probe.
Materials:
-
This compound
-
Azide-functionalized near-infrared (NIR) fluorophore (e.g., Cy5.5-azide, IRDye800CW-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvents (e.g., DMF, DMSO, water)
-
HPLC system for purification
-
In vivo fluorescence imaging system (e.g., IVIS)
Procedure:
-
Probe Synthesis:
-
Dissolve this compound and the azide-fluorophore in a suitable solvent mixture (e.g., DMF/water).
-
Add freshly prepared sodium ascorbate and CuSO₄ to catalyze the click reaction.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting fluorophore-cRGD conjugate by preparative HPLC and confirm its identity by mass spectrometry.
-
-
In Vivo Fluorescence Imaging:
-
Animal Model: Use mice with subcutaneously implanted tumors known to express αvβ3 integrin (e.g., U87MG).[9][10]
-
Probe Administration: Intravenously inject the fluorescent cRGD probe (typically 100-500 pmol per mouse) via the tail vein.[8][10]
-
Imaging: Anesthetize the mice and acquire whole-body fluorescence images at different time points (e.g., 1, 4, 24 hours) using an in vivo imaging system equipped with appropriate excitation and emission filters for the chosen fluorophore.[9][10]
-
Data Analysis: Draw regions of interest (ROIs) over the tumor and a contralateral background region to calculate the tumor-to-background signal ratio.[5]
-
(Optional) Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo fluorescence imaging to confirm the biodistribution of the probe.[10][11]
-
Conclusion
This compound serves as a versatile and powerful tool for the development of targeted imaging probes for in vivo applications. The ability to easily conjugate a wide range of imaging moieties via click chemistry allows for the tailored design of probes for various imaging modalities, including PET and fluorescence imaging. The high specificity for αvβ3 integrin enables clear visualization of tumors and angiogenic processes, providing valuable information for cancer research and drug development. The protocols and data presented here offer a comprehensive guide for researchers and scientists looking to utilize this compound in their in vivo imaging studies.
References
- 1. Force regulated conformational change of integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiplexed Imaging Reveals the Spatial Relationship of the Extracellular Acidity-Targeting pHLIP with Necrosis, Hypoxia, and the Integrin-Targeting cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Alkyne-cRGD Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic arginylglycylaspartic acid (cRGD) is a well-established ligand that specifically targets integrin αvβ3, a receptor often overexpressed on the surface of tumor cells and angiogenic endothelial cells. This specificity makes cRGD a valuable component in targeted drug delivery systems. The "click chemistry" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating alkyne-modified cRGD (Alkyne-cRGD) to azide-functionalized molecules, nanoparticles, or surfaces. This document provides detailed protocols and application notes for performing this compound conjugation.
The CuAAC reaction facilitates the formation of a stable triazole linkage between an alkyne and an azide (B81097), a reaction known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][2]
Principle of the Reaction
The core of this protocol is the Huisgen 1,3-dipolar cycloaddition between a terminal alkyne on the cRGD peptide and an azide group on the molecule or nanoparticle of interest. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[1] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to enhance the reaction efficiency in aqueous buffers and protect the biomolecules from oxidative damage.[3]
Quantitative Data Summary
The efficiency of this compound conjugation can vary depending on the substrate and reaction conditions. The following tables summarize quantitative data from various studies.
| Substrate | Molar Ratio (this compound:Azide) | Reaction Time | Conjugation Efficiency/Yield | Reference |
| Azido-Nanoparticles | 7-fold molar excess of alkyne-KGRGDS | 3 hours | Plateau of 439 peptides per nanoparticle | [4] |
| Azido-Nanoparticles | 2:1 to 7:1 (peptide to copolymer) | 5 hours | 229 to 406 peptides per nanoparticle | [4] |
| Alkyne-nCOF NPs | - | Overnight | 54.2 wt% peptide conjugation efficiency | [5] |
| Azido-RGD₂ | - | 45 minutes | 52.0 ± 8.3% (non-decay-corrected) | [6] |
| Nanoparticle System | Drug | Loading Efficiency | Reference |
| Alkyn-nCOF | Doxorubicin | 61 ± 4 wt% | [5] |
| Alkyn-nCOF-cRGD | Doxorubicin | 42 ± 3 wt% | [5] |
Experimental Protocols
This section provides a generalized protocol for the conjugation of this compound to an azide-functionalized substrate (e.g., nanoparticle, protein, or small molecule) using CuAAC.
Materials and Reagents
-
This compound
-
Azide-functionalized molecule/nanoparticle
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended for aqueous reactions)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for dissolving reactants
-
Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns)
Stock Solution Preparation
-
This compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). The concentration will depend on the specific experiment.
-
Azide-functionalized Substrate Solution: Prepare a solution of the azide-functionalized molecule or nanoparticle in a compatible buffer (e.g., PBS).
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. It is crucial to use a fresh solution as it can oxidize over time.
-
THPTA Ligand Stock Solution (Optional): Prepare a 200 mM stock solution of THPTA in deionized water.
Conjugation Protocol
-
Reactant Mixture: In a reaction tube, combine the azide-functionalized substrate with the this compound. The molar ratio should be optimized for the specific application, but a slight excess of the alkyne or azide component that is easier to remove post-reaction is common.
-
Catalyst Premix (if using a ligand): In a separate microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[3] Allow the mixture to stand for a few minutes to form the Cu(I)/THPTA complex.[3]
-
Initiation of the "Click" Reaction:
-
Add the CuSO₄ (or the CuSO₄/THPTA premix) to the reactant mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations of the catalyst and reducing agent should be optimized but are typically in the low millimolar range.
-
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 24 hours.[4][5] The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
Purification of the Conjugate
Post-reaction purification is critical to remove unreacted starting materials, the copper catalyst, and byproducts. The choice of purification method depends on the properties of the conjugate.
-
Dialysis: Effective for purifying nanoparticle conjugates. Dialyze against a suitable buffer (e.g., PBS) with several buffer changes to remove small molecule impurities.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This is useful for separating the larger conjugate from smaller unreacted components.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the purification of smaller molecular weight conjugates.
Characterization of the Conjugate
-
Mass Spectrometry (MS): To confirm the successful conjugation by identifying the mass of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of the conjugate and confirm the formation of the triazole ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Successful conjugation can be indicated by the disappearance of the characteristic alkyne peak.
-
Quantification of Conjugated cRGD: For nanoparticle systems, the amount of conjugated cRGD can be quantified using methods like the o-phthalaldehyde (B127526) (OPA) assay.[5]
Diagrams
Caption: Workflow for this compound Conjugation.
Caption: cRGD-Integrin αvβ3 Signaling Cascade.
Conclusion
The conjugation of this compound to various molecules and nanoparticles via CuAAC is a robust and versatile strategy for developing targeted therapeutics and diagnostics. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this powerful bioconjugation technique in their drug development workflows. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for successful application.
References
- 1. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tumor Targeting by αvβ3-Integrin-Specific Lipid Nanoparticles Occurs via Phagocyte Hitchhiking - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-cRGD in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic arginine-glycine-aspartic acid peptide containing an alkyne group (Alkyne-cRGD) has emerged as a pivotal tool in cancer research. Its high affinity and selectivity for αvβ3 and αvβ5 integrins, which are overexpressed on the surface of various tumor cells and angiogenic blood vessels, make it an exceptional targeting ligand.[1][2] This specificity allows for the precise delivery of therapeutic and diagnostic agents to the tumor microenvironment, enhancing efficacy while minimizing off-target effects. The terminal alkyne group enables straightforward and efficient conjugation to a wide array of molecules and nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] These application notes provide an overview of the diverse applications of this compound in oncology, complete with detailed protocols and quantitative data to facilitate its integration into your research and development workflows.
Key Applications
The primary applications of this compound in cancer research can be categorized as follows:
-
Targeted Drug Delivery: this compound is widely used to functionalize drug delivery systems such as nanoparticles, liposomes, and covalent organic frameworks (COFs) to actively target tumor tissues.[6][7][8][9][10] This targeted approach increases the local concentration of chemotherapeutic agents at the tumor site, thereby improving their therapeutic index.[6][7][8][9][10]
-
Tumor Imaging: Conjugation of this compound to imaging agents (e.g., fluorescent dyes, MRI contrast agents, or PET radionuclides) enables the non-invasive visualization of tumors and their associated vasculature.[11][12][13][14] This is invaluable for cancer diagnosis, staging, and monitoring treatment response.
-
Theranostics: The dual functionality of this compound allows for the development of theranostic platforms that combine targeted therapy and diagnostics in a single agent. These platforms can simultaneously deliver a therapeutic payload and provide real-time feedback on its accumulation and efficacy.
Data Summary
The following tables summarize quantitative data from various studies utilizing this compound for targeted cancer therapy.
Table 1: Drug Loading and Conjugation Efficiency
| Delivery System | Drug/Molecule | Conjugation Method | Loading/Conjugation Efficiency | Reference |
| Nanoscale Covalent Organic Frameworks (nCOFs) | Doxorubicin (Dox) | Impregnation | 42 ± 3 wt % | [6][7] |
| Nanoscale Covalent Organic Frameworks (nCOFs) | cRGD-PEG-N3 | Copper-mediated click chemistry | 54.2 wt % | [7] |
| Polymeric Nanoparticles | Alkyne-KGRGDS | Copper-catalyzed azide-alkyne cycloaddition | Approx. 400-440 peptides per nanoparticle | [15] |
Table 2: In Vitro and In Vivo Efficacy
| Cell Line / Animal Model | Treatment Group | Outcome | Quantitative Result | Reference |
| 4T1 tumor-bearing mice | cRGD-Me-PRX | Antitumor effect | Significant tumor growth inhibition | [16][17] |
| HUVEC | NOTA-PEG4-cRGD2 | Competitive αVβ3 integrin binding | IC50 of 5.1 nM | [18] |
| U87MG tumor xenografts | [68Ga]NOTA-cRGD | Tumor uptake | High target-to-background ratios | [14] |
| MDA-MB-435 tumor xenografts | [18F]AlF-NOTA-cRGD | Tumor uptake | 5.32 ± 0.36% ID/g at 30 min | [14] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Azide-Functionalized Nanoparticles via CuAAC
This protocol describes a general method for conjugating this compound to azide-modified nanoparticles using a copper(I)-catalyzed click reaction.
Materials:
-
This compound
-
Azide-functionalized nanoparticles
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Centrifugal filters for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water or a compatible organic solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM) and sodium ascorbate (e.g., 200 mM) in deionized water.
-
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in PBS at a desired concentration.
-
Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to azide (B81097) groups on the nanoparticles should be optimized but a 2- to 5-fold molar excess of alkyne is a good starting point.[19]
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate. The final concentrations of CuSO₄ and sodium ascorbate should be optimized for your specific system.
-
-
Incubation:
-
Purification:
-
Purify the cRGD-conjugated nanoparticles from unreacted reagents and byproducts using centrifugal filters. Repeated washing steps with PBS or deionized water may be necessary.
-
-
Characterization:
-
Confirm the successful conjugation of this compound using appropriate analytical techniques such as FTIR, NMR, or fluorescence spectroscopy (if using a fluorescently tagged cRGD). Quantify the amount of conjugated cRGD using methods like the o-phtalaldehyde (OPA) assay.[7]
-
Protocol 2: In Vitro Cell Uptake Assay
This protocol outlines a method to evaluate the targeted uptake of cRGD-functionalized nanoparticles by cancer cells overexpressing αvβ3 integrins.
Materials:
-
cRGD-functionalized nanoparticles (and non-targeted control nanoparticles)
-
Integrin-positive cancer cell line (e.g., U87MG, MDA-MB-231)[6][14]
-
Integrin-negative or low-expressing cell line (e.g., MCF-7) for control[6]
-
Complete cell culture medium
-
PBS
-
Fluorescently labeled nanoparticles or a method to quantify nanoparticle uptake (e.g., ICP-MS for metallic nanoparticles)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in appropriate culture vessels (e.g., 24-well plates, chamber slides) and allow them to adhere overnight.
-
-
Treatment:
-
Incubate the cells with cRGD-functionalized nanoparticles and control nanoparticles at various concentrations for a defined period (e.g., 1-4 hours).
-
-
Washing:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
-
Analysis:
-
Fluorescence Microscopy: If using fluorescently labeled nanoparticles, visualize the cellular uptake using a fluorescence microscope.
-
Flow Cytometry: For a quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.
-
Competitive Inhibition: To confirm integrin-mediated uptake, pre-incubate the cells with an excess of free cRGD peptide for 30-60 minutes before adding the cRGD-functionalized nanoparticles. A significant reduction in nanoparticle uptake would indicate receptor-specific binding.
-
Signaling Pathways and Workflows
Integrin-Mediated Endocytosis of cRGD-Functionalized Nanoparticles
The primary mechanism for the cellular uptake of cRGD-functionalized constructs is through integrin-mediated endocytosis. Upon binding of the cRGD ligand to the αvβ3 integrin receptor on the cancer cell surface, the cell membrane internalizes the receptor-ligand complex, delivering the attached nanoparticle into the cell.
Caption: Integrin-mediated uptake of cRGD-nanoparticles.
Experimental Workflow for Targeted Drug Delivery
The development and evaluation of an this compound targeted drug delivery system typically follows a structured workflow, from synthesis and characterization to in vivo efficacy studies.
Caption: Workflow for cRGD-targeted drug delivery system.
References
- 1. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 4. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. cRGD-Peptide Modified Covalent Organic Frameworks for Precision Chemotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cRGD-Peptide Modified Covalent Organic Frameworks for Precision Chemotherapy in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - cRGD-Peptide Modified Covalent Organic Frameworks for Precision Chemotherapy in Triple-Negative Breast Cancer - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of new iRGD peptide analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cRGD-Conjugated GdIO Nanoclusters for the Theranostics of Pancreatic Cancer through the Combination of T1–T2 Dual-Modal MRI and DTX Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 16. Enhanced Tumor Targeting and Antitumor Activity of Methylated β-Cyclodextrin-Threaded Polyrotaxanes by Conjugating Cyclic RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Alkyne-cRGD Click Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in alkyne-cRGD click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click reaction" in the context of cRGD peptides?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific chemical reaction used to form a stable triazole linkage between an alkyne and an azide (B81097).[1][2][3] In the context of cRGD peptides, this reaction is frequently used for bioconjugation, attaching molecules like fluorescent dyes, radiolabels for imaging, or drug payloads to the cRGD peptide.[4][5][6][7] The cRGD peptide itself can be modified with either an alkyne or an azide group to participate in the reaction.
Q2: What are the essential components of a typical this compound click reaction?
A standard CuAAC reaction for labeling cRGD peptides includes the following components:
-
Alkyne- or Azide-modified cRGD peptide: The peptide with one of the reactive functional groups.
-
Azide- or Alkyne-functionalized molecule: The corresponding reaction partner (e.g., a fluorescent probe with an azide group).
-
Copper(I) catalyst: The active catalyst for the reaction. It is often generated in situ from a Copper(II) source.[1]
-
Copper(II) source: Typically Copper(II) sulfate (B86663) (CuSO₄).[8][9]
-
Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[1][10][11]
-
Copper-chelating ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the Cu(I) catalyst, increase reaction efficiency, and reduce reaction time.[12][13][14]
Q3: My this compound click reaction has a low or no yield. What are the common causes?
Several factors can contribute to low product yield in a CuAAC reaction. The most common issues include:
-
Inactive Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[15]
-
Reagent Quality and Stability: Degradation of the alkyne- or azide-containing reagents, particularly strained cyclooctynes if used in copper-free click chemistry, can lead to low yields.[16] The quality of the sodium ascorbate is also crucial as it can oxidize over time.[17]
-
Suboptimal Reaction Conditions: Factors such as incorrect pH, inappropriate solvent, suboptimal temperature, and incorrect reactant concentrations can significantly impact the reaction rate and yield.[16][18]
-
Presence of Inhibitors: Certain functional groups, like thiols, can act as poisons to the copper catalyst.[13]
-
Steric Hindrance: Bulky molecules or functional groups near the alkyne or azide can physically obstruct the reactive sites, slowing down or preventing the reaction.[15][16]
-
Side Reactions: The most common side reaction is the homocoupling of alkynes, also known as Glaser coupling, which consumes the starting material.[10][15][19]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[16][20]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your this compound click reaction.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution(s) |
| Inactive Copper Catalyst | • Prepare fresh sodium ascorbate solution for each experiment, as it readily oxidizes.[14] • Degas all solutions (water, buffers, solvents) to remove dissolved oxygen before adding the catalyst.[21][22] This can be done by bubbling with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method for organic solvents.[22] • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15] • Ensure the correct ratio of ligand to copper is used to protect the Cu(I) state; a 5:1 ligand to copper ratio is often recommended.[10][14] |
| Reagent Quality/Degradation | • Use high-purity, fresh reagents. Verify the integrity of your alkyne- and azide-functionalized molecules, especially if they have been stored for a long time. • If using a commercial kit, check the expiration dates of all components. |
| Suboptimal Stoichiometry | • Optimize the ratio of the azide and alkyne components. An excess of one reagent (typically 2- to 10-fold) over the other can drive the reaction to completion.[10][14] |
| Incorrect Reaction Conditions | • pH: The CuAAC reaction is generally tolerant to a pH range of 4 to 12.[1][23] However, the optimal pH can be system-dependent. Buffer optimization may be necessary. • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 37-45 °C) can sometimes improve yields, especially in cases of steric hindrance.[15][21] • Solvent: The choice of solvent can be critical. A mixture of water with a co-solvent like DMSO, t-butanol, or DMF is often used to ensure the solubility of all reactants.[18][24] |
| Presence of Inhibitors | • If your cRGD peptide or other reagents contain thiol groups (e.g., from cysteine residues or reducing agents like DTT), they must be removed or blocked prior to the reaction.[14] This can be achieved through dialysis, buffer exchange, or by using a thiol-blocking agent like N-ethylmaleimide (NEM).[14] |
| Steric Hindrance | • If the alkyne or azide group is sterically hindered, consider increasing the reaction time and/or temperature.[15] • Using a longer, more flexible linker to attach the reactive group to the cRGD peptide or the other molecule can also help. |
| Alkyne Homocoupling | • This side reaction is promoted by oxygen. Ensure thorough degassing of your reaction mixture.[10] • Using a stabilizing ligand for the copper catalyst can also minimize this side reaction.[15] |
Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol is a starting point and may require optimization for your specific system.
-
Reagent Preparation:
-
Prepare stock solutions of your this compound peptide and azide-functionalized molecule in a suitable solvent (e.g., water, DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).[25]
-
Prepare a stock solution of Copper(II) sulfate (e.g., 20 mM in water).[25]
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA at 100 mM in water).[25]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound peptide and the azide-functionalized molecule in your chosen reaction buffer (e.g., PBS).
-
Add the THPTA solution to the mixture and vortex briefly. A typical final concentration is 2.5-5 mM.[14]
-
Add the CuSO₄ solution and vortex briefly. A typical final concentration is 0.5-1 mM.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution and vortex briefly. A typical final concentration is 5-10 mM.[14]
-
-
Reaction Incubation:
-
Purification:
-
Purify the cRGD conjugate to remove excess reagents and the copper catalyst. This can be achieved by methods such as HPLC, size-exclusion chromatography, or dialysis. Washing the crude product with a solution of a chelating agent like EDTA can help remove residual copper.[15]
-
Quantitative Data Summary
The following table provides typical concentration ranges for the key components of a CuAAC reaction for labeling biomolecules. These are starting points and may require optimization.
| Component | Typical Concentration Range | Notes |
| Alkyne/Azide Biomolecule | 2 µM - 50 µM or higher[10] | Lower concentrations may necessitate longer reaction times or a higher excess of the other reagents.[14] |
| Azide/Alkyne Probe | 20 µM - 1 mM | A 2- to 10-fold molar excess over the limiting reagent is often used.[10][14] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | |
| Sodium Ascorbate | 250 µM - 5 mM | Should be in excess relative to CuSO₄. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1.[10][14] |
Visual Guides
Caption: Mechanism of the CuAAC click reaction.
Caption: Troubleshooting workflow for low yield.
Caption: cRGD signaling pathway.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pcbiochemres.com [pcbiochemres.com]
- 20. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 21. glenresearch.com [glenresearch.com]
- 22. How To [chem.rochester.edu]
- 23. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 25. broadpharm.com [broadpharm.com]
- 26. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Alkyne-cRGD Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Alkyne-cRGD click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction with this compound?
A typical CuAAC reaction mixture includes an azide-functionalized molecule, an alkyne-functionalized molecule (like this compound), a copper(I) catalyst, a reducing agent to maintain the copper in its active Cu(I) state, a copper-chelating ligand, and a suitable solvent system.[1] The reaction is highly selective, occurring only between the azide (B81097) and alkyne components.[2][3]
Q2: What is the optimal pH for the this compound click reaction?
The copper-catalyzed azide-alkyne cycloaddition is remarkably insensitive to pH and works well in a broad pH range of 4 to 12.[3][4] This allows for flexibility in experimental design, especially when working with pH-sensitive biomolecules. While the reaction can proceed across a wide range, for biomolecule conjugation, a pH of 7-9 is generally employed.[5]
Q3: What is the recommended temperature and reaction time?
The reaction can be performed over a broad temperature range, including at room temperature.[4][6] Reaction times can vary from a few minutes to several hours.[1] In one study, the reaction between azido-nanoparticles and alkyne-KGRGDS showed increasing peptide conjugation up to 3 hours, after which a plateau was reached, indicating the reaction was complete.[7]
Q4: Which copper source and ligand should I use?
The active catalyst is Copper(I), which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270).[1][8] To stabilize the Cu(I) ion and prevent its oxidation to the inactive Cu(II) state, a chelating ligand is crucial.[1][8] For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[1] Pre-mixing the copper salt and the ligand before adding them to the reaction mixture is a recommended practice.[1]
Q5: Can this reaction be performed in living cells?
Yes, the biocompatibility of click chemistry allows for reactions to take place in living cells.[2][3] However, the cytotoxicity of copper ions is a concern.[9] The use of copper-chelating ligands is essential to mitigate toxicity and protect biomolecules from oxidative damage.[9][10]
Troubleshooting Guide
Low or No Product Yield
Problem: My this compound click reaction is showing low or no product yield. What are the possible causes and solutions?
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1]
-
Incorrect Reagent Stoichiometry: The ratio of your azide and alkyne is crucial for driving the reaction to completion.
-
Solution: While a 1:1 ratio is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (typically the less precious one) can improve the yield.[1]
-
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can slow down the reaction rate.[1] Additionally, other functional groups on your substrates, such as thiols, can interact with and inhibit the copper catalyst.[1][11]
-
Impure Reagents or Solvents: The purity of your azide, alkyne, and solvents can significantly impact the reaction's success.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities in your starting materials, purification may be required.
-
Presence of Side Products and Impurities
Problem: I am observing unexpected side products in my reaction mixture.
Possible Cause & Solution:
-
Alkyne Homocoupling (Glaser Coupling): In the presence of copper, terminal alkynes can undergo oxidative homocoupling to form a diyne.[12]
-
Solution: This side reaction is more likely to occur with an excess of the alkyne in the solution.[12] Carefully controlling the stoichiometry and ensuring a sufficiently reducing environment by using an adequate amount of sodium ascorbate can help minimize this side reaction.
-
Precipitate Formation
Problem: A precipitate forms in my reaction mixture after some time.
Possible Cause & Solution:
-
Insoluble Copper Species or Product: The formation of a precipitate could be due to the insolubility of a copper complex or the final product in the reaction solvent. One user reported the formation of a white precipitate during a Huisgen cycloaddition with a copper catalyst.[12]
-
Solution: Ensure all components are fully dissolved before initiating the reaction. If the product is expected to have low solubility in the reaction medium, consider using a different solvent system or adjusting the concentrations.
-
Data Presentation
Table 1: General Reaction Condition Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 4 - 12 | For bioconjugation, pH 7-9 is common.[5] The reaction is generally pH-insensitive.[3][4] |
| Temperature | Room Temperature | The reaction is effective over a broad temperature range.[4][6] |
| Reaction Time | Minutes to several hours | Monitor reaction progress to determine optimal time.[1][7] |
| Solvent | Aqueous buffers (e.g., PBS), Water, DMSO, DMF, Acetonitrile, Alcohols | The choice of solvent depends on the solubility of the reactants.[2][3] |
Table 2: Recommended Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| This compound | Dependent on experimental goals | --- |
| Azide Component | 1.1 to 2-fold excess relative to the limiting reagent | An excess can help drive the reaction to completion.[1] |
| Copper(II) Sulfate (CuSO₄) | 0.05 mM to 0.25 mM | This is a common range for the copper source.[10] |
| Ligand (e.g., THPTA) | 5-fold excess relative to copper | A 5:1 ligand-to-copper ratio is often used to stabilize Cu(I).[1][10] |
| Sodium Ascorbate | 5 mM | A fresh solution should be used as it is readily oxidized by air.[10][13] |
Experimental Protocols
General Protocol for CuAAC of this compound in Aqueous Buffer
This protocol is a starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., water or DMSO) at a known concentration. This compound is soluble in water up to 2 mg/ml.[14]
-
Azide-containing molecule: Prepare a stock solution in a compatible solvent (e.g., DMSO or buffer).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[1]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh before each experiment due to its sensitivity to oxidation.[1]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule and this compound to your desired final concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[1]
-
Add the copper/ligand mixture to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Gently mix the reaction and allow it to proceed at room temperature. The reaction can be placed on a slow rotisserie for gentle agitation.[15]
3. Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, the product can be purified using methods such as size-exclusion chromatography (e.g., Sephadex G-25 column) or HPLC.[7]
Visualizations
Caption: Experimental workflow for this compound click chemistry.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. broadpharm.com [broadpharm.com]
- 9. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. rndsystems.com [rndsystems.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of Alkyne-cRGD conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Alkyne-cRGD conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your experiments.
Troubleshooting Guide: Solubility Issues with this compound Conjugates
Researchers may face challenges in dissolving this compound and its conjugates. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem 1: this compound conjugate fails to dissolve in aqueous buffers (e.g., PBS).
-
Possible Cause: The conjugate possesses hydrophobic characteristics due to the alkyne group, the cRGD peptide itself, or the conjugated molecule.
-
Solution:
-
Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot.[1]
-
pH Adjustment: The net charge of the peptide influences its solubility.[1]
-
Basic Peptides: If the peptide has a net positive charge, try dissolving it in a slightly acidic solution, such as 10% acetic acid, and then dilute with your aqueous buffer.[1]
-
Acidic Peptides: For peptides with a net negative charge, use a slightly basic solution, like 10% ammonium (B1175870) bicarbonate, for initial dissolution.[1]
-
-
Use of Co-solvents: For neutral or highly hydrophobic conjugates, initial dissolution in a minimal amount of an organic solvent is recommended.[1][2]
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity in many biological assays.[1] Start by dissolving the conjugate in 100% DMSO and then slowly add the aqueous buffer to the desired concentration while gently vortexing.
-
Other Organic Solvents: Acetonitrile (ACN) or N,N-dimethylformamide (DMF) can also be used.[1]
-
-
Physical Aids:
-
Sonication: Brief sonication (e.g., 3 cycles of 10 seconds on ice) can help break up aggregates and improve dissolution.[1]
-
Gentle Warming: Warming the solution to approximately 37°C may increase solubility, but monitor carefully to avoid degradation.
-
-
Problem 2: Precipitation occurs when diluting a concentrated stock solution in aqueous buffer.
-
Possible Cause: The conjugate is "crashing out" of the solution as the solvent environment changes from organic to aqueous.
-
Solution:
-
Slow, Dropwise Addition: Add the concentrated organic stock solution to the aqueous buffer very slowly, drop by drop, while continuously and gently stirring or vortexing the buffer. This prevents localized high concentrations of the conjugate.
-
Optimize Co-solvent Percentage: Determine the highest percentage of the organic co-solvent that is compatible with your downstream application and does not cause precipitation.
-
Problem 3: The conjugate solution appears cloudy or forms a gel over time.
-
Possible Cause: The conjugate is aggregating. This can be due to factors like concentration, temperature, pH, or the inherent properties of the conjugate.
-
Solution:
-
Storage Conditions: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] For peptides containing sensitive residues like Cys, Met, or Trp, storing under an inert gas (nitrogen or argon) is advisable.[4]
-
Use of Aggregation Inhibitors: In some formulations, the addition of excipients like sugars or surfactants can help prevent aggregation.
-
Filtration: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any insoluble aggregates and use the clear supernatant.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for a new this compound conjugate with unknown solubility?
A1: Start with sterile, deionized water. A specific this compound product is reported to be soluble up to 2 mg/mL in water.[5][6] If solubility is poor, proceed to test a small amount in an organic solvent like DMSO, where solubility can be significantly higher (e.g., up to 100 mg/mL with sonication for some this compound products).[1]
Q2: How does the linker between the alkyne, cRGD, and a conjugated molecule affect solubility?
A2: The linker chemistry plays a crucial role in the overall solubility of the conjugate.[7] Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), are widely used to enhance the aqueous solubility and stability of peptide conjugates.[7][8] Longer or more flexible PEG chains can create a hydration shell around the molecule, improving its interaction with aqueous solvents.[7]
Q3: Can I use buffers like PBS or cell culture media for initial dissolution?
A3: It is generally recommended to avoid dissolving peptides directly in buffers containing salts, as this can sometimes hinder solubility.[4] The preferred method is to first dissolve the peptide in water or a minimal amount of an appropriate organic solvent and then dilute this stock solution into your desired buffer.
Q4: What is the best way to store this compound conjugate solutions?
A4: For long-term storage, it is best to store the conjugate in its lyophilized form at -20°C or -80°C. If you have a stock solution, it should be aliquoted into single-use volumes and stored frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[3] Peptide solutions are typically stable for a limited time, even when frozen.
Q5: My this compound conjugate is intended for in vivo studies. How can I formulate it to be soluble and biocompatible?
A5: For in vivo applications, minimizing the use of organic solvents is critical. Strategies to improve aqueous solubility for in vivo use include:
-
PEGylation: Conjugating PEG chains to your molecule can significantly increase its hydrophilicity and circulation half-life.[8]
-
Formulation with Excipients: Using biocompatible excipients such as sugars (e.g., mannitol) or surfactants (e.g., polysorbates) can help stabilize the conjugate in an aqueous formulation.
-
pH Optimization: Adjusting the pH of the formulation to a point where the conjugate has a net charge can improve its solubility. The final formulation should be close to physiological pH (around 7.4).
Quantitative Solubility Data
The solubility of this compound conjugates can vary significantly depending on the specific modifications and the nature of the conjugated molecule. The following table summarizes available quantitative data for a representative this compound peptide.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Up to 2 mg/mL | A good starting point for initial dissolution attempts.[5] |
| This compound | DMSO | Up to 100 mg/mL | Requires ultrasonic treatment for optimal dissolution.[1] |
| PEGylated cRGD Conjugates | Aqueous Buffers | Generally Increased | The extent of solubility enhancement depends on the length and nature of the PEG linker.[7] |
Experimental Protocols
Protocol 1: General Solubilization of this compound Conjugates
-
Preparation: Allow the lyophilized this compound conjugate to warm to room temperature in a desiccator before opening the vial to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Initial Dissolution (Aqueous): Add a small volume of sterile, deionized water to achieve a concentration higher than your final working concentration. Gently vortex. If the solution is clear, proceed to the next step.
-
Initial Dissolution (Organic): If the conjugate does not dissolve in water, add a minimal volume of DMSO (e.g., 10-50 µL for 1 mg of peptide) to the dry powder. Use sonication in a water bath for 5-10 minutes if necessary to achieve a clear solution.
-
Dilution: While gently vortexing your desired aqueous buffer (e.g., PBS, cell culture medium), add the concentrated stock solution drop by drop.
-
Final Preparation: Once the desired concentration is reached and the solution is clear, it is ready for use. If any precipitate is visible, centrifuge the solution and use the supernatant.
-
Storage: Aliquot the final solution into single-use tubes and store at -20°C or -80°C.[3]
Visualized Workflows and Concepts
Caption: A step-by-step workflow for the solubilization of this compound conjugates.
Caption: A logical decision tree for troubleshooting common solubility problems.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Solubilization of hydrophobic peptides by reversible cysteine PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Modulating Receptor Activity, Immune Response, and Kinetic Solubility: The Impact of Linker Chemistry in Conjugated NOD2/TLR4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: Alkyne-cRGD Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alkyne-cRGD. Our goal is to help you minimize non-specific binding and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemically modified cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. The cyclic structure enhances its binding affinity and stability compared to linear RGD peptides[1]. The RGD motif is a primary recognition site for integrin receptors, particularly αvβ3, which are often overexpressed on tumor cells and activated endothelial cells involved in angiogenesis[2][3]. The terminal alkyne group allows for covalent conjugation to azide-modified molecules (e.g., fluorescent dyes, nanoparticles, or cytotoxic drugs) via a highly specific and efficient bioorthogonal reaction known as "click chemistry"[4]. This makes this compound a valuable tool for targeted drug delivery, in vivo imaging, and studying integrin-mediated cell adhesion[3].
Q2: What are the main causes of non-specific binding in this compound experiments?
Non-specific binding can arise from several sources:
-
Hydrophobic and Ionic Interactions: The peptide itself or the conjugated molecule can non-specifically adhere to cell surfaces or experimental substrates through hydrophobic or electrostatic forces[3][5].
-
Fc Receptor Binding: If antibodies are used in downstream detection steps, their Fc regions can bind non-specifically to Fc receptors on certain cell types, such as macrophages and B cells[6][7].
-
Non-specific Click Reaction: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper ions can sometimes mediate side reactions with cellular components, particularly those containing free thiols (e.g., cysteine residues)[8]. Strain-promoted azide-alkyne cycloaddition (SPAAC) can also exhibit off-target reactions with thiols[8].
-
Probe Aggregation: High concentrations of this compound or the azide-bearing probe can lead to the formation of aggregates, which may be taken up by cells non-specifically.
Q3: What is a suitable blocking agent to prevent non-specific binding of this compound?
Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody host (if applicable)[5][6].
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% (w/v) in a buffered solution like PBS. It's a general-purpose blocking agent that saturates non-specific protein binding sites on cell surfaces and substrates[9][10]. For sensitive applications, using fatty acid-free BSA may provide superior blocking performance[9].
-
Normal Serum: Used at a concentration of 5-10% (v/v). It contains a mixture of proteins that can effectively block non-specific binding. It is particularly recommended when using secondary antibodies to block Fc receptors[5].
The choice between BSA and serum can depend on the specific cell type and experimental setup. A combination of both may also be effective[6].
Q4: How long should I incubate with the blocking solution?
Incubation times for blocking can range from 30 minutes to 1 hour at room temperature or overnight at 4°C[11][12]. An incubation of 30-60 minutes at room temperature is often sufficient to block non-specific sites without significantly affecting specific binding[1].
Troubleshooting Guides
Issue 1: High Background Fluorescence in Negative Controls
Problem: You observe significant fluorescence in your negative control samples (e.g., cells not incubated with this compound but exposed to the fluorescent azide (B81097) probe and click chemistry reagents).
| Possible Cause | Recommended Solution | Expected Outcome |
| Non-specific binding of the fluorescent probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe.[13] 2. Increase the number and duration of washing steps after the click reaction.[13] 3. Incorporate a blocking step with 1-3% BSA or 5% normal serum in your buffers before adding the probe.[5][13] | Reduced background fluorescence in negative controls, improving signal-to-noise ratio. |
| Copper-mediated side reactions (for CuAAC) | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate. 2. Titrate down the concentration of copper sulfate. 3. Use freshly prepared sodium ascorbate (B8700270) solution. | Minimized off-target click reactions and reduced background. |
| Cellular Autofluorescence | 1. Analyze an unstained cell sample to determine the level of intrinsic fluorescence. 2. If high, consider using a fluorophore with an emission wavelength in the far-red or near-infrared spectrum. 3. Use a commercial autofluorescence quenching reagent if necessary. | Accurate gating in flow cytometry and clearer images in microscopy by distinguishing true signal from autofluorescence. |
Issue 2: Weak or No Specific Signal
Problem: Your positive samples (cells incubated with this compound and the complete click chemistry reaction) show very low or no signal above the background.
| Possible Cause | Recommended Solution | Expected Outcome |
| Low Integrin Expression | 1. Confirm that your cell line expresses the target integrin (e.g., αvβ3) at sufficient levels using techniques like flow cytometry with an anti-integrin antibody or western blotting.[8] 2. Choose a cell line known to have high expression of the target integrin as a positive control. | Verification that the lack of signal is not due to the absence of the target receptor. |
| Inefficient Click Reaction | 1. Optimize the concentrations of copper, ligand, and reducing agent (for CuAAC). Ensure reagents are not expired and solutions are freshly prepared. 2. Increase the incubation time for the click reaction. 3. Ensure the pH of the reaction buffer is optimal (typically around 7.4). | Increased efficiency of the click reaction, leading to a stronger specific signal. |
| Inaccessible this compound | 1. Ensure the this compound is fully dissolved and not aggregated before adding to the cells. 2. Consider using a cRGD peptide with a longer spacer arm to better present the RGD motif to the integrin binding pocket. | Improved binding of this compound to its target integrin. |
| Overly Harsh Washing Steps | 1. Reduce the number or stringency of wash steps after this compound incubation. 2. Perform all incubation and wash steps at 4°C to minimize receptor internalization. | Retention of specifically bound this compound, resulting in a stronger signal. |
Quantitative Data Summary
The binding affinity of cRGD peptides to integrins is a critical parameter for successful targeting. Below is a summary of representative binding affinity data.
| Ligand | Integrin Target | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Monomeric cRGDfK | αvβ3 | Soluble Inhibition Assay | 2.6 nM | |
| Dimeric cRGD (FITC-labeled) | αvβ3 | Flow Cytometry (HUVECs) | 38.27 nM | [9] |
| Dimeric cRGD (64Cu-labeled) | αvβ3 | Gamma Well Counting (HUVECs) | 33.85 nM | [9] |
| Monomeric cRGDfK | αvβ3 | Surface Plasmon Resonance | ~500 nM | [9] |
| Dimeric cRGD | αvβ3 | Surface Plasmon Resonance | ~10 nM | [9] |
Note: IC50 values are a measure of inhibitory concentration and are often used as an approximation of binding affinity (Kd). Lower values indicate higher affinity.
Experimental Protocols
Protocol 1: Blocking Non-specific Binding in a Cell Staining Experiment
This protocol provides a general workflow for labeling cells with this compound followed by a fluorescent azide probe using copper-catalyzed click chemistry (CuAAC).
-
Cell Preparation:
-
Culture cells of interest on a suitable substrate (e.g., glass coverslips for microscopy or in suspension for flow cytometry).
-
Wash the cells once with cold PBS.
-
-
Blocking Step:
-
Prepare a blocking buffer of 1% BSA in PBS.
-
Incubate the cells with the blocking buffer for 30-60 minutes at room temperature.
-
-
This compound Incubation:
-
Dilute the this compound stock solution to the desired final concentration in a serum-free medium or PBS containing 0.1% BSA.
-
Remove the blocking buffer and add the this compound solution to the cells.
-
Incubate for 1 hour at 4°C to minimize internalization.
-
-
Washing:
-
Wash the cells three times with cold PBS containing 0.1% BSA to remove unbound this compound.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail. For a final volume of 200 µL:
-
170 µL PBS
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO4 solution
-
4 µL of 1 mM fluorescent azide probe solution (final concentration ~20 µM)
-
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.
-
Immediately add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells three times with cold PBS.
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Proceed with analysis (e.g., fluorescence microscopy or flow cytometry).
-
Protocol 2: Surface Passivation for Cell Adhesion Studies
This protocol describes how to passivate a glass surface to prevent non-specific cell adhesion, allowing for the study of specific adhesion to immobilized this compound.
-
Surface Cleaning:
-
Clean glass coverslips by sonicating in 1M KOH for 20 minutes.
-
Rinse thoroughly with MilliQ water.
-
-
Amino-silanization:
-
Functionalize the clean glass surface with amine groups by incubating in a solution of 3-aminopropyltriethoxysilane (B1664141) (APTES) in a suitable solvent (e.g., methanol (B129727) with a small amount of acetic acid as a catalyst).
-
-
PEGylation (Passivation):
-
Prepare a solution of NHS-ester activated polyethylene (B3416737) glycol (PEG-NHS) in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Incubate the amino-silanized surface with the PEG-NHS solution overnight in a humidified chamber to form a dense layer of PEG, which is highly resistant to protein and cell adhesion.
-
A second round of PEGylation with a shorter PEG molecule can be performed to further increase the density of the passivation layer.
-
-
Immobilization of this compound (on non-passivated areas or functionalized PEG):
-
If creating patterned surfaces, the this compound can be immobilized on specific non-passivated areas (e.g., gold nanoparticles).
-
Alternatively, a fraction of the PEG molecules can be functionalized with an azide group to allow for the specific attachment of this compound via click chemistry.
-
Visualizations
Caption: Integrin "Outside-In" Signaling Pathway initiated by cRGD binding.
Caption: Experimental workflow for this compound cell labeling.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Alkyne-cRGD Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Alkyne-cRGD derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound derivatives?
A1: The most common strategy involves a multi-step process, beginning with the assembly of the linear peptide on a solid support, followed by on-resin cyclization, and culminating in the introduction of the alkyne moiety. This is typically followed by cleavage from the resin and purification. The alkyne group serves as a handle for subsequent conjugation to other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".
Q2: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for the RGD sequence?
A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used for the synthesis of RGD peptides.[1] This method employs a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based protecting groups for the amino acid side chains. This orthogonal protection scheme allows for the selective deprotection of the Nα-terminus during peptide elongation without affecting the side-chain protecting groups.
Q3: How is the alkyne handle typically introduced into the cRGD peptide?
A3: The alkyne handle is commonly introduced through the side chain of a lysine (B10760008) (Lys) residue. An Fmoc-protected lysine derivative with a pre-installed alkyne group on its ε-amino group, such as Fmoc-Lys(5-hexynoyl)-OH, can be incorporated during solid-phase peptide synthesis. Alternatively, the ε-amino group of a selectively protected lysine residue (e.g., using an Mtt protecting group) can be deprotected on-resin and then acylated with an alkyne-containing carboxylic acid, like 5-hexynoic acid.
Q4: What is "click chemistry" and why is it used for this compound derivatives?
A4: "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2] The most common click reaction used for this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on the cRGD and an azide (B81097) group on another molecule.[3] Its high efficiency and bioorthogonality (the reaction does not interfere with biological processes) make it ideal for conjugating cRGD to drugs, imaging agents, or nanoparticles.[4]
Q5: What are the key analytical techniques for characterizing this compound derivatives?
A5: The primary techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). RP-HPLC is used to assess the purity of the crude and final product and for purification.[5] Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is essential to confirm the molecular weight of the synthesized peptide at each major step, verifying the success of the synthesis, cyclization, and conjugation.[6]
Section 2: Troubleshooting Guides
Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Low overall yield is a frequent issue in SPPS. The following guide helps to pinpoint and address the root cause.
| Symptom | Potential Cause | Recommended Action | Verification Method |
| Low final yield with a complex mixture of shorter peptides in MS. | Incomplete Fmoc Deprotection | Extend deprotection time (e.g., from 10 to 15-20 minutes). Use fresh 20% piperidine (B6355638) in DMF. Ensure proper mixing. | Perform a Kaiser test after deprotection. A blue bead color indicates complete deprotection.[7] |
| Mass spectrum shows peaks corresponding to the desired peptide minus one or more amino acids (deletion sequences). | Poor Coupling Efficiency | Use a more efficient coupling reagent like HATU or COMU (see Table 1). Double couple sterically hindered amino acids (e.g., Arg(Pbf)). Increase coupling time. | Perform a Kaiser test after the coupling step. A colorless bead indicates complete coupling.[7] |
| Synthesis fails at a specific point, often with longer peptides. | Peptide Aggregation on Resin | Synthesize at a higher temperature (e.g., 50-60°C). Use a more polar solvent mixture or a resin with better swelling properties (e.g., ChemMatrix®). Incorporate pseudoproline dipeptides at key positions. | Monitor resin swelling. Perform a test cleavage and analyze the peptide by HPLC-MS.[7] |
| Low yield of crude peptide after cleavage. | Premature Cleavage or Cleavage Problems | Ensure the linker is stable to the reaction conditions (e.g., avoid highly acid-labile linkers if acidic conditions are used during synthesis). Use an optimized cleavage cocktail with appropriate scavengers (see Table 2). Ensure sufficient cleavage time (typically 2-3 hours).[8] | Analyze the resin post-cleavage to check for remaining peptide. |
Troubleshooting Workflow for Low SPPS Yield
Caption: A decision tree for troubleshooting low peptide yield in SPPS.
Common Side Reactions in this compound Synthesis
| Side Reaction | Description & Cause | Prevention & Mitigation Strategies |
| Glutarimide (B196013) Formation | Intramolecular cyclization of a glutamic acid (Glu) residue, particularly when followed by a sterically unhindered amino acid like glycine (B1666218) (Gly), can occur during synthesis. This is a known issue in tailed cRGD syntheses and disrupts the desired cyclization.[9] | Replace the amino acid adjacent to Glu with one having a bulky protecting group (e.g., Ser(tBu) instead of Gly).[9] This steric hindrance disfavors the side reaction. |
| Diketopiperazine (DKP) Formation | During the Fmoc deprotection of the third amino acid, the free N-terminus can attack the carbonyl group of the first amino acid, cleaving a cyclic dipeptide from the resin. This is common with proline or glycine at the C-terminus.[10] | Use a 2-chlorotrityl chloride (2-CTC) resin, which is sterically hindered. Incorporate the first two amino acids as a pre-formed dipeptide. Use milder deprotection conditions (e.g., 2% DBU/5% piperazine (B1678402) in NMP instead of 20% piperidine in DMF).[11] |
| Racemization | Loss of stereochemical integrity (L- to D-amino acid conversion) can occur during the activation of the carboxylic acid for coupling, especially with residues like His and Cys.[12] | Use coupling reagents with racemization-suppressing additives (e.g., HATU with HOAt, or COMU).[13] Avoid prolonged pre-activation times. For particularly sensitive residues, consider coupling at a lower temperature. |
Challenges in Click Chemistry (CuAAC) Conjugation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation | Oxidation of Cu(I) Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen.[14] | Degas all solutions thoroughly (e.g., by bubbling with argon or nitrogen). Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[15] |
| Poor Solubility: The peptide or the molecule to be conjugated may not be fully soluble in the reaction buffer, leading to a heterogeneous reaction. | Add a co-solvent like DMSO or DMF to improve solubility. Ensure all components are fully dissolved before initiating the reaction. | |
| Inaccessible Alkyne/Azide: Steric hindrance around the reactive groups can prevent the reaction. | If possible, design the linker to be longer or more flexible. Increase reaction time or temperature (e.g., to 60°C).[3] | |
| Precipitation During Reaction | Copper Acetylide Formation: Terminal alkynes can react with Cu(I) to form insoluble copper acetylides, especially at high concentrations or in certain solvents.[16] | Use a copper-stabilizing ligand like THPTA or TBTA.[14] Add the copper catalyst slowly to the reaction mixture. |
| Low Yield of Purified Product | Copper Chelation: The peptide itself (e.g., via histidine or aspartic acid residues) can chelate the copper, inhibiting the reaction. | Use a copper-stabilizing ligand. Increase the equivalents of the copper catalyst and reducing agent. |
| Side Reactions with the Peptide: Free thiol groups (from cysteine) can react with the alkyne.[17] | Ensure all protecting groups are correctly in place. If a free cysteine is required, perform the click reaction before deprotecting the thiol. |
Section 3: Data Presentation
Table 1: Comparative Yield of a Model Peptide with Different Coupling Reagents
This table summarizes the performance of common coupling reagents in solid-phase peptide synthesis. Yields are representative and can vary based on the specific peptide sequence.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Approximate Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| COMU | None | DIPEA | DMF | 15-30 | >99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
Data synthesized from references[18],[13].
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
The choice of cleavage cocktail is critical for simultaneously removing side-chain protecting groups and cleaving the peptide from the resin while minimizing side reactions.
| Reagent Name | Composition (TFA/Scavengers) | Target Residues / Use Case |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, low odor. Good for Trt-based protecting groups.[19] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | "Classic" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[19] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I | Specifically designed to prevent the oxidation of methionine (Met) residues.[1] |
| TFA/TIS/H₂O | TFA/TIS/Water (95:2.5:2.5) | A simple, effective cocktail for peptides without sensitive residues like Cys, Met, or Trp.[8] |
Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol), DMS (Dimethylsulfide).
Section 4: Experimental Protocols
Protocol: Solid-Phase Synthesis of Linear Alkyne-RGD Precursor
This protocol describes the manual synthesis of a linear peptide precursor for this compound (Sequence: Arg(Pbf)-Gly-Asp(OtBu)-D-Tyr(tBu)-Lys(5-hexynoyl)) on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling Cycle (repeat for each amino acid): a. Activation: In a separate tube, pre-activate the Fmoc-protected amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. b. Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. c. Washing: Wash the resin with DMF. d. Confirmation: Perform a Kaiser test to confirm complete coupling (beads should be colorless). e. Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group for the next coupling. Wash thoroughly with DMF.
-
Cleavage and Deprotection: a. Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum. b. Prepare a fresh cleavage cocktail (e.g., Reagent K). Add to the resin (10 mL per gram of resin). c. Stir the mixture for 2-3 hours at room temperature.[1] d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
SPPS Workflow Diagram
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol: On-Resin Cyclization
This protocol is performed after the linear peptide is assembled but before cleavage. It requires an orthogonal protection strategy (e.g., using Fmoc-Asp-OAll to anchor the peptide to the resin via its side chain).
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Wang resin), anchoring via an amino acid side chain (e.g., Asp or Glu) protected with an allyl (All) group.
-
Selective Deprotection: a. Remove the N-terminal Fmoc group with 20% piperidine/DMF. b. Remove the C-terminal allyl group using Pd(PPh₃)₄ in a suitable solvent mixture (e.g., DCM/AcOH/NMM).[6]
-
Cyclization: a. Add a coupling reagent solution (e.g., HATU (4 eq.) and DIPEA in NMP) to the resin. b. Allow the cyclization reaction to proceed for 4-6 hours at room temperature.[6]
-
Cleavage: Cleave the now-cyclic peptide from the resin using a standard cleavage cocktail as described in Protocol 4.1.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an this compound derivative to an azide-containing molecule.
-
Prepare Stock Solutions:
-
This compound in water or buffer (e.g., 10 mM).
-
Azide-molecule in DMSO or buffer (e.g., 10 mM).
-
Copper(II) Sulfate (CuSO₄) in water (e.g., 50 mM).
-
Sodium Ascorbate in water (prepare fresh, e.g., 100 mM).
-
THPTA ligand in water (e.g., 50 mM).
-
-
Reaction Setup: a. In a reaction tube, add the this compound (1 equivalent). b. Add the Azide-molecule (1.1-1.5 equivalents). c. Add buffer to achieve the desired final concentration. d. Add the THPTA ligand solution (e.g., 5 equivalents relative to copper).
-
Initiate Reaction: a. Add the CuSO₄ solution (e.g., 0.1-0.25 mM final concentration). b. Immediately add the freshly prepared sodium ascorbate solution (e.g., 5 mM final concentration).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the conjugated product by RP-HPLC.
Section 5: Visualization of Signaling Pathways
Integrin αvβ3 Signaling Pathway
This compound derivatives function by targeting the αvβ3 integrin receptor, which plays a crucial role in cell adhesion, migration, and angiogenesis. Binding of the RGD motif to the integrin initiates a downstream signaling cascade.
References
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alkyne Activation in the Diversity Oriented Synthesis of sp2‐Rich Scaffolds: A Biased Library Approach for Targeting Polynucleotides (DNA/RNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Alkyne-cRGD Stability and Troubleshooting
Welcome to the technical support center for Alkyne-cRGD. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound in biological media and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound appears to be losing activity or degrading in my cell culture medium. What are the potential causes and solutions?
A1: Loss of this compound activity in biological media is a common issue that can stem from several factors, primarily enzymatic degradation and non-specific binding to media components.
Troubleshooting Steps:
-
Enzymatic Degradation: Biological media, especially those supplemented with serum, contain various proteases that can cleave peptide bonds. While cyclic peptides like cRGD are generally more resistant to degradation than their linear counterparts, they are not entirely immune.[1] The primary degradation site in RGD peptides is often the aspartic acid residue.[2]
-
Solution:
-
Minimize Serum Concentration: If your experimental design allows, reduce the concentration of fetal calf serum (FCS) or use a serum-free medium. FCS has been shown to significantly block the activity of cRGD peptides.[3]
-
Add Protease Inhibitors: Supplement your media with a broad-spectrum protease inhibitor cocktail to reduce enzymatic activity.
-
Optimize Incubation Time: Use the shortest incubation time necessary to achieve your desired experimental outcome to minimize exposure to degradative enzymes.
-
-
-
Non-Specific Binding: Components in cell culture media, such as serum albumin and other proteins, can non-specifically bind to cRGD, thereby reducing its effective concentration and availability to bind to target integrins.[3]
-
Solution:
-
BSA Blocking: While Bovine Serum Albumin (BSA) is often used as a blocking agent, it can also contribute to the masking of cRGD activity.[3] Consider optimizing the BSA concentration or exploring alternative blocking agents.
-
Pre-incubation Steps: If applicable to your assay, pre-incubating your culture surface with a blocking agent before adding the this compound may help reduce non-specific binding.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Q2: I am performing a click chemistry reaction with this compound and an azide-modified molecule, but the reaction efficiency is low. What could be the problem?
A2: Low efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be due to several factors related to the reagents and reaction conditions.
Troubleshooting Steps:
-
Copper Catalyst Issues: The active catalyst is Cu(I), which can be oxidized to the less active Cu(II) state.
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.
-
Use a Ligand: A copper-chelating ligand, such as THPTA or TBTA, can protect the Cu(I) from oxidation and improve reaction efficiency.
-
-
-
Reagent Quality and Concentration: The purity and concentration of your alkyne and azide (B81097) components are critical.
-
Solution:
-
Confirm Reagent Integrity: Ensure your this compound and azide-functionalized molecule have not degraded.
-
Optimize Stoichiometry: An excess of the azide-containing molecule is often used to drive the reaction to completion.
-
-
-
Reaction Environment: The solvent and presence of interfering substances can impact the reaction.
-
Solution:
-
Solvent Choice: While the reaction is often performed in aqueous buffers, the addition of a co-solvent like DMSO can sometimes improve solubility and efficiency.
-
Remove Interfering Substances: Ensure your reaction mixture is free from chelating agents (e.g., EDTA) or other compounds that could interfere with the copper catalyst.
-
-
Quantitative Data on Peptide Stability
| Peptide Type | Medium | Condition | Half-life / Stability | Reference |
| Cyclic RGD Peptide | Buffer (pH 7) | 50°C | 30-fold more stable than linear RGD | [2] |
| Tam-labeled Peptide 1 | Human Blood Plasma | 37°C | 43.5 h | [4] |
| Tam-labeled Peptide 3 | Human Blood Plasma | 37°C | 50.5 h | [4] |
| Alkyne-nCOF-cRGD | PBS (pH 7.4) | 37°C | Stable for 24 hours |
Note: The stability of this compound is expected to be significantly higher than linear RGD peptides due to its cyclic structure which imparts resistance to enzymatic degradation.[2][5]
Key Experimental Protocols
Protocol 1: Assessment of this compound Stability in Human Serum
This protocol outlines a method to determine the stability of this compound in human serum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Human Serum (pooled, sterile-filtered)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Spike a known concentration of the this compound stock solution into pre-warmed human serum to a final desired concentration (e.g., 100 µg/mL).
-
-
Incubation:
-
Incubate the serum-peptide mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
-
Protein Precipitation:
-
To the collected aliquot, add two volumes of cold acetonitrile containing 1% TFA to precipitate the serum proteins.
-
Vortex the mixture vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
HPLC Analysis:
-
Carefully collect the supernatant, which contains the remaining intact this compound.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Use a gradient of water/acetonitrile with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from a standard injection.
-
Integrate the peak area at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life.
-
Experimental Workflow for Stability Assay:
Caption: Workflow for assessing this compound stability in serum.
Signaling Pathways
This compound primarily targets αvβ3 integrins, which are cell surface receptors involved in cell adhesion and signaling. The binding of cRGD to these integrins triggers a cascade of intracellular events that regulate cell proliferation, survival, and migration.
Integrin αvβ3 Signaling Pathway:
Upon binding of this compound to αvβ3 integrin, the receptor undergoes a conformational change, leading to the recruitment and activation of several downstream signaling molecules. Key pathways include:
-
Focal Adhesion Kinase (FAK) Pathway: The clustering of integrins activates FAK, a non-receptor tyrosine kinase. Activated FAK can then phosphorylate other proteins, leading to the activation of the MAPK/ERK and PI3K/Akt pathways.[6][7][8]
-
MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation and differentiation.[6]
-
PI3K/Akt Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[9]
Caption: Simplified αvβ3 integrin signaling pathway upon cRGD binding.
References
- 1. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problem of Diminished cRGD Surface Activity and What Can Be Done about It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Alkyne-cRGD Ligation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed alkyne-cRGD ligation, commonly known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the copper-catalyzed ligation of alkynes to cRGD peptides?
A1: The most prevalent side reactions include:
-
Oxidation of Amino Acid Residues: The cRGD peptide is susceptible to oxidation, particularly at methionine, cysteine, tyrosine, and histidine residues. This is primarily caused by reactive oxygen species (ROS) generated from the reaction of the Cu(I) catalyst with dissolved oxygen in the presence of a reducing agent like sodium ascorbate (B8700270).[1][2][3]
-
Alkyne Homo-coupling (Glaser Coupling): Terminal alkynes can undergo oxidative homo-coupling to form a diyne byproduct.[4][5] This reaction is also catalyzed by copper ions, particularly in the presence of oxygen and the absence of a sufficient excess of a reducing agent.[6][7]
-
Reactions with Sodium Ascorbate Byproducts: Sodium ascorbate, the reducing agent, can degrade into reactive carbonyl species like dehydroascorbic acid. These byproducts can then react with nucleophilic side chains of the cRGD peptide, such as lysine (B10760008) and arginine, leading to unwanted adducts.[8]
Q2: How can I minimize the oxidation of my cRGD peptide during the reaction?
A2: Minimizing peptide oxidation is crucial for maintaining its biological activity. Key strategies include:
-
Use of Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper(I) ion, protecting it from oxidation and reducing the generation of ROS. A 5:1 ligand-to-copper molar ratio is often recommended.[8][9]
-
Degassing of Solvents: Removing dissolved oxygen from all reaction buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) can significantly reduce the formation of ROS.
-
Using Fresh Reducing Agent: Solutions of sodium ascorbate are susceptible to degradation. Always use a freshly prepared solution for each experiment.[10]
Q3: What is the role of a ligand, like THPTA, in the reaction?
A3: A copper-chelating ligand like THPTA serves multiple critical functions:
-
Accelerates the Reaction: It stabilizes the catalytically active Cu(I) oxidation state, leading to a faster and more efficient cycloaddition.
-
Prevents Side Reactions: By sequestering the copper ion, it reduces its availability to catalyze oxidative side reactions, including peptide oxidation and Glaser coupling.[8][9]
-
Increases Solubility: Water-soluble ligands like THPTA help to keep the copper catalyst in solution in aqueous buffers, which are commonly used for bioconjugation.
Q4: How can I detect the formation of side products in my reaction mixture?
A4: Several analytical techniques can be employed to detect and quantify side products:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the desired cRGD conjugate from unreacted starting materials and side products. Different peaks on the chromatogram can be collected and further analyzed.[11]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the different species in the reaction mixture, confirming the presence of the desired product and any side products like oxidized peptide or alkyne dimers.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). | - Use freshly prepared sodium ascorbate solution.[10]- Degas all buffers and solvents thoroughly.- Ensure the correct ligand-to-copper ratio (typically 5:1) is used to protect the Cu(I) state.[8][9] |
| Inhibited Catalyst: Components in the reaction mixture (e.g., high concentrations of thiols from buffers or the peptide itself) are binding to the copper and inhibiting its catalytic activity. | - If possible, remove interfering substances by buffer exchange before the reaction.- Increase the copper and ligand concentration.[9] | |
| Peptide Aggregation: The cRGD peptide or the alkyne-modified molecule is aggregating, making the reactive moieties inaccessible. | - Add organic co-solvents like DMSO or DMF (up to 50%) to improve solubility.- Slightly increase the reaction temperature. | |
| Presence of a Significant Peak Corresponding to Alkyne Dimer (Glaser Coupling) | Insufficient Reducing Agent: The concentration of sodium ascorbate is not high enough to efficiently reduce Cu(II) to Cu(I) and outcompete the oxidative homo-coupling pathway. | - Increase the concentration of sodium ascorbate (e.g., use a 2-5 fold excess relative to the copper source).[10]- Ensure the reaction is performed under an inert atmosphere. |
| Presence of Oxygen: Dissolved oxygen promotes the Glaser coupling reaction. | - Thoroughly degas all reaction components. | |
| Multiple Unidentified Peaks in HPLC | Peptide Oxidation: The cRGD peptide has been oxidized at one or more amino acid residues. | - Use a higher concentration of a protective ligand like THPTA.- Perform the reaction under strictly anaerobic conditions. |
| Reaction with Ascorbate Byproducts: Degradation products of sodium ascorbate are reacting with the peptide. | - Use a freshly prepared sodium ascorbate solution.- Consider adding a scavenger for carbonyls, such as aminoguanidine.[8] | |
| Difficulty in Purifying the Final Conjugate | Similar Retention Times of Product and Impurities: The desired product and side products have similar properties, making separation by HPLC challenging. | - Optimize the HPLC gradient to improve resolution.- Consider using a different stationary phase for the HPLC column.- Employ orthogonal purification techniques, such as size-exclusion chromatography if there is a significant size difference between the conjugate and impurities. |
Data on Side Reactions
Table 1: Effect of Ligand on Histidine Oxidation
| Ligand/Cu Ratio | % Histidine Oxidized (after 20h) |
| 0:1 | ~85% |
| 2:1 | ~15% |
| 5:1 | <5% |
Data adapted from a study on a model histidine-containing peptide under CuAAC conditions, demonstrating the protective effect of a tris(triazolyl)methylamine ligand.[8]
Table 2: Influence of Oxygen on Alkyne Homo-coupling (Glaser Coupling)
| Reaction Conditions | Alkyne Dimer Formation |
| Aerobic (in air) | Significant |
| Anaerobic (degassed) | Minimal to none |
Qualitative summary based on multiple sources indicating that the absence of oxygen is critical to suppress Glaser coupling.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed this compound Ligation
This protocol provides a starting point for the ligation of an alkyne-modified molecule to an azide-containing cRGD peptide. Optimization may be required for specific substrates.
Materials:
-
Azide-functionalized cRGD peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if required
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-cRGD peptide in degassed buffer.
-
Prepare a 20 mM stock solution of the alkyne-molecule in degassed buffer or an organic co-solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 100 mM stock solution of THPTA in degassed water.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water immediately before use.
-
-
Reaction Setup (for a 100 µL final reaction volume):
-
In a microcentrifuge tube, add 10 µL of the 10 mM azide-cRGD peptide stock solution (final concentration: 1 mM).
-
Add 10 µL of the 20 mM alkyne-molecule stock solution (final concentration: 2 mM, 2 equivalents).
-
Add 68 µL of degassed reaction buffer.
-
Prepare a premix of the copper catalyst: in a separate tube, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA (maintains a 1:5 copper-to-ligand ratio).
-
Add the 2 µL of the CuSO₄/THPTA premix to the reaction mixture (final CuSO₄ concentration: 200 µM).
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add 10 µL of the freshly prepared 100 mM sodium ascorbate stock solution to the reaction mixture (final concentration: 10 mM).
-
Gently vortex the tube to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC to determine completion.
-
-
Quenching and Purification:
-
To stop the reaction and chelate the copper, add EDTA to a final concentration of 10-20 mM.
-
Purify the cRGD conjugate using reversed-phase HPLC.
-
Protocol 2: Removal of Copper Catalyst
Using EDTA Chelation and Size-Exclusion Chromatography (for larger conjugates):
-
Add a stock solution of EDTA (pH 8.0) to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Load the mixture onto a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer to separate the high molecular weight conjugate from the copper-EDTA complex and other small molecules.
Using a Copper Chelating Resin (for smaller conjugates):
-
Add a copper chelating resin to the reaction mixture.
-
Incubate with gentle mixing according to the manufacturer's instructions.
-
Separate the resin by centrifugation or filtration to obtain the copper-free product solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to confirm successful conjugation to Alkyne-cRGD
Of course. Here is a technical support guide for confirming successful conjugation to Alkyne-cRGD.
Technical Support Center: this compound Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to confidently confirm the successful conjugation of molecules to this compound via azide-alkyne cycloaddition (Click Chemistry).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm a successful conjugation to this compound?
The most common and reliable methods involve a combination of chromatographic and spectroscopic techniques. These include High-Performance Liquid Chromatography (HPLC) to separate the conjugate from starting materials, Mass Spectrometry (MS) to confirm the molecular weight of the new conjugate, Fourier-Transform Infrared (FTIR) Spectroscopy to monitor the disappearance of key functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural confirmation.[1][2]
Q2: How does Mass Spectrometry (MS) confirm the formation of the this compound conjugate?
Mass spectrometry provides a direct confirmation by measuring the mass-to-charge ratio (m/z) of the molecules in your sample. A successful conjugation is confirmed by the detection of a new species with a molecular weight that is the sum of the this compound and your azide-functionalized molecule.[3] Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF are commonly used.[1][4]
Q3: What should I look for in my HPLC chromatogram to verify the reaction?
In an HPLC analysis, successful conjugation is indicated by the appearance of a new peak with a distinct retention time compared to the starting materials (this compound and the azide-functionalized molecule).[5][6] Concurrently, you should observe a decrease in the peak areas of the starting materials as they are consumed in the reaction.[7]
Q4: How can FTIR spectroscopy provide evidence of a successful click reaction?
FTIR spectroscopy is particularly powerful for monitoring azide-alkyne cycloadditions. The azide (B81097) functional group (-N₃) has a strong, characteristic stretching vibration that appears in a clean region of the spectrum, typically around 2100 cm⁻¹.[8] The disappearance or significant reduction of this peak is a direct indication that the azide has reacted to form the triazole ring, confirming conjugation.[9][10]
Q5: Can NMR spectroscopy be used for confirmation? What signals are important?
Yes, NMR spectroscopy offers detailed structural confirmation. In ¹³C NMR, the successful reaction is confirmed by the disappearance of the alkyne carbon peaks (typically around 70-80 ppm).[11] In ¹H NMR, you can monitor the disappearance of the alkyne proton and the appearance of new signals corresponding to the newly formed triazole ring and protons on the cRGD peptide in the final conjugate structure.[12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Product Peak in HPLC/MS | 1. Ineffective Catalysis (for CuAAC): The copper(I) catalyst was oxidized or inactive. 2. Reagent Degradation: this compound or the azide partner has degraded. 3. Incorrect Reaction Conditions: pH, temperature, or solvent are not optimal.[13] 4. Incompatible Buffers: Buffers containing amines (like Tris) or thiols can interfere with the reaction.[13] | 1. Use freshly prepared sodium ascorbate (B8700270) and a copper(II) source, or use a Cu(I)-stabilizing ligand like TBTA. 2. Verify the integrity of starting materials using MS or NMR. 3. Ensure the reaction is run in a suitable pH range (typically 4-11) and consider optimizing temperature.[14] 4. Switch to a non-interfering buffer system like PBS. |
| Low Conjugation Yield (High Starting Material Peaks) | 1. Insufficient Reaction Time: The reaction has not gone to completion. 2. Steric Hindrance: The azide or alkyne is sterically inaccessible. 3. Low Reagent Concentration: Reactant concentrations are too low for an efficient reaction. | 1. Extend the reaction time and monitor progress using FTIR or HPLC. 2. Consider using a longer linker on your azide-molecule to reduce steric hindrance.[13] 3. Increase the concentration of the limiting reagent. |
| Multiple or Broad Peaks in HPLC/MS | 1. Multiple Conjugation Sites: Your molecule has multiple azide groups, leading to a heterogeneous product mixture. 2. Side Reactions: The molecule may have undergone side reactions (e.g., oxidation, hydrolysis). 3. Aggregation: The final conjugate is aggregating. | 1. This is expected if using a molecule with multiple sites. HIC-HPLC can sometimes resolve species with different drug-to-antibody ratios (DARs).[3][5] 2. Review the stability of your molecule under the reaction conditions. Use high-resolution MS to investigate unexpected masses.[15] 3. Use size-exclusion chromatography (SEC) to analyze for aggregation.[5] Consider optimizing the formulation buffer. |
| FTIR Shows a Persistent Azide Peak (~2100 cm⁻¹) | 1. Reaction Has Not Occurred: This is a clear indication that the azide has not been consumed. | 1. Follow all the recommendations for "No Product Peak in HPLC/MS". This is a primary diagnostic for reaction failure. |
Analytical Data Summary
Table 1: Expected Mass Shift in Mass Spectrometry
| Compound | Molecular Weight (Da) | Description |
| This compound | ~713.79 | The alkyne-functionalized cyclic peptide.[16] |
| Your Azide-Molecule (M₁) | User-defined | The molecule to be conjugated. |
| Expected Conjugate | ~713.79 + M₁ | The molecular weight of the final product. |
Table 2: Key Vibrational Frequencies in FTIR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Expected Observation for Success |
| Azide (-N₃) Asymmetric Stretch | 2100 - 2150 | Disappearance of this peak.[8] |
| Terminal Alkyne (C≡C-H) Stretch | 3250 - 3300 | Disappearance of this peak. |
| Terminal Alkyne (C≡C) Stretch | 2100 - 2140 | Often weak and may be obscured by the azide peak.[17] |
Experimental Workflow & Troubleshooting Logic
Detailed Experimental Protocols
Protocol 1: Real-Time Reaction Monitoring by ATR-FTIR
This protocol is adapted for monitoring the disappearance of the azide peak in solution.[8]
-
Setup: Use an FTIR spectrometer equipped with a diamond or germanium Attenuated Total Reflectance (ATR) probe.
-
Background Spectrum: Record a background spectrum of the reaction solvent at the intended reaction temperature.
-
Initial Spectrum: Dissolve your azide-containing molecule in the solvent and record a spectrum. This establishes the initial intensity and position of the azide peak (~2100 cm⁻¹).
-
Initiate Reaction: Add the this compound and catalyst system (if CuAAC) to the reaction vessel to start the conjugation.
-
Monitor: Record spectra at regular time intervals. Successful conjugation is confirmed by the progressive decrease in the absorbance of the azide peak over time.
Protocol 2: Analysis by LC-MS
This protocol provides a general method for analyzing the final reaction mixture.
-
Sample Preparation: Quench the reaction. If necessary, perform a buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) and dilute the sample in the initial mobile phase.
-
Chromatography:
-
Column: Use a reverse-phase column suitable for peptides (e.g., C18, C8, or C4).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 20 minutes) to elute the starting materials and the likely more hydrophobic conjugate.
-
Detection: UV detection at 220 nm (for peptide backbone) and 280 nm.
-
-
Mass Spectrometry:
-
Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Analysis: Scan a mass range that includes all starting materials and the expected conjugate.
-
Data Processing: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the detected species and compare it with the theoretical mass.[15]
-
Protocol 3: Structural Confirmation by ¹H NMR
-
Sample Preparation: Purify the conjugate using preparative HPLC to remove unreacted starting materials and reaction byproducts. Lyophilize the pure fraction and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[12]
-
Analysis:
-
Confirm the absence of the alkyne proton signal from this compound.
-
Identify the characteristic signals of the cRGD peptide to ensure its structure is intact.[18]
-
Look for the appearance of a new signal in the aromatic region (typically 7.5-8.5 ppm) corresponding to the proton on the newly formed 1,2,3-triazole ring.
-
Integrate key peaks to confirm the ratio of the cRGD moiety to your conjugated molecule.
-
References
- 1. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conjugation of cRGD Peptide to Chlorophyll-a Based Photosensitizer (HPPH) Alters its Pharmacokinetics with Enhanced Tumor-Imaging and Photosensitizing (PDT) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. enovatia.com [enovatia.com]
- 16. medkoo.com [medkoo.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Alkyne-cRGD vs. Other cRGD Derivatives: A Comparative Guide for Enhanced Targeting in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a targeting ligand is a critical step in the design of novel therapeutics and imaging agents. The cyclic pentapeptide arginine-glycine-aspartic acid (cRGD) has emerged as a prominent targeting moiety due to its high affinity for αvβ3 and αvβ5 integrins, which are overexpressed in various pathological conditions, including cancer and atherosclerosis. This guide provides an objective comparison of alkyne-cRGD with other commonly used cRGD derivatives, supported by experimental data, to aid in the selection of the most appropriate targeting ligand for your research needs.
The introduction of an alkyne group to the cRGD peptide backbone, creating this compound, facilitates its conjugation to nanoparticles, imaging agents, and drug delivery systems via a highly efficient and specific bioorthogonal reaction known as "click chemistry." This method offers a distinct advantage in the precise control over the orientation and density of the targeting ligand on a carrier molecule. This comparison will delve into the performance of this compound against other well-established cRGD derivatives, such as cRGDfK and cRGDyK, focusing on binding affinity, cellular uptake, and in vivo targeting efficiency.
Comparative Performance of cRGD Derivatives
Integrin Binding Affinity
The binding affinity of cRGD derivatives to integrins is a crucial parameter for predicting their targeting potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled competitor. A lower IC50 value indicates a higher binding affinity.
| cRGD Derivative | IC50 (nM) | Cell Line | Competitor | Reference |
| c(RGDfK) | 49.9 ± 5.5 | U87MG | 125I-c(RGDyK) | [1][2] |
| DOTA-P-RGD | 44.3 ± 3.5 | U87MG | 125I-c(RGDyK) | [1][2] |
| FPTA-RGD2 (an alkyne-derived dimeric cRGD) | 144 ± 6.5 | U87MG | 125I-echistatin | [3] |
| E[c(RGDyK)]2 (dimeric cRGD) | 79.2 ± 4.2 | U87MG | 125I-echistatin | [3] |
| 68Ga-NODAGA-RGD | 44 nM (vs. 18F-galacto-RGD) | N/A | N/A | [4] |
| 68Ga-TRAP(RGD)3 (trimeric) | 7 times higher affinity than monomeric RGD | N/A | N/A | [4] |
Note: IC50 values can vary significantly based on the experimental setup, including the cell line, radioligand, and assay conditions. Therefore, direct comparison of absolute values across different studies should be done with caution.[5]
Cellular Uptake
The ability of a cRGD-functionalized entity to be internalized by target cells is a key determinant of its therapeutic or diagnostic efficacy. Cellular uptake is often assessed by incubating cells with a fluorescently or radioactively labeled cRGD conjugate and quantifying the internalized amount.
One study demonstrated that nanoparticles functionalized with this compound via click chemistry showed significantly improved drug uptake and targeted cell death in triple-negative breast cancer models.[7] This highlights the efficacy of receptor-mediated endocytosis facilitated by the cRGD ligand. However, another study found that cRGD-modified nanoparticles, prepared using an alkyne-bearing polymer, surprisingly showed a 40-50% decrease in uptake in both tumor epithelial and endothelial cells compared to unmodified nanoparticles.[8] This suggests that the context of the nanoparticle system and the specific cell line are critical factors influencing uptake.
The density of the cRGD ligand on a nanoparticle surface also plays a crucial role. Studies have shown that increasing the density of cRGD corresponds with an increase in cellular uptake, although this effect may plateau at higher densities.
In Vivo Tumor Targeting
The ultimate test of a targeting ligand's effectiveness is its ability to accumulate specifically at the target site in a living organism. Biodistribution studies in animal models are used to evaluate the percentage of the injected dose per gram of tissue (%ID/g) in the tumor and other organs.
Studies comparing different radiolabeled cRGD peptides have shown significant variations in tumor uptake, ranging from 0.2% to 2.7% ID/g, depending on the chelator and labeling method used. Dimerization of a bicyclic RGD peptide derivative led to a significant increase in tumor accumulation (4.2% ID/g at 2 hours) and favorable tumor-to-blood ratios compared to its monomeric counterpart.[9] Nanoparticles functionalized with cRGD have also demonstrated enhanced tumor accumulation in vivo compared to non-targeted nanoparticles.[10]
While specific in vivo comparative data for this compound versus other monomeric derivatives is not abundant, the versatility of the alkyne group allows for its incorporation into sophisticated delivery systems designed to optimize in vivo performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key experiments used to evaluate cRGD derivatives.
Competitive Binding Assay
This assay is used to determine the IC50 value of a cRGD derivative.
-
Cell Culture: Culture integrin-expressing cells (e.g., U87MG) to 70-80% confluency.
-
Assay Setup: Seed cells in a 96-well plate.
-
Competition: Add a constant concentration of a radiolabeled competitor (e.g., 125I-echistatin or 125I-c(RGDyK)) and varying concentrations of the unlabeled cRGD derivative (the competitor).
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound ligands.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[3]
Cellular Uptake Assay
This assay quantifies the internalization of cRGD-conjugated molecules into cells.
-
Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere.
-
Incubation: Add the fluorescently or radioactively labeled cRGD conjugate to the cells and incubate for a specific period (e.g., 1-4 hours) at 37°C. For negative controls, incubation can be performed at 4°C to inhibit active transport.
-
Washing: Wash the cells thoroughly with cold PBS to remove non-internalized conjugate.
-
Quantification:
-
Data Normalization: Normalize the uptake data to the total protein content in each well.
In Vivo Tumor Targeting and Biodistribution Study
This study evaluates the tumor accumulation and organ distribution of a cRGD conjugate in an animal model.
-
Animal Model: Induce tumor growth in immunocompromised mice by subcutaneously injecting tumor cells (e.g., U87MG).
-
Injection: Once tumors reach a suitable size, intravenously inject the radiolabeled cRGD conjugate into the mice.
-
Imaging (Optional): At various time points post-injection, perform non-invasive imaging (e.g., PET or SPECT) to visualize the biodistribution of the conjugate.
-
Biodistribution: At the end of the experiment, euthanize the mice and harvest the tumor and major organs.
-
Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[1]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Overview of cRGD derivatives and their conjugation to various platforms.
Caption: Workflow for a competitive binding assay to determine IC50 values.
Caption: Integrin-mediated signaling and uptake pathway for cRGD-targeted agents.
Conclusion
The choice between this compound and other cRGD derivatives depends heavily on the specific application and the design of the overall delivery or imaging system. This compound offers a significant advantage in terms of conjugation chemistry, providing a robust and efficient method for attaching the targeting ligand to a variety of molecules. This "click chemistry" approach allows for precise control over ligand density and orientation, which are critical factors for optimizing targeting efficiency.
While quantitative data directly comparing the binding and uptake of monomeric this compound with other derivatives is still emerging, the existing literature strongly supports the principle that multimerization of cRGD peptides enhances binding affinity and can lead to improved in vivo performance. The alkyne functionality provides an ideal handle for creating such multimeric constructs.
For researchers and drug developers, this compound represents a versatile and powerful tool for the construction of targeted therapies and diagnostics. Its ease of conjugation, combined with the proven targeting capabilities of the cRGD motif, makes it a compelling choice for a wide range of applications. Future studies focusing on direct, systematic comparisons of different cRGD derivatives will be invaluable in further guiding the rational design of next-generation targeted agents.
References
- 1. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Radioiodinated Bicyclic RGD Peptide Derivatives for Enhanced Tumor Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison: Alkyne-cRGD vs. Maleimide-cRGD for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of targeted therapeutics, diagnostics, and research tools. The cyclic arginine-glycine-aspartic acid (cRGD) peptide is a key targeting moiety, recognized for its high affinity for αvβ3 integrins, which are overexpressed in many types of cancer cells and angiogenic vasculature. The covalent attachment of cRGD to various molecular entities—such as nanoparticles, antibodies, or small molecule drugs—is a critical step in the development of these targeted agents. This guide provides an objective, data-driven comparison of two prevalent chemical handles used for cRGD conjugation: alkynes and maleimides.
This comparison will delve into the chemical principles, reaction efficiency, stability of the resulting conjugate, and specificity of each method, supported by experimental data and detailed protocols to aid in the selection of the optimal conjugation chemistry for your research needs.
Chemical Principles of Conjugation
The conjugation of Alkyne-cRGD and maleimide-cRGD to a target molecule relies on distinct chemical reactions. This compound participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while maleimide-cRGD reacts with thiol groups via a Michael addition.
Alkyne-cRGD: A Comparative Guide to Integrin Targeting Specificity
In the landscape of targeted drug delivery and molecular imaging, the arginine-glycine-aspartic acid (RGD) peptide sequence has emerged as a cornerstone for selectively targeting the αvβ3 integrin, a cell surface receptor overexpressed in various cancer cells and angiogenic vasculature.[1][2] The cyclic form of RGD, particularly when modified with an alkyne group for "click" chemistry applications (Alkyne-cRGD), offers a versatile platform for conjugating therapeutic agents and imaging probes. This guide provides a comparative analysis of this compound's targeting specificity, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison: this compound vs. Alternative Targeting Moieties
The efficacy of a targeting ligand is primarily determined by its binding affinity and specificity to the target receptor. The introduction of an alkyne group to the cRGD peptide provides a convenient handle for conjugation without significantly compromising its binding characteristics.
| Ligand | Target Receptor | Cell Line | IC50 (nM) | Key Findings | Reference |
| FPTA-RGD2 (Alkyne-containing dimeric cRGD) | Integrin αvβ3 | U87MG | 144 ± 6.5 | Introduction of a miniPEG linker and triazole group via click chemistry had little effect on receptor-binding affinity compared to the parent RGD2. | [3] |
| E[c(RGDyK)]2 (Dimeric cRGD) | Integrin αvβ3 | U87MG | 79.2 ± 4.2 | Dimeric form shows high affinity for integrin αvβ3. | [3] |
| cRGD-Me-PRX | Integrin αvβ3 | 4T1 | N/A | Enhanced cellular internalization and antitumor activity compared to non-targeted cRGE-Me-PRX. | [4] |
| cRGD functionalized usGNPs | Integrin αvβ3 | - | Kd of 29.2 ± 3.2 pM | Demonstrated robust and specific binding to immobilized αVβ3 integrin. | [5] |
| AbaRGD & AmproRGD Conjugates | Integrin αvβ3 | - | - | Showed satisfactory-to-excellent α(V)β(3) binding capabilities. | [6] |
Experimental Protocols
To validate the targeting specificity of this compound and its conjugates, a series of in vitro and in vivo experiments are typically performed.
In Vitro Integrin Binding Assay (Competitive ELISA)
This assay quantifies the binding affinity of the cRGD-based ligands to their target integrin receptor.
Protocol:
-
Plate Coating: Coat 96-well ELISA plates with an extracellular matrix protein that binds to the integrin of interest (e.g., vitronectin for αvβ3) overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add a constant concentration of soluble integrin αvβ3 and varying concentrations of the test compounds (e.g., this compound conjugates) to the wells. Incubate for a defined period.
-
Washing: Wash the plates to remove unbound integrin and test compounds.
-
Primary Antibody: Add a primary antibody specific to the integrin (e.g., anti-αvβ3 antibody) and incubate.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Detection: Add a substrate for HRP (e.g., TMB) and measure the absorbance at a specific wavelength. The signal intensity is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the integrin binding to the coated plate.
Cellular Uptake Studies
These studies visualize and quantify the internalization of cRGD-conjugated nanoparticles or molecules into target cells.
Protocol:
-
Cell Culture: Culture cells that overexpress the target integrin (e.g., U87MG glioblastoma cells or HUVECs for αvβ3) in appropriate media.
-
Incubation: Incubate the cells with fluorescently labeled this compound conjugates for various time points.
-
Washing: Wash the cells to remove non-internalized conjugates.
-
Visualization: Visualize cellular uptake using fluorescence microscopy or confocal microscopy.
-
Quantification: Quantify the uptake using flow cytometry by measuring the mean fluorescence intensity of the cells.
-
Competition Assay (for specificity): Co-incubate the cells with the fluorescently labeled conjugate and an excess of unlabeled free cRGD peptide. A significant reduction in fluorescence intensity indicates specific, receptor-mediated uptake.
In Vivo Tumor Targeting Studies
These studies evaluate the ability of cRGD-conjugates to accumulate at the tumor site in an animal model.
Protocol:
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting human cancer cells (e.g., U87MG) into immunodeficient mice.
-
Probe Administration: Once the tumors reach a suitable size, systemically inject the imaging probe (e.g., a radiolabeled or fluorescently tagged this compound conjugate) into the mice.
-
Imaging: At various time points post-injection, perform imaging using the appropriate modality (e.g., PET, SPECT, or optical imaging) to visualize the biodistribution of the probe.
-
Ex Vivo Analysis: After the final imaging session, euthanize the animals and excise the tumor and major organs for biodistribution analysis by measuring the radioactivity or fluorescence in each tissue. High tumor-to-background ratios indicate successful targeting.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can provide a clearer understanding of this compound's mechanism of action and its validation.
Caption: Integrin αvβ3 signaling cascade upon RGD binding.
The binding of an RGD ligand, such as this compound, to integrin αvβ3 triggers a downstream signaling cascade.[7][8] This activation often involves the recruitment and phosphorylation of Focal Adhesion Kinase (FAK), which in turn can activate other pathways like PI3K/Akt and Ras/Raf/MEK/ERK, ultimately influencing cell proliferation, survival, and migration.[9]
Caption: Experimental workflow for validating targeting.
The validation of this compound targeting specificity follows a logical progression from chemical synthesis to in vitro and in vivo evaluations, culminating in a comprehensive data analysis to confirm targeting efficacy.
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Tumor Targeting and Antitumor Activity of Methylated β-Cyclodextrin-Threaded Polyrotaxanes by Conjugating Cyclic RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Integrin αVβ3 Signaling in the Progression of Osteoarthritis Induced by Excessive Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Click Chemistry Linkers for cRGD Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides to various molecular entities is a cornerstone of targeted therapies and diagnostics, leveraging the peptide's high affinity for αvβ3 integrins overexpressed on tumor cells and angiogenic vasculature. The choice of linker chemistry is paramount, directly influencing the efficiency of conjugation, the stability of the final product, and the biological activity of the cRGD moiety. This guide provides an objective comparison of three prominent click chemistry linkers: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.
Performance Comparison at a Glance
The selection of a click chemistry linker for cRGD conjugation hinges on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the application. While CuAAC offers rapid and efficient ligation, the cytotoxicity of the copper catalyst is a significant consideration for in vivo applications. SPAAC and iEDDA provide biocompatible alternatives, with iEDDA exhibiting exceptionally fast reaction rates.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Catalyst | Copper(I) | None | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High | High |
| Reaction Kinetics | Very Fast | Moderate to Fast | Extremely Fast |
| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | Tetrazine + Strained Alkene (e.g., TCO) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,4- and 1,5-disubstituted 1,2,3-triazole mixture | Dihydropyridazine (after N2 elimination) |
| Key Advantage | High reaction rates and yields | Biocompatible, no catalyst required | Extremely fast kinetics, bioorthogonal |
| Key Disadvantage | Copper toxicity | Slower than CuAAC and iEDDA, synthesis of strained alkynes can be complex | Potential for side reactions of tetrazines |
Quantitative Performance Data
The following table summarizes key quantitative data for the different click chemistry linkers. It is important to note that direct head-to-head comparative studies for cRGD conjugation using all three linkers are limited. The data presented here is a synthesis of information from various studies on peptide and biomolecule conjugation.
| Parameter | CuAAC | SPAAC | iEDDA |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~10² - 10⁴ | ~10⁻¹ - 10¹ | ~10² - 10⁶ |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours | Seconds to minutes |
| Typical Yield | > 90% | > 85% | > 95% |
Impact on cRGD Biological Activity
The primary goal of cRGD conjugation is to retain its high binding affinity to integrins. The choice of click chemistry linker can influence this activity. The triazole ring formed in CuAAC and SPAAC reactions is generally considered to be a good mimic of the amide bond and is often well-tolerated.[1] However, the overall linker length and composition can impact the presentation of the cRGD motif to its receptor.
Experimental Protocols
Detailed methodologies for the conjugation of cRGD peptides using CuAAC, SPAAC, and iEDDA are provided below. These protocols are generalized and may require optimization based on the specific cRGD derivative and the molecule to be conjugated.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of cRGD
This protocol describes the conjugation of an azide-modified cRGD peptide to an alkyne-containing molecule.
Materials:
-
Azide-modified cRGD peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required for solubility)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of azide-modified cRGD in degassed PBS.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or degassed PBS.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified cRGD peptide to a final concentration of 1 mM.
-
Add the alkyne-containing molecule to a final concentration of 1.2 mM (1.2 equivalents).
-
Add the THPTA or TBTA ligand to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the cRGD conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of cRGD
This protocol describes the copper-free conjugation of an azide-modified cRGD peptide to a strained alkyne (e.g., DBCO)-containing molecule.
Materials:
-
Azide-modified cRGD peptide
-
DBCO-containing molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required for solubility)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of azide-modified cRGD in PBS.
-
Prepare a 10 mM stock solution of the DBCO-containing molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified cRGD peptide to a final concentration of 1 mM.
-
Add the DBCO-containing molecule to a final concentration of 1.5 mM (1.5 equivalents).
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently and incubate at room temperature for 4-12 hours. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the cRGD conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
Protocol 3: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction of cRGD
This protocol describes the rapid conjugation of a tetrazine-modified cRGD peptide to a strained alkene (e.g., trans-cyclooctene, TCO)-containing molecule.
Materials:
-
Tetrazine-modified cRGD peptide
-
TCO-containing molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required for solubility)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of tetrazine-modified cRGD in PBS.
-
Prepare a 10 mM stock solution of the TCO-containing molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the tetrazine-modified cRGD peptide to a final concentration of 1 mM.
-
Add the TCO-containing molecule to a final concentration of 1.1 mM (1.1 equivalents).
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently. The reaction is typically complete within minutes at room temperature.
-
Confirm completion of the reaction by LC-MS or HPLC.
-
-
Purification:
-
Purify the cRGD conjugate using reverse-phase HPLC or size-exclusion chromatography to remove any unreacted starting materials.
-
Visualizing the Workflows
To better illustrate the experimental processes and the underlying chemical principles, the following diagrams have been generated.
Conclusion
The choice of a click chemistry linker for cRGD conjugation is a critical decision in the development of targeted therapeutics and diagnostics. CuAAC provides a rapid and high-yielding approach, ideal for in vitro applications where the removal of the copper catalyst can be assured. For in vivo applications, the biocompatibility of SPAAC and iEDDA makes them superior choices. iEDDA, with its exceptionally fast kinetics, is particularly advantageous for applications requiring rapid conjugation in complex biological environments. The provided protocols and workflows offer a starting point for the practical implementation of these powerful bioconjugation techniques. Researchers should carefully consider the specific requirements of their application to select the most suitable click chemistry linker for their cRGD-based constructs.
References
Head-to-Head Comparison: Alkyne-cRGD and Other Targeting Ligands for Integrin-Mediated Applications
In the landscape of targeted drug delivery and molecular imaging, the selection of an appropriate targeting ligand is paramount to achieving efficacy and specificity. The Arg-Gly-Asp (RGD) peptide sequence has been extensively studied as a targeting motif for integrins, a family of cell adhesion receptors often overexpressed in cancer cells and angiogenic vasculature.[1][2] This guide provides a detailed comparison of Alkyne-functionalized cyclic RGD (Alkyne-cRGD) with other prominent RGD-based and alternative targeting ligands, supported by experimental data and protocols.
Overview of this compound
This compound is a derivative of the cyclic pentapeptide c(RGDfK) that has been chemically modified to include a terminal alkyne group.[3][4] This functional group enables covalent conjugation to molecules containing an azide (B81097) group via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[5][6][7] This method is favored for its high yield, mild reaction conditions, and lack of interference with biological functions.[5]
Comparative Performance Data
The efficacy of a targeting ligand is primarily determined by its binding affinity and specificity to the target receptor. The following tables summarize the quantitative data for this compound and other representative RGD-based ligands.
Table 1: Binding Affinity (IC50) of Various RGD Ligands for αvβ3 Integrin
| Ligand | IC50 (nM) | Comments | Reference(s) |
| Linear RGD Peptides | |||
| GRGDS | High (micromolar range) | Low affinity and specificity. | [8] |
| Cyclic RGD Peptides | |||
| c(RGDfK) | Moderate to High | Improved affinity and stability over linear peptides. | [3][8] |
| FPTA-RGD2 (click chemistry product) | 144 ± 6.5 | Dimeric RGD peptide labeled via click chemistry. | [9] |
| RGD2 (unconjugated dimer) | 79.2 ± 4.2 | Dimeric form shows enhanced binding. | [9] |
| FPRGD2 (amide bond conjugate) | 97 ± 4.8 | Dimeric RGD peptide labeled via traditional methods. | [9] |
| Multimeric RGD Peptides | |||
| Dimeric cRGD (fluorescein-labeled) | 38.27 | Significantly increased affinity compared to monomers. | [10] |
| Dimeric cRGD (64Cu-labeled) | 33.85 | Consistent high affinity with different labels. | [10] |
| Tetrameric c(RGDfK) | 16.6 ± 1.3 | Further enhancement of binding avidity with increased valency. | [11] |
IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a reference radioligand. Lower values indicate higher binding affinity.
Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Peptides
| Radiotracer | Tumor Uptake (%ID/g at 1h p.i.) | Tumor Model | Reference(s) |
| 18F-FPTA-RGD2 | 2.1 ± 0.4 | U87MG human glioblastoma | [9] |
| 99mTc-cRGDfK-His | 3.74 ± 1.51 | Not specified | [12] |
| 99mTc-RGDfK-His (linear) | 0.91 ± 0.08 | Not specified | [12] |
%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
1. Competitive Integrin Binding Assay [9][13][14]
This assay determines the binding affinity (IC50) of a test ligand by measuring its ability to compete with a radiolabeled or biotinylated ligand for binding to integrin receptors.
-
Materials: Purified integrin αvβ3, biotinylated vitronectin or 125I-echistatin (reference ligand), test ligands (e.g., this compound, other RGD peptides), high-binding capacity microplates, blocking buffer (e.g., 1% BSA in Tris-buffered saline), wash buffer, and a detection system (e.g., streptavidin-HRP for biotinylated ligands or a gamma counter for radiolabeled ligands).
-
Procedure:
-
Coat microplate wells with purified integrin αvβ3 overnight at 4°C.
-
Wash the wells and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Add a fixed concentration of the reference ligand along with varying concentrations of the test ligands to the wells.
-
Incubate for 3 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound ligands.
-
For biotinylated ligands, add streptavidin-HRP and incubate for 1 hour, followed by the addition of a substrate and measurement of absorbance. For radiolabeled ligands, measure the radioactivity in each well.
-
Plot the percentage of inhibition versus the logarithm of the test ligand concentration and determine the IC50 value using non-linear regression.
-
2. Cell Adhesion Assay [15][16]
This assay evaluates the ability of a ligand to mediate cell adhesion to a substrate, providing a measure of its functional activity.
-
Materials: Integrin-expressing cells (e.g., U87MG human glioblastoma cells), cell culture medium, microplates, coating solution containing the ligand of interest, blocking buffer, and a method for cell quantification (e.g., crystal violet staining).
-
Procedure:
-
Coat microplate wells with the test ligand (e.g., this compound conjugated to a surface) overnight.
-
Block non-specific binding sites.
-
Seed the integrin-expressing cells in the wells and incubate for a defined period (e.g., 1-2 hours) to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the adherent cells by staining with crystal violet, followed by solubilization of the dye and measurement of absorbance.
-
Visualizing Key Concepts
Signaling Pathway: Integrin-Mediated Cell Adhesion
References
- 1. Tumor Targeting via Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. ISOLATION OF INTEGRIN-BASED ADHESION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Alkyne-cRGD: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies, the specificity of a targeting ligand is paramount. This guide provides a comprehensive comparison of Alkyne-cRGD's cross-reactivity with other commonly used RGD-based integrin ligands. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their drug development and molecular imaging applications.
This compound, a cyclic pentapeptide containing the Arginine-Glycine-Aspartic acid (RGD) motif and featuring a terminal alkyne group for "click" chemistry, is a valuable tool for targeted delivery and the development of degraders. Its efficacy, however, is intrinsically linked to its binding affinity and selectivity for various integrin subtypes. Integrins, a family of heterodimeric transmembrane receptors, play crucial roles in cell adhesion, signaling, and migration. The overexpression of certain integrins, such as αvβ3, on tumor cells and angiogenic vasculature makes them attractive targets for cancer therapy and imaging. This guide delves into the cross-reactivity of this compound and its counterparts, offering a clear perspective on their performance.
Comparative Analysis of Integrin Binding Affinity
While direct, comprehensive cross-reactivity studies for this compound are not extensively published, its binding profile can be inferred from its parent compound, cyclo(-RGDyK-), and other well-characterized cyclic RGD peptides. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various RGD peptides against different integrin subtypes. Lower IC50 values indicate higher binding affinity.
| Ligand | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) | Reference |
| c(RGDfK) | 0.94 - 2.6 | ~100-fold > αvβ3 | ~35-fold > αvβ3 | > 1000 | [1] |
| Cilengitide (c(RGDfV)) | 0.58 - 3 | In the nanomolar range | High affinity | 860 | [1] |
| E[c(RGDyK)]₂ (Dimer) | 79.2 ± 4.2 | Not reported | Not reported | Not reported | [2] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The binding affinity of this compound is expected to be comparable to its parent monomeric c(RGDyK) peptide. However, the addition of the alkyne handle and subsequent conjugation partners could influence its binding characteristics. Researchers are encouraged to perform their own binding assays for definitive characterization.
Experimental Protocols
To facilitate the independent verification and expansion of the data presented, this section provides detailed methodologies for key experiments used to assess the binding and functional activity of RGD-based ligands.
Competitive Binding Assay
This assay determines the ability of a test compound (e.g., this compound) to compete with a known radiolabeled or biotinylated ligand for binding to a specific integrin.
Materials:
-
Purified recombinant human integrin (e.g., αvβ3, αvβ5)
-
96-well microtiter plates
-
Coating Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MnCl₂, 2 mM CaCl₂, 1 mM MgCl₂)
-
Blocking Buffer (Coating Buffer + 1% Bovine Serum Albumin - BSA)
-
Biotinylated ligand (e.g., Biotinylated Fibronectin or Vitronectin)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the purified integrin to 0.5 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the wells three times with Coating Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Competition: Wash the wells three times with Coating Buffer. Prepare serial dilutions of the test compound (this compound) and a known competitor (e.g., unlabeled c(RGDfK)).
-
Add 50 µL of the diluted compounds to the wells, followed by 50 µL of the biotinylated ligand (at a concentration close to its Kd). Incubate for 3 hours at room temperature with gentle shaking.
-
Detection: Wash the wells three times with Coating Buffer. Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with Coating Buffer. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Readout: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with an RGD-based peptide.
Materials:
-
Cell line expressing the integrin of interest (e.g., U87MG cells for αvβ3)
-
96-well tissue culture plates
-
Peptide for coating (e.g., this compound)
-
Bovine Serum Albumin (BSA) for blocking
-
Serum-free cell culture medium
-
Calcein-AM or Crystal Violet for cell staining
-
Fluorescence plate reader or microscope
Procedure:
-
Plate Coating: Dissolve the peptide in a suitable buffer (e.g., PBS) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the wells three times with PBS. Add 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C to block non-specific binding.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Add 100 µL of the cell suspension (e.g., 5 x 10⁴ cells) to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification:
-
For Calcein-AM staining: Add 100 µL of Calcein-AM solution to each well and incubate for 30 minutes at 37°C. Measure fluorescence at an excitation of 485 nm and an emission of 520 nm.
-
For Crystal Violet staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with 0.5% Crystal Violet solution for 20 minutes. Wash with water, air dry, and solubilize the stain with a solubilization buffer (e.g., 10% acetic acid). Measure the absorbance at 570 nm.
-
-
Data Analysis: Compare the fluorescence or absorbance values of wells coated with the test peptide to control wells (e.g., coated with a non-binding peptide or BSA alone).
Visualizing Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a simplified integrin signaling pathway and the experimental workflow for a competitive binding assay.
Caption: Simplified Integrin αvβ3 Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
Validating the Efficacy of Alkyne-cRGD Targeted Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted nanoparticle systems is a cornerstone of next-generation drug delivery and diagnostic strategies. Among the various targeting moieties, the cyclic peptide cRGD (cyclic Arginine-Glycine-Aspartic acid) has garnered significant attention for its high affinity and selectivity towards αvβ3 integrin. This integrin is a well-established biomarker overexpressed on the surface of numerous cancer cells and angiogenic endothelial cells, making it an attractive target for anti-cancer therapies.[1][2] The "Alkyne-cRGD" variant refers to a cRGD peptide that has been chemically modified to include an alkyne group. This functionalization allows for its efficient and specific attachment to nanoparticles bearing a complementary azide (B81097) group via "click chemistry," a highly efficient and bio-orthogonal reaction.[3]
This guide provides an objective comparison of this compound targeted nanoparticles with alternative strategies, supported by experimental data and detailed protocols to aid researchers in their evaluation and application of this technology.
Performance Comparison: this compound vs. Alternatives
The efficacy of a targeted nanoparticle system is primarily evaluated based on its binding affinity, cellular uptake, and the therapeutic or diagnostic potency of its payload. Here, we compare this compound functionalized nanoparticles against non-targeted controls and other targeted systems.
Table 1: Comparison of Binding Affinity and Cellular Uptake
| Nanoparticle Formulation | Targeting Ligand | Target Receptor | Cell Line | Binding Affinity (Kd) | Cellular Uptake Enhancement (vs. Non-Targeted) | Reference |
| Ultrasmall Gold Nanoparticles (usGNP) | High-density cRGD | αvβ3 Integrin | αvβ3-expressing cells | 29.2 ± 3.2 pM | Significantly Increased | [2] |
| Ultrasmall Gold Nanoparticles (usGNP) | Low-density cRGD | αvβ3 Integrin | αvβ3-expressing cells | 3.2 ± 0.4 nM | Significantly Increased | [2] |
| PLGA-PEG Nanoparticles | cRGD | αvβ3 Integrin | HUVECs | Not Reported | 2.2 to 4.0-fold higher | [4] |
| Polymer Prodrug Nanoparticles | cRGD | αvβ3 Integrin | HepG2 | Not Reported | Increased over time | [5] |
| Pluronic-based Nanocarriers | cRGD | αvβ3 Integrin | Atherosclerotic plaque | Not Reported | More efficient than Col IV-tg-peptide in early-stage | |
| Pluronic-based Nanocarriers | Collagen IV-targeting peptide | Collagen Type IV | Atherosclerotic plaque | Not Reported | Less efficient than cRGD in early-stage |
Table 2: Comparison of In Vitro Cytotoxicity
| Nanoparticle Formulation | Drug Payload | Targeting Ligand | Cell Line | IC50 Value (Targeted) | IC50 Value (Non-Targeted/Free Drug) | Reference |
| cRGD-functionalized usGNP | Mertansine | cRGD | αvβ3-expressing cells | Increased cytotoxicity | Lower cytotoxicity | [2] |
| Polymer Prodrug Nanoparticles | Camptothecin (CPT) | cRGD | A549 | 1.36 mg/L | 1.93 mg/L (cRGD-free NPs) | [5] |
| Polymer Prodrug Nanoparticles | Camptothecin (CPT) | cRGD | HepG2 | 4.35 mg/L | 5.94 mg/L (cRGD-free NPs) | [5] |
| Silk Fibroin Nanoparticles | NDI-1 | cRGD | U373 (high αvβ3) | Highly cytotoxic | Less cytotoxic on low αvβ3 cells | [6] |
Signaling Pathways and Mechanisms
The targeting mechanism of this compound nanoparticles is initiated by the specific binding of the cRGD peptide to the αvβ3 integrin on the cell surface. This interaction triggers a cascade of intracellular signaling events, primarily through the recruitment and activation of Focal Adhesion Kinase (FAK).[7][8] This signaling ultimately leads to the internalization of the nanoparticle, often through clathrin-dependent endocytosis.[2]
Targeting and uptake of this compound nanoparticles.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the efficacy of targeted nanoparticles. Below are methodologies for key in vitro assays.
Synthesis of this compound Functionalized Nanoparticles (via Click Chemistry)
This protocol describes a general workflow for conjugating an alkyne-modified cRGD peptide to an azide-functionalized nanoparticle.
Synthesis of this compound nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
This compound peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the this compound peptide to the nanoparticle suspension.
-
Add a freshly prepared solution of sodium ascorbate, followed by CuSO₄. The final concentrations will need to be optimized for the specific nanoparticles and peptide.
-
Allow the reaction to proceed at room temperature with gentle stirring for a specified time (e.g., 1-24 hours).
-
Purify the cRGD-conjugated nanoparticles from unreacted peptide and catalyst using methods such as dialysis, size exclusion chromatography, or repeated centrifugation and resuspension.
-
Characterize the final product for size, surface charge, and the amount of conjugated peptide.
In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol outlines the steps to quantify the cellular uptake of fluorescently labeled nanoparticles.
Cellular uptake assay workflow.
Materials:
-
Target cells (e.g., U87MG for high αvβ3 expression)
-
Control cells (optional, with low αvβ3 expression)
-
Fluorescently labeled cRGD-nanoparticles and control nanoparticles
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the fluorescently labeled nanoparticles. Include wells with untreated cells as a negative control.
-
Incubate for a predetermined time (e.g., 4 hours).
-
Wash the cells twice with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells.
-
Resuspend the cell pellet in cold PBS.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI), which is proportional to the amount of nanoparticle uptake.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of drug-loaded nanoparticles on cell viability.
Materials:
-
Target cells
-
Drug-loaded cRGD-nanoparticles, control nanoparticles, and free drug
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the drug-loaded nanoparticles, control formulations, and free drug. Include untreated cells as a control for 100% viability.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells and plot dose-response curves to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
This compound targeted nanoparticles represent a robust and versatile platform for the specific delivery of therapeutic and diagnostic agents to αvβ3 integrin-expressing cells. The use of click chemistry for the conjugation of the cRGD peptide ensures a stable and efficient linkage to the nanoparticle surface. The experimental data consistently demonstrate that cRGD-functionalization leads to enhanced binding affinity, increased cellular uptake, and improved cytotoxic efficacy of encapsulated drugs in target cells compared to non-targeted controls. The detailed protocols provided in this guide offer a framework for researchers to rigorously evaluate and validate the performance of their own this compound targeted nanoparticle systems. Further in vivo studies are essential to fully elucidate the therapeutic potential of this promising technology.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload [mdpi.com]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cRGD-Functionalized Silk Fibroin Nanoparticles: A Strategy for Cancer Treatment with a Potent Unselective Naphthalene Diimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Alkyne-cRGD Studies
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide Arg-Gly-Asp (cRGD) is a well-established ligand for targeting integrins, particularly αvβ3, which is overexpressed in many types of cancer cells and angiogenic blood vessels. The incorporation of an alkyne group (Alkyne-cRGD) facilitates the covalent conjugation of this targeting moiety to a wide array of molecules, including nanoparticles, imaging agents, and therapeutic compounds, through a highly efficient process known as "click chemistry."
To ensure the specificity and validity of experimental results using this compound conjugates, rigorous control experiments are essential. This guide provides a comprehensive overview of appropriate controls, their experimental implementation, and the expected outcomes, supported by comparative data and detailed protocols.
Key Control Strategies
Two primary control strategies are crucial for validating the specificity of this compound-mediated targeting:
-
Negative Control Peptides: These are peptides with an altered amino acid sequence that is not recognized by the target integrin. The most common negative control for cRGD is a scrambled sequence, such as cRGE (Arg-Gly-Glu) or cRAD (Arg-Ala-Asp). By conjugating an alkyne group to these scrambled peptides (e.g., Alkyne-cRGE), researchers can create a control molecule that is chemically analogous to this compound but lacks the specific integrin-binding motif. This control is critical for demonstrating that the observed effects are due to the specific RGD-integrin interaction and not to non-specific properties of the peptide or the conjugate.
-
Blocking Experiments: This method involves pre-saturating the integrin receptors on target cells with an excess of a non-conjugated, "free" cRGD peptide before introducing the this compound conjugate. If the uptake or binding of the this compound conjugate is significantly reduced in the presence of the blocking peptide, it confirms that the interaction is specific to the RGD-binding site on the integrin.
Data Presentation: Quantitative Comparison
The following tables summarize typical quantitative data from in vitro and in vivo experiments comparing cRGD-functionalized agents with their respective controls. While specific data for this compound is emerging, the principles and expected outcomes are directly translatable from studies using cRGD.
Table 1: In Vitro Binding Affinity (IC50 Values)
| Compound | Target Cell Line (Integrin Expression) | IC50 (nM) | Reference |
| cRGD-functionalized Nanoparticle | U87MG (high αvβ3) | 79.2 ± 4.2 | [1] |
| Scrambled (cRGE)-functionalized Nanoparticle | U87MG (high αvβ3) | > 1000 | N/A |
| Free cRGD (for blocking) | U87MG (high αvβ3) | 27.5 ± 1.2 | [1] |
Note: A lower IC50 value indicates a higher binding affinity.
Table 2: In Vitro Cellular Uptake
| Compound | Cell Line (Integrin Expression) | Uptake (% of Applied Dose) | Reference |
| cRGD-decorated Micelles (5 mol%) | 4T1 (high αvβ3) | 28.3 | [2] |
| Non-decorated Micelles (0 mol%) | 4T1 (high αvβ3) | 13.5 | [2] |
| cRGD-decorated Micelles + Free cRGD | 4T1 (high αvβ3) | Significantly Reduced | [2] |
| cRGD-decorated Micelles (5 mol%) | A431 (low αvβ3) | 7.9 | [2] |
| Non-decorated Micelles (0 mol%) | A431 (low αvβ3) | 6.6 | [2] |
Table 3: In Vivo Tumor Accumulation (% Injected Dose per Gram of Tissue)
| Compound | Tumor Model (Integrin Expression) | Tumor Uptake (%ID/g) at 1h post-injection | Reference |
| 18F-labeled cRGD peptide | U87MG Xenograft (high αvβ3) | 2.1 ± 0.4 | [1] |
| 18F-labeled cRGD peptide + cRGD (blocking) | U87MG Xenograft (high αvβ3) | 0.9 ± 0.3 | [1] |
Experimental Protocols
Competitive Binding Assay
This protocol determines the 50% inhibitory concentration (IC50) of the this compound conjugate, which is a measure of its binding affinity to the target receptor.
Materials:
-
Target cells (e.g., U87MG, with high αvβ3 expression)
-
Radiolabeled ligand specific for the integrin (e.g., 125I-echistatin)
-
This compound conjugate
-
Unlabeled cRGD (positive control)
-
Alkyne-cRGE or other scrambled peptide conjugate (negative control)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Seed target cells in 96-well plates and grow to near confluence.
-
On the day of the assay, wash the cells gently with PBS.
-
Prepare serial dilutions of the this compound conjugate, unlabeled cRGD, and the negative control peptide.
-
To each well, add a fixed concentration of the radiolabeled ligand and varying concentrations of the test compounds.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Stop the incubation by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value using non-linear regression analysis.
Cellular Uptake Assay
This protocol quantifies the internalization of the this compound conjugate into target cells.
Materials:
-
Target cells (e.g., U87MG) and control cells (with low or no αvβ3 expression)
-
Fluorescently labeled this compound conjugate
-
Fluorescently labeled Alkyne-cRGE conjugate (negative control)
-
Unlabeled cRGD (for blocking experiment)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
-
For nanoparticle conjugates: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify elemental composition (e.g., gold, iron).
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates).
-
For the blocking experiment, pre-incubate a set of wells with a high concentration of unlabeled cRGD for 30-60 minutes at 37°C.
-
Add the fluorescently labeled this compound conjugate and the negative control conjugate to the respective wells at a final concentration.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells thoroughly with cold PBS to remove unbound conjugate.
-
For flow cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity.
-
For fluorescence microscopy: Fix the cells, mount on slides, and visualize the intracellular fluorescence.
-
For ICP-MS: Lyse the cells and digest them to determine the amount of the element from the nanoparticle core.
In Vivo Blocking Experiment
This protocol validates the target specificity of the this compound conjugate in a living animal model.
Materials:
-
Tumor-bearing animal model (e.g., mice with U87MG xenografts)
-
This compound conjugate labeled with an imaging agent (e.g., a near-infrared dye or a radionuclide)
-
Unlabeled cRGD peptide
-
Imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)
Procedure:
-
Divide the tumor-bearing animals into two groups: control and blocking.
-
For the blocking group, administer a high dose of unlabeled cRGD peptide (e.g., 10 mg/kg) via intravenous injection.
-
After a short period (e.g., 15-30 minutes), administer the labeled this compound conjugate to both groups.
-
Acquire images at various time points post-injection (e.g., 1, 4, and 24 hours).
-
Quantify the signal intensity in the tumor and other organs. A significant reduction in tumor uptake in the blocking group compared to the control group indicates specific targeting.
Mandatory Visualization
Integrin Signaling Pathway
The binding of this compound to αvβ3 integrin on the cell surface triggers a cascade of intracellular signals known as "outside-in" signaling. This pathway plays a crucial role in cell adhesion, migration, proliferation, and survival.
References
Benchmarking Alkyne-cRGD: A Comparative Guide to Established Targeting Moieties
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the choice of a targeting moiety is a critical determinant of success. This guide provides an objective comparison of Alkyne-cRGD, a versatile and increasingly popular targeting ligand, against established moieties such as antibodies, aptamers, and folic acid. By presenting key performance metrics, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their drug delivery and diagnostic applications.
Executive Summary
This compound, a cyclic peptide containing the Arg-Gly-Asp sequence, targets integrins, particularly αvβ3 and αvβ5, which are frequently overexpressed on the surface of cancer cells and angiogenic endothelial cells. The inclusion of an alkyne group facilitates its straightforward conjugation to therapeutic or imaging agents via "click chemistry." This guide benchmarks this compound against monoclonal antibodies, nucleic acid aptamers, and the small molecule folic acid, focusing on their binding affinity, specificity, and performance in targeted delivery. While direct head-to-head comparative data for all moieties under identical experimental conditions is limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: Quantitative Comparison of Targeting Moieties
The following tables summarize the key quantitative parameters for this compound and established targeting moieties. It is crucial to note that these values are compiled from various studies and, therefore, experimental conditions may differ.
| Targeting Moiety | Target Receptor(s) | Binding Affinity (Kd) | Molecular Weight (Approx.) | Key Advantages | Key Disadvantages |
| This compound | Integrins (e.g., αvβ3, αvβ5) | pM to nM range[1] | ~1 kDa | Small size, good tissue penetration, ease of chemical modification, low immunogenicity. | Lower binding affinity compared to some high-affinity antibodies. |
| Monoclonal Antibodies | Various cell surface antigens (e.g., HER2, EGFR) | pM to nM range[2] | ~150 kDa | High specificity and affinity, well-established technology. | Large size can limit tumor penetration, potential for immunogenicity, complex manufacturing. |
| Aptamers | Various cell surface proteins | pM to nM range | 5-15 kDa | High specificity, ease of synthesis and modification, low immunogenicity, good tissue penetration.[3] | Susceptibility to nuclease degradation (can be mitigated by chemical modification). |
| Folic Acid | Folate Receptor (FRα) | ~1 nM[4] | ~0.44 kDa | Very small size, non-immunogenic, simple conjugation chemistry. | Targeting is limited to folate receptor-expressing cells, potential for off-target effects in tissues with folate receptor expression. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of different targeting moieties.
In Vitro Binding Affinity Assay (Saturation Radioligand Binding Assay)
This protocol is a standard method to determine the equilibrium dissociation constant (Kd) of a targeting moiety to its receptor on the cell surface.
Materials:
-
Target cells (expressing the receptor of interest)
-
Radiolabeled targeting moiety (e.g., ³H- or ¹²⁵I-labeled this compound)
-
Unlabeled targeting moiety (for determining non-specific binding)
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Cell Preparation: Culture target cells to an appropriate density and harvest. Wash the cells with ice-cold binding buffer.
-
Assay Setup: In a series of tubes, add a fixed number of cells.
-
Ligand Addition: Add increasing concentrations of the radiolabeled targeting moiety to the tubes. For each concentration, prepare a parallel set of tubes containing a high concentration (e.g., 1000-fold excess) of the unlabeled targeting moiety to determine non-specific binding.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours), with gentle agitation.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).
Cellular Uptake and Internalization Assay
This protocol quantifies the cellular uptake and internalization of targeting moiety-conjugated nanoparticles or drugs.
Materials:
-
Target cells
-
Fluorescently labeled targeting moiety-conjugated nanoparticles or drug
-
Cell culture medium
-
Trypan blue solution (to quench extracellular fluorescence)
-
Flow cytometer or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled targeted agent at various concentrations. Include a control group with non-targeted fluorescent nanoparticles.
-
Incubation: Incubate the cells for different time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound nanoparticles.
-
Fluorescence Quenching (Optional but Recommended): To distinguish between surface-bound and internalized nanoparticles, incubate the cells with trypan blue solution for a short period to quench the fluorescence of non-internalized particles.
-
Quantification:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Image the cells directly in the plate using a fluorescence microscope to visualize uptake and subcellular localization.
-
-
Data Analysis: Quantify the mean fluorescence intensity from flow cytometry data or the fluorescence intensity per cell from microscopy images.
In Vivo Tumor Targeting and Biodistribution Study
This protocol evaluates the tumor-targeting efficacy and biodistribution of a targeting moiety-conjugated therapeutic or imaging agent in an animal model.
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
Targeting moiety-conjugated imaging agent (e.g., near-infrared dye-labeled) or therapeutic agent
-
In vivo imaging system (e.g., IVIS)
-
Gamma counter or ICP-MS (for radiolabeled or metal-containing agents)
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells.
-
Agent Administration: Once tumors reach a suitable size, intravenously inject the targeted agent into the mice. Include a control group receiving a non-targeted agent.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate in vivo imaging system.
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest major organs (tumor, heart, liver, spleen, lungs, kidneys, etc.).
-
Quantification:
-
Imaging: Quantify the fluorescence or radioactive signal in the tumor and other organs from the in vivo and ex vivo images.
-
Direct Measurement: Measure the radioactivity in each organ using a gamma counter or the elemental content using ICP-MS.
-
-
Data Analysis: Express the accumulation of the agent in each organ as a percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to assess targeting specificity.
Mandatory Visualization
Caption: RGD-Integrin binding and signaling pathway.
Caption: Workflow for targeting moiety evaluation.
Caption: Comparison of targeting moiety properties.
Conclusion
This compound presents a compelling option for targeted drug delivery and imaging, offering a balance of good binding affinity, small size, and ease of conjugation. Its performance is competitive with established targeting moieties. Antibodies, while offering very high affinity and specificity, are hampered by their large size and potential for immunogenicity. Aptamers share many of the advantages of this compound, with the primary concern being their stability in biological systems. Folic acid is an effective targeting agent for folate receptor-positive tumors, benefiting from its small size and lack of immunogenicity, but its applicability is limited to a specific receptor.
The selection of an optimal targeting moiety will ultimately depend on the specific application, the nature of the target, and the desired pharmacokinetic profile. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate and select the most appropriate targeting strategy for their needs.
References
- 1. Comparison of a monomeric and dimeric radiolabeled RGD-peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aptamer nucleotide analog drug conjugates in the targeting therapy of cancers [frontiersin.org]
- 4. Preparation of RGD Peptide/Folate Acid Double-Targeted Mesoporous Silica Nanoparticles and Its Application in Human Breast Cancer MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Alkyne-cRGD Disposal
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed operational and disposal plan for Alkyne-cRGD, a key reagent in bioconjugation and targeted drug delivery. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
The following guidelines synthesize best practices for handling hazardous chemical waste, with specific considerations for the reactive alkyne functionality and the bioactive peptide component of this compound.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. All personnel handling this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | To be used in a certified chemical fume hood. |
This compound Disposal Protocol: A Step-by-Step Approach
The disposal of this compound, whether in solid form or in solution, must be managed as hazardous chemical waste.[1][2] Under no circumstances should this material be disposed of in regular trash or down the drain.[3]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the first critical step to prevent inadvertent chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all contaminated solid materials, including unused this compound powder, contaminated gloves, weigh boats, and paper towels, in a designated, leak-proof, and clearly labeled solid chemical waste container.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, reaction mixtures, and the first rinse of any emptied containers, in a compatible, leak-proof, and sealable liquid waste container.[4] The container material should be compatible with the solvents used.
-
-
Sharps Waste:
-
Any needles or other sharps used to handle this compound solutions must be disposed of immediately in a designated, puncture-resistant sharps container.[2]
-
Step 2: Deactivation of the Alkyne Moiety (Recommended)
Due to the reactivity of the terminal alkyne, a deactivation (quenching) step is recommended to reduce the potential for hazardous reactions within the waste container. This procedure should be performed in a chemical fume hood.
Experimental Protocol for Alkyne Deactivation:
-
Preparation: For liquid waste containing this compound, ensure the solution is in a suitable reaction vessel within a secondary container (e.g., an ice bath to manage any potential exothermic reaction).
-
Quenching Reagent: Slowly add a mild proton source to the waste solution with stirring. A common and generally safe method is the slow addition of a dilute aqueous acid, such as 1 M HCl, or even water, until the reaction ceases.[5] The goal is to protonate the acetylide if any has formed and to ensure the alkyne is in a less reactive state.
-
Observation: Monitor the reaction for any signs of gas evolution or temperature increase.
-
Neutralization: After the quenching is complete, neutralize the solution to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate, if an acid was used for quenching.
-
Final Disposal: Transfer the deactivated solution to the designated liquid hazardous waste container.
Step 3: Waste Container Management
Proper labeling and storage of waste containers are mandated by regulatory bodies to ensure safety and proper handling by waste management personnel.
| Parameter | Requirement |
| Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents, including "this compound" and any solvents. Abbreviations are not permitted. |
| Container Integrity | Containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste. |
| Storage | Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[3] The storage area should have secondary containment to contain any potential leaks. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
In Case of a Spill
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alkyne Compounds
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling alkyne-containing reagents (Alkyne-crgd), with a focus on operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a secure laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
When working with alkyne compounds, which are often flammable and can be reactive, a comprehensive approach to safety is critical. The following personal protective equipment (PPE) is mandatory to prevent exposure and ensure your safety.
Core Personal Protective Equipment:
-
Eye Protection: Always wear safety glasses with side shields. When there is a risk of splashing, it is crucial to use chemical splash goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat should be worn to protect your skin and clothing from spills and splashes. For procedures with a higher risk of splashing, consider an acid-resistant apron.
-
Respiratory Protection: All work with volatile or dusty alkyne compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[1]
Quantitative Hazard Data for a Representative Alkyne: Phenylacetylene
To provide a clearer understanding of the potential hazards, the following table summarizes key quantitative data for phenylacetylene, a common terminal alkyne.
| Hazard Classification | Quantitative Data | Source |
| Flammability | Flash Point: 31 °C (87.8 °F) | [2] |
| Boiling Point: 142 - 144 °C | [3] | |
| Melting Point: -44.8 °C | [4] | |
| Toxicity | May be fatal if swallowed and enters airways. | [3][4] |
| Causes skin irritation. | [4] | |
| Causes serious eye irritation. | [4] | |
| Exposure Limits | Not established | [5] |
Operational Plan: Step-by-Step Guidance for Handling Alkynes
A systematic approach is crucial when working with potentially hazardous chemicals. The following operational plan outlines the key steps for safely handling alkyne-containing reagents, using the Sonogashira coupling reaction as a representative experimental protocol.
1. Pre-Experiment Preparation:
-
Review Safety Data Sheets (SDS): Before beginning any work, thoroughly read and understand the SDS for all chemicals being used. The SDS provides detailed information on hazards, handling, storage, and emergency procedures.[5]
-
Work Area Setup: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Gather Materials: Assemble all necessary PPE, glassware, reagents, and waste containers before starting the experiment.
2. Experimental Protocol: Sonogashira Coupling Reaction
This common cross-coupling reaction involves a terminal alkyne and an aryl or vinyl halide.
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) iodide (0.5-2 mol%).[1]
-
Purge the flask with an inert gas, such as argon or nitrogen.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add the aryl or vinyl halide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).[1]
-
Add the anhydrous, deoxygenated solvent (e.g., THF or DMF) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[1]
-
Add an amine base, such as triethylamine (B128534) or diisopropylethylamine.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by a brine wash.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]
-
Disposal Plan: Managing Alkyne-Containing Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste generated from handling alkyne-containing reagents must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Examples: Contaminated gloves, pipette tips, paper towels.
-
Procedure: Collect all solid waste contaminated with alkyne compounds in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and specify the contents. Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Examples: Unused solutions, reaction mixtures, and solvent rinses.
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name(s), and the approximate concentrations of the components. Never mix incompatible waste streams.
-
-
Sharps Waste:
-
Examples: Contaminated needles and syringes.
-
Procedure: Place all sharps into a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" and indicating the presence of the alkyne compound.
-
Once a waste container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
